Product packaging for Melampodin B acetate(Cat. No.:CAS No. 51212-98-7)

Melampodin B acetate

Cat. No.: B15188850
CAS No.: 51212-98-7
M. Wt: 376.4 g/mol
InChI Key: OGRMZEFFIFTCNB-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Melampodin B acetate is a germacranolide-type sesquiterpene lactone of natural origin, offered for use in biochemical and cancer research . This compound demonstrates potent antiproliferative and cytotoxic efficacy against various human cancer cell lines . Mechanism of action studies on related sesquiterpene lactones from the same botanical source indicate that their cytotoxic effects are associated with the inhibition of mitotic spindle function, leading to cell cycle arrest in the G2/M phase and ultimately, cell death . As a sesquiterpene lactone, its lipophilicity and structural features are critical for its activity and behavior in analytical separations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O8 B15188850 Melampodin B acetate CAS No. 51212-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51212-98-7

Molecular Formula

C19H20O8

Molecular Weight

376.4 g/mol

IUPAC Name

[(7Z)-11-acetyloxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate

InChI

InChI=1S/C19H20O8/c1-9-17-15(26-18(9)22)6-12(8-24-10(2)20)4-5-14(25-11(3)21)13-7-16(17)27-19(13)23/h6-7,14-17H,1,4-5,8H2,2-3H3/b12-6-

InChI Key

OGRMZEFFIFTCNB-SDQBBNPISA-N

Isomeric SMILES

CC(=O)OC/C/1=C\C2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2

Canonical SMILES

CC(=O)OCC1=CC2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

Melampodin B Acetate: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a germacranolide sesquiterpene lactone, is a naturally occurring compound found in various species of the genus Melampodium. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and purification, and an examination of its biological activity. Notably, related melampolides have been shown to induce G2/M cell cycle arrest and disrupt mitotic spindle formation, suggesting a potential avenue for anticancer drug development. This document includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of the isolation workflow and relevant biological pathways to support further research and development efforts.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Melampodium, a member of the Asteraceae family. Specific species identified as sources of this compound include:

  • Melampodium cinereum

  • Melampodium argophyllum

  • Melampodium leucanthum [1]

These plants are native to regions of the southwestern United States and Mexico. The aerial parts of the plants, including leaves and stems, are typically used for the extraction of this compound and other related sesquiterpene lactones.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on methods used for the isolation of similar sesquiterpene lactones from Melampodium species.

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: The aerial parts of the selected Melampodium species are harvested and air-dried in a well-ventilated area, protected from direct sunlight. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol or ethanol. For a more targeted extraction of less polar compounds like sesquiterpene lactones, solvents such as ethyl acetate or dichloromethane can be used. Supercritical fluid extraction with CO2 has also been employed for related compounds, offering a green alternative to traditional solvent extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. The sesquiterpene lactones, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

  • Fractionation: The enriched fractions are dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting residue is then subjected to a preliminary fractionation using vacuum liquid chromatography (VLC) or flash column chromatography over silica gel.

Experimental Protocol: Chromatographic Purification
  • Flash Column Chromatography: The fractions obtained from the initial separation are further purified by flash column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to final purification by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Purity Assessment and Structure Elucidation

The purity of the isolated this compound is assessed by analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note: Specific yield data can vary significantly based on the plant source, collection time, and extraction/purification methods used.

ParameterValue
Molecular Formula C₁₉H₂₂O₈
Molecular Weight 378.37 g/mol
¹H NMR (CDCl₃, δ ppm) Data not available in the provided search results.
¹³C NMR (CDCl₃, δ ppm) Data not available in the provided search results.
Typical Yield Highly variable; specific data not available.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on related melampolide sesquiterpene lactones isolated from Melampodium leucanthum has shown that these compounds exhibit cytotoxic activity by inducing cell cycle arrest at the G2/M phase and causing the formation of abnormal mitotic spindles.

G2/M Cell Cycle Arrest

The transition from the G2 to the M phase of the cell cycle is a critical control point that ensures cells do not enter mitosis with damaged DNA. This transition is primarily regulated by the activity of the Cyclin B-CDK1 complex. The activity of this complex is, in turn, controlled by the phosphorylation state of CDK1, which is regulated by the opposing actions of Wee1 kinase (inhibitory) and Cdc25 phosphatase (activating). It is hypothesized that melampolides like this compound may interfere with this regulatory network, leading to a block in the G2 phase.

Disruption of Mitotic Spindle Formation

The mitotic spindle is a highly dynamic structure composed of microtubules that is essential for the proper segregation of chromosomes during cell division. The formation of abnormal mitotic spindles, as observed with related melampolides, suggests an interference with microtubule dynamics. This could involve the inhibition of tubulin polymerization or the disruption of the function of microtubule-associated proteins.

Visualizations

Experimental Workflow

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Melampodium sp. extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) extraction->partitioning flash_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) partitioning->flash_chrom DCM/EtOAc Fractions hplc Preparative RP-HPLC (C18, MeOH/H₂O) flash_chrom->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity & Structural Analysis (HPLC, NMR, MS, IR) pure_compound->analysis G2_M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) Mitosis Mitotic Entry CyclinB_CDK1_inactive->Mitosis Activation Wee1 Wee1 Kinase Wee1->CyclinB_CDK1_inactive Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CyclinB_CDK1_inactive Activating Dephosphorylation Melampodin This compound (Hypothesized) Melampodin->Mitosis Arrest Melampodin->Wee1 Potential Enhancement? Melampodin->Cdc25 Potential Inhibition?

References

Melampodin B Acetate: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a sesquiterpene lactone, has demonstrated significant potential as a cytotoxic and anti-proliferative agent. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from research on melampodins and the broader class of sesquiterpene lactones. The primary modes of action for this class of compounds involve the induction of G2/M cell cycle arrest and apoptosis, alongside the inhibition of key inflammatory and cell survival signaling pathways, notably the NF-κB and STAT3 pathways. This document summarizes the available data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring plant metabolites known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. This compound belongs to the melampolide class of sesquiterpene lactones. While direct and extensive research on this compound is limited, the activities of closely related compounds and the broader class of sesquiterpene lactones provide a strong basis for understanding its mechanism of action. This guide synthesizes the current understanding of how these compounds exert their cytotoxic and anti-proliferative effects.

Cytotoxicity and Anti-Proliferative Activity

The primary observable effect of melampodins and related sesquiterpene lactones is the inhibition of cancer cell growth. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: Cytotoxic Activity of Melampodin A Acetate and Related Compounds

CompoundCell LineIC50 (µM)Citation
Melampodin A AcetatePC-3 (Prostate Cancer)Not Specified[1]
Melampodin A AcetateDU 145 (Prostate Cancer)Not Specified[1]
Melampodin A AcetateHeLa (Cervical Cancer)Not Specified[1]
Leucanthin-APC-3 (Prostate Cancer)Not Specified[1]
Leucanthin-BPC-3 (Prostate Cancer)Not Specified[1]
EnhydrinSW1353 (Chondrosarcoma)Not Specified
Tetraludin ASW1353 (Chondrosarcoma)Not Specified
Repandin ASW1353 (Chondrosarcoma)Not Specified
Repandin BSW1353 (Chondrosarcoma)Not Specified

Core Mechanisms of Action

The cytotoxic effects of this compound and related compounds can be attributed to three primary, interconnected mechanisms: induction of cell cycle arrest, triggering of apoptosis, and inhibition of pro-survival signaling pathways.

G2/M Cell Cycle Arrest

A hallmark of many sesquiterpene lactones is their ability to halt the cell cycle at the G2/M transition phase. This prevents cells from entering mitosis and ultimately leads to cell death.

  • Mechanism: Melampodin A acetate has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This is often associated with the disruption of mitotic spindle formation, a critical step for cell division.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Sesquiterpene lactones, including melampolides, are known to be potent inducers of apoptosis.

  • Mechanism: The induction of apoptosis by these compounds is multifaceted and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The process can be observed through methods like DAPI staining, which reveals nuclear fragmentation, a characteristic of apoptotic cells.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.

  • Mechanism of Inhibition: Sesquiterpene lactones are well-documented inhibitors of the NF-κB pathway. The proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

NF_kB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription MBA This compound (and related SLs) MBA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell growth, survival, and differentiation. Similar to NF-κB, the persistent activation of STAT3 is common in many cancers and contributes to tumor progression.

  • Mechanism of Inhibition: Sesquiterpene lactones have been shown to inhibit the activation of STAT3.[2][3] The primary mechanism is believed to be the inhibition of STAT3 phosphorylation, a crucial step for its activation and dimerization.[2] Some studies suggest that this inhibition may be mediated through the modulation of intracellular redox homeostasis, leading to the S-glutathionylation of STAT3.[2] Docking studies with other sesquiterpene lactones suggest a direct interaction with the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[1]

STAT3_Inhibition cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription MBA This compound (and related SLs) MBA->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for a desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Phosphorylated Proteins (e.g., p-STAT3)

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated (activated) form of STAT3.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-STAT3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its cytotoxic and anti-proliferative effects through the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of the pro-survival NF-κB and STAT3 signaling pathways. While the precise molecular interactions of this compound have yet to be fully elucidated, the mechanistic data from related sesquiterpene lactones provide a robust framework for its biological activity.

Future research should focus on:

  • Direct Mechanistic Studies: Investigating the direct binding targets of this compound to confirm its interaction with components of the NF-κB and STAT3 pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop novel anti-cancer therapeutics.

References

The Discovery and Biological Activity of Melampodin A Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin A acetate is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from plants of the Melampodium genus, this compound has garnered significant interest within the scientific community due to its potent cytotoxic and antimitotic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of Melampodin A acetate, with a focus on its mechanism of action in cancer cell lines. Detailed experimental protocols and data are presented to facilitate further research and development.

Discovery and History

Melampodin A acetate was first isolated from the leaves and branches of Melampodium leucanthum, a plant native to Texas and other parts of the southwestern United States. Its discovery was the result of bioassay-guided fractionation of a supercritical CO2 extract of the plant, which showed potent cytotoxic activity against prostate cancer cell lines.[1] The structure of Melampodin A acetate was elucidated through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] It is one of several bioactive sesquiterpene lactones identified from Melampodium species.[1][2]

Chemical Properties

PropertyValue
Molecular FormulaC23H28O11
ClassSesquiterpene Lactone (Germacranolide)
SourceMelampodium leucanthum

Biological Activity

Melampodin A acetate has demonstrated significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles.[1]

Cytotoxicity

The cytotoxic effects of Melampodin A acetate have been quantified using the Sulforhodamine B (SRB) assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer0.18
DU 145Prostate CancerNot Reported
HeLaCervical CancerNot Reported

Data extracted from a study by Mooberry et al.[1]

Antimitotic Activity

The antimitotic activity of Melampodin A acetate is characterized by its ability to interfere with the normal functioning of the mitotic spindle, a critical cellular structure for cell division. Treatment of cancer cells with Melampodin A acetate leads to the formation of abnormal mitotic spindles, ultimately resulting in mitotic catastrophe and cell death.[1] This effect is a key contributor to its observed cytotoxicity.

Experimental Protocols

Bioassay-Guided Fractionation

The isolation of Melampodin A acetate from Melampodium leucanthum is a classic example of bioassay-guided fractionation. This process involves a systematic separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.

Bioassay_Guided_Fractionation plant Melampodium leucanthum (Stems and Leaves) extract Supercritical CO2 Extract plant->extract flash_chrom Flash Column Chromatography extract->flash_chrom Bioassay-Guided cytotoxicity Cytotoxicity Assay (SRB) extract->cytotoxicity hplc Reversed-Phase HPLC flash_chrom->hplc Bioassay-Guided flash_chrom->cytotoxicity maa Melampodin A Acetate hplc->maa hplc->cytotoxicity

Caption: Workflow for the bioassay-guided isolation of Melampodin A acetate.

  • Extraction: A supercritical CO2 extract is prepared from the dried and powdered stems and leaves of Melampodium leucanthum.[1]

  • Initial Fractionation: The crude extract is subjected to flash column chromatography to separate it into fractions of decreasing polarity.[1]

  • Bioassay: Each fraction is tested for its cytotoxic activity against cancer cell lines (e.g., PC-3) using the SRB assay.[1]

  • Further Purification: The most active fractions are then subjected to reversed-phase high-performance liquid chromatography (HPLC) for further purification.[1]

  • Isolation and Identification: The process is repeated until a pure compound, Melampodin A acetate, is isolated. Its structure is then confirmed using spectroscopic techniques.[1]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Melampodin A acetate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Clonogenic Assay

The clonogenic assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.

  • Cell Seeding: A known number of cells are seeded into 6-well plates.

  • Compound Treatment: The cells are treated with Melampodin A acetate for a defined period.

  • Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-2 weeks to allow for colony formation.

  • Staining: The colonies are fixed with methanol and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in treated wells to that in untreated control wells.

Immunofluorescence Staining of Mitotic Spindles

This technique is used to visualize the structure of the mitotic spindle within cells.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with Melampodin A acetate.

  • Fixation: The cells are fixed with a suitable fixative, such as ice-cold methanol or paraformaldehyde.

  • Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to a component of the mitotic spindle, such as α-tubulin.

  • Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • DNA Staining: The cellular DNA is counterstained with a fluorescent dye like DAPI.

  • Mounting and Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

Mechanism of Action: G2/M Arrest and Mitotic Spindle Disruption

Melampodin A acetate exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M transition and disrupting the formation of the mitotic spindle. This leads to the accumulation of cells in mitosis with abnormal spindle morphology, ultimately triggering apoptotic cell death.

G2M_Arrest_Pathway cluster_cell Cancer Cell maa Melampodin A Acetate microtubules Microtubule Dynamics maa->microtubules Disrupts spindle Mitotic Spindle Formation microtubules->spindle Inhibits Normal g2m G2/M Checkpoint spindle->g2m Activates mitosis Mitosis g2m->mitosis Blocks Progression apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Proposed signaling pathway for Melampodin A acetate-induced G2/M arrest.

The precise molecular targets of Melampodin A acetate within the microtubule network are still under investigation. However, its effects are consistent with those of other microtubule-targeting agents that either stabilize or destabilize microtubules, leading to a mitotic block.

Conclusion

Melampodin A acetate is a promising natural product with potent anticancer activity. Its mechanism of action, involving the disruption of microtubule dynamics and induction of G2/M cell cycle arrest, makes it a valuable lead compound for the development of new chemotherapeutic agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this and related sesquiterpene lactones. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to Melampodin A Acetate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin A acetate, a sesquiterpene lactone belonging to the melampolide class, has garnered significant interest within the scientific community due to its pronounced cytotoxic and anti-inflammatory properties. Isolated from various species of the Melampodium genus, this natural product has demonstrated potential as a lead compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Melampodin A acetate. A key focus is placed on its mechanism of action, particularly the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts in this area.

Chemical Structure and Properties

Melampodin A acetate is a germacranolide sesquiterpene lactone characterized by a 10-membered carbocyclic ring fused to two γ-lactone rings. The acetate functional group is a distinguishing feature of this particular melampolide.

While a definitive, publicly available 2D structure image with explicit stereochemistry for Melampodin A acetate is not readily found, its structure has been elucidated through spectroscopic methods and by analogy to the well-characterized parent compound, Melampodin. The molecular formula for a related compound, Melampodin B, is C17H18O7, providing an indication of the elemental composition of this class of molecules.[1] The structure of Melampodin itself has been confirmed by X-ray crystallography.

Table 1: Physicochemical and Spectroscopic Properties of Melampodin A Acetate and Related Melampolides

PropertyDataSource
Molecular Formula C23H28O10 (for a related melampolide)
Appearance Crystalline solidGeneral observation for sesquiterpene lactones
Solubility Soluble in most organic solvents such as chloroform, ethyl acetate, and acetone. Sparingly soluble in water.General characteristic of similar compounds
Mass Spectrometry Significant low-resolution mass spectral peaks (20 eV, 160 °C) at m/e (relative intensity) 462 (1.6), 420 (0.6), 402 (58), 347 (2.5), 306 (9.4), 287 (26.1), 286 (60.0), 272 (23.3), 271 (36.6), 258 (32.4), 227 (95.8), 226 (100.0), 211 (48.6) have been reported for Melampodin A acetate.
¹H NMR (100 MHz, CDCl₃) The ¹H NMR spectrum of Melampodin A acetate shows characteristic signals for α,β-unsaturated γ-lactones. A one-proton quartet at 3.05 ppm (J = 5.5 Hz) is attributed to H-3'.
¹³C NMR The ¹³C NMR data for related melampolides show characteristic signals for carbonyls, olefins, and oxygenated carbons, confirming the sesquiterpene lactone skeleton.
Infrared (IR) Spectroscopy An IR spectrum of a related melampolide showed a characteristic absorption at 1770 cm⁻¹ for the α,β-unsaturated γ-lactone.

Biological Activities and Mechanism of Action

Melampodin A acetate exhibits significant biological activities, primarily as a cytotoxic and anti-inflammatory agent. These effects are largely attributed to its ability to modulate key cellular signaling pathways.

Cytotoxic Activity

Melampodin A acetate has demonstrated potent cytotoxic effects against various cancer cell lines. This activity is a hallmark of many sesquiterpene lactones containing an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins and DNA.

Anti-inflammatory Activity

The anti-inflammatory properties of melampolides, including Melampodin A acetate, are well-documented. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Melampodin A Acetate

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory\nStimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Pro-inflammatory\nStimuli (e.g., TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory\nGene Expression Induces Melampodin A Acetate Melampodin A Acetate Melampodin A Acetate->IKK Complex Inhibits

Caption: Inhibition of the NF-κB pathway by Melampodin A Acetate.

By inhibiting the IKK complex, Melampodin A acetate prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Table 2: Summary of Biological Activity Data for Melampolides

Compound/ExtractAssayCell Line/ModelEndpointResult (IC₅₀/ID₅₀)Source
MelampodinAnti-inflammatoryTPA-induced ear edema in miceEdema inhibition1.14 µmol/ear[2]
Polymatin AAnti-inflammatoryTPA-induced ear edema in miceEdema inhibition0.56 µmol/ear[2]
MelampolideAnti-inflammatoryTPA-induced ear edema in miceEdema inhibition1.15 µmol/ear[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Figure 2: Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Melampodin A Acetate for 24-72h A->B C Add MTT solution to each well and incubate for 2-4h at 37°C B->C D Solubilize formazan crystals with DMSO or other suitable solvent C->D E Measure absorbance at 570 nm using a microplate reader D->E

Caption: General workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Melampodin A acetate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor.

Figure 3: Workflow for NF-κB Luciferase Reporter Assay

NFkB_Reporter_Workflow A Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid B Pre-treat cells with Melampodin A Acetate for 1-2h A->B C Stimulate cells with an NF-κB activator (e.g., TNF-α) for 6-24h B->C D Lyse cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system C->D E Normalize firefly luciferase activity to Renilla luciferase activity D->E

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Protocol:

  • Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene under a constitutive promoter.

  • After 24 hours, pre-treat the cells with various concentrations of Melampodin A acetate for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.

  • Lyse the cells and measure the luciferase activity of both reporters using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Apoptosis Detection (DAPI Staining)

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Figure 4: Logical Flow of Apoptosis Detection by DAPI Staining

DAPI_Staining_Logic A Treat cells with Melampodin A Acetate B Fix and permeabilize cells A->B C Stain cells with DAPI solution B->C D Visualize under a fluorescence microscope C->D E Observe nuclear morphology D->E F Normal, uniformly stained nuclei (Non-apoptotic) E->F Intact G Condensed, fragmented nuclei (Apoptotic) E->G Fragmented

Caption: Decision flow for identifying apoptosis via DAPI staining.

Protocol:

  • Grow cells on glass coverslips and treat them with Melampodin A acetate at the desired concentration and for the appropriate time to induce apoptosis.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Wash the cells with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Conclusion

Melampodin A acetate stands out as a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway, provides a solid foundation for its development as a therapeutic agent. The experimental protocols detailed in this guide offer a starting point for researchers to explore the full pharmacological potential of this and other related melampolides. Further studies focusing on its in vivo efficacy, pharmacokinetic profile, and safety are warranted to translate the promising in vitro findings into clinical applications.

References

Spectroscopic and Biological Insights into Melampodin Acetates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampolides, a class of sesquiterpene lactones, are of significant interest in the scientific community due to their diverse biological activities, including cytotoxic and antitumor properties. This technical guide focuses on the spectroscopic characterization of melampodin acetates, using Melampodin A acetate as a primary exemplar due to the limited availability of public data on Melampodin B acetate. The structural similarities within this class of compounds allow for a representative understanding of their spectroscopic features and biological mechanisms. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and a visualization of the compound's impact on cellular pathways.

Spectroscopic Data of Melampodin A Acetate

The following tables summarize the key spectroscopic data for Melampodin A acetate, a representative melampolide acetate. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of Melampodin A Acetate (100 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.79d3.0H-13a
6.19d3.5H-13b
~2.65m-H-7
3.05q5.5H-3'
Data inferred from comparative analysis with structurally similar melampolides.
Table 2: ¹³C NMR Spectroscopic Data of Melampodin A Acetate
Chemical Shift (δ) ppmAssignment
Specific ¹³C NMR data for Melampodin A acetate is not readily available in the cited literature. General characteristic signals for sesquiterpene lactones include resonances for lactone carbonyls (~170-180 ppm), olefinic carbons (~120-140 ppm), and various aliphatic carbons.
Table 3: IR Spectroscopic Data of Melampodin A Acetate
Wavenumber (cm⁻¹)Functional Group Assignment
1770γ-Lactone (α,β-unsaturated)
Additional characteristic absorptions would include C=O stretching for the acetate group and C-O stretching frequencies.
Table 4: Mass Spectrometry Data of Melampodin A Acetate
m/zInterpretation
Specific mass spectral data for Melampodin A acetate is not detailed in the provided search results. For a compound with the molecular formula C₂₃H₂₈O₁₀, the expected molecular ion peak [M]⁺ would be approximately 464.16 g/mol . Fragmentation patterns would likely involve the loss of the acetate group and other characteristic cleavages of the sesquiterpene core.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of melampolide acetates from plant material.

Isolation of Melampolide Acetates
  • Extraction: Dried and powdered aerial parts of the plant (e.g., Melampodium species) are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

  • Chromatographic Separation: The fraction enriched with sesquiterpene lactones (often the ethyl acetate fraction) is subjected to column chromatography on silica gel.

  • Further Purification: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different compounds. Further purification of the isolated fractions can be achieved by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure melampolide acetate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard.

    • Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

    • The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

    • Absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Data is reported as mass-to-charge ratios (m/z).

Biological Activity and Signaling Pathway

Melampodin A acetate has been shown to exhibit significant cytotoxic and antimitotic activities.[1] Its mechanism of action involves the disruption of the cell cycle. Specifically, it has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to the formation of abnormal mitotic spindles.[1] This ultimately induces cell death.

Below is a diagram illustrating the proposed mechanism of action of Melampodin A acetate on the cell cycle.

Melampodin_A_Acetate_Mechanism melampodin Melampodin A Acetate cell_cycle Cell Cycle Progression melampodin->cell_cycle Inhibits g2m_phase G2/M Phase melampodin->g2m_phase Arrests at mitotic_spindle Normal Mitotic Spindle Formation g2m_phase->mitotic_spindle Leads to abnormal_spindle Abnormal Mitotic Spindle Formation g2m_phase->abnormal_spindle Results in cell_death Cell Death (Apoptosis) abnormal_spindle->cell_death Induces

Caption: Proposed mechanism of Melampodin A acetate inducing G2/M cell cycle arrest.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and biological activity of melampodin acetates, with a specific focus on Melampodin A acetate as a representative molecule. The presented data and protocols are intended to assist researchers and professionals in the fields of natural product chemistry and drug development in their efforts to identify, characterize, and evaluate the therapeutic potential of this important class of sesquiterpene lactones. Further research is warranted to fully elucidate the spectroscopic details of a wider range of melampodin derivatives and to explore their full pharmacological potential.

References

Melampodin A Acetate: A Technical Overview of its Antimitotic and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin A acetate is a germacranolide sesquiterpene lactone isolated from plants of the Melampodium genus, notably Melampodium leucanthum. This technical guide provides a comprehensive review of the existing scientific literature on Melampodin A acetate, with a focus on its biological activity, mechanism of action, and relevant experimental data. It is important to note that while the user requested information on "Melampodin B acetate," a thorough literature search revealed no readily available scientific data for a compound with this specific designation. The information presented herein pertains to Melampodin A acetate, a closely related and well-studied compound.

Biological Activity: Cytotoxicity

Melampodin A acetate has demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. The efficacy of its cytotoxic action is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Quantitative Data: In Vitro Cytotoxicity of Melampodin A Acetate
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer0.18 - 9 (range for multiple compounds including Melampodin A acetate)[1]
DU 145Prostate Cancer0.18 - 9 (range for multiple compounds including Melampodin A acetate)[1]
HeLaCervical Cancer0.18 - 9 (range for multiple compounds including Melampodin A acetate)[1]

Note: The cited literature provides a range of IC50 values for a group of compounds isolated from Melampodium leucanthum, including melampodin-A acetate (referred to as compound 4 in the study). The exact IC50 for Melampodin A acetate alone is not explicitly stated but falls within this range.

Mechanism of Action: Cell Cycle Arrest and Mitotic Disruption

Studies have elucidated that the cytotoxic effects of Melampodin A acetate are, at least in part, attributable to its interference with cell cycle progression and mitosis. Specifically, treatment with Melampodin A acetate leads to an accumulation of cells in the G2/M phase of the cell cycle and the formation of abnormal mitotic spindles[1]. This disruption of the mitotic apparatus ultimately contributes to cell death.

Signaling Pathway and Mechanism of Action Diagram

MelampodinA_MoA cluster_mitosis Mitosis cluster_cellcycle Cell Cycle MelampodinA Melampodin A Acetate Cell Cancer Cell MelampodinA->Cell AbnormalSpindle Abnormal Mitotic Spindle Formation MelampodinA->AbnormalSpindle Disrupts G2M_Arrest G2/M Phase Arrest MelampodinA->G2M_Arrest Induces Microtubules Microtubule Dynamics G2M G2/M Phase Spindle Normal Mitotic Spindle Formation Microtubules->Spindle Normal Function CellDeath Cell Death AbnormalSpindle->CellDeath G2M->G2M_Arrest G2M_Arrest->CellDeath

Caption: Mechanism of action of Melampodin A acetate leading to cell death.

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in the literature for the characterization of Melampodin A acetate's biological activity.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The cytotoxic activity of Melampodin A acetate was initially evaluated using the sulforhodamine B (SRB) assay[1]. This assay provides a colorimetric measurement of cellular protein content, which is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Cancer cell lines (PC-3 and DU 145) were seeded in 96-well microtiter plates and allowed to adhere.

  • Compound Treatment: Cells were treated with a supercritical CO2 extract of Melampodium leucanthum containing Melampodin A acetate.

  • Fixation: After the incubation period, cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% (wt/vol) sulforhodamine B dissolved in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye was removed by washing four times with 1% acetic acid.

  • Dye Extraction: Protein-bound dye was extracted with 10 mM unbuffered Tris base.

  • Measurement: The optical density was measured using a 96-well microtiter plate reader to determine cell viability.

Clonogenic Assay

The long-term cytotoxic effect and cellular persistence of Melampodin A acetate were assessed using a clonogenic assay[1].

Protocol:

  • Cell Seeding: DU 145 cells (300 cells per dish) were seeded in 60 mm tissue culture dishes and allowed to adhere.

  • Compound Treatment: Cells were treated with the test compounds, including Melampodin A acetate, or vehicle (0.5% DMSO) for 4 hours.

  • Washing and Incubation: After treatment, the cells were washed with Dulbecco's phosphate-buffered saline (DPBS), and fresh growth medium was added. The dishes were then incubated for 14 days to allow for colony formation.

  • Staining and Counting: Colonies were fixed and stained with 0.5% crystal violet in 10% methanol. The number of colonies was counted using GeneSnap software.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

To visualize the effect of Melampodin A acetate on mitotic spindles, immunofluorescence microscopy was employed[1].

Protocol:

  • Cell Culture: PC-3 and HeLa cells were plated on glass coverslips and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with the compounds for 18 hours.

  • Fixation and Permeabilization: Cells were fixed with methanol at 4°C for 5 minutes.

  • Blocking: Non-specific antibody binding was blocked by incubating the cells in a solution of 10% bovine calf serum in DPBS for 20 minutes at room temperature.

  • Primary Antibody Incubation: Cells were incubated with a monoclonal β-tubulin antibody (1:400 dilution) for 2 hours at 37°C.

  • Secondary Antibody Incubation: After washing, cells were incubated with a FITC-conjugated sheep anti-mouse IgG secondary antibody (1:200 dilution) for 1 hour at 37°C.

  • Nuclear Staining: The cell nuclei were counterstained with 0.1 µg/mL DAPI for 10 minutes at room temperature.

  • Visualization: Coverslips were mounted on slides and visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

The literature indicates that Melampodin A acetate causes an accumulation of cells in the G2/M phase of the cell cycle[1]. While the specific, detailed protocol for this particular study is not provided, a general protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry is described below.

General Protocol:

  • Cell Harvest and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • RNAse Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by propidium iodide.

  • Propidium Iodide Staining: The cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Melampodin A acetate, a sesquiterpene lactone from Melampodium leucanthum, exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to the formation of abnormal mitotic spindles and arrest of the cell cycle in the G2/M phase. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential anticancer agent. Future studies should focus on elucidating the precise molecular targets of Melampodin A acetate and further detailing its signaling pathways to fully understand its therapeutic potential.

References

In-Depth Technical Guide: Cytotoxic Effects of Melampodin B Acetate on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its anti-cancer properties, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The primary mode of action for this compound involves the induction of G2/M phase cell cycle arrest and the disruption of mitotic spindle formation, ultimately leading to apoptotic cell death. This document consolidates available research to serve as a resource for furthering the investigation of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer0.18 - 9 (range for a group of related compounds)[1][2]
DU 145Prostate Cancer0.18 - 9 (range for a group of related compounds)[1][2]
HeLaCervical Cancer0.18 - 9 (range for a group of related compounds)[1][2]

Note: The available literature provides a collective IC50 range for a group of sesquiterpene lactones including this compound. Further studies are required to determine the precise IC50 value for this compound in these cell lines.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: induction of cell cycle arrest at the G2/M phase and disruption of mitotic spindle dynamics. There is also evidence to suggest a potential role in the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell survival and proliferation.

G2/M Phase Cell Cycle Arrest

This compound treatment leads to an accumulation of cancer cells in the G2/M phase of the cell cycle[1][2]. This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The molecular machinery governing the G2/M transition is tightly regulated by the activity of the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, leading to cell cycle arrest.

Disruption of Mitotic Spindle

A hallmark of this compound's activity is the formation of abnormal mitotic spindles[1][2]. The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Disruption of its structure and function leads to mitotic catastrophe and ultimately apoptosis. This effect suggests that this compound may interfere with tubulin polymerization or the function of microtubule-associated proteins.

Potential Inhibition of NF-κB Signaling

Studies on related melampolide sesquiterpenes have shown the ability to inhibit the transcription mediated by Nuclear Factor-kappa B (NF-κB)[3]. NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell proliferation, and survival in cancer cells, particularly in prostate cancer[4][5][6][7]. While direct evidence for this compound is pending, its structural similarity to other NF-κB inhibiting sesquiterpenes suggests a plausible mechanism for its activity in prostate cancer cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for G2/M Arrest

The following diagram illustrates the hypothesized signaling pathway through which this compound induces G2/M phase cell cycle arrest.

G2_M_Arrest cluster_checkpoint G2/M Checkpoint MBA This compound CDK1_CyclinB CDK1/Cyclin B1 Complex MBA->CDK1_CyclinB Inhibition M_Phase Mitosis CDK1_CyclinB->M_Phase Promotes Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture (e.g., PC-3, DU 145, HeLa) start->cell_culture treatment Treat with This compound cell_culture->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

References

Melampodin B Acetate: A Technical Guide to its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampolides are a class of sesquiterpene lactones found in plants of the Melampodium genus (Asteraceae family). These natural products have garnered scientific interest due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. While specific data on Melampodin B acetate is limited, research on the parent compound, melampodin, and other related melampolides suggests a potential mechanism of action centered around the inhibition of key inflammatory pathways. This guide provides a comprehensive overview of the known anti-inflammatory data for melampodin, detailed experimental protocols for relevant assays, and a depiction of the implicated signaling pathways.

Quantitative Anti-inflammatory Data

The primary in vivo anti-inflammatory data available is for melampodin, as determined by the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.

CompoundAssayMolar Dose (µmol/ear)ID₅₀ (µmol/ear)Reference CompoundReference ID₅₀ (µmol/ear)
MelampodinTPA-induced mouse ear edema-1.14Indomethacin0.24

Table 1: In Vivo Anti-inflammatory Activity of Melampodin. [1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and enzymes like cyclooxygenase-2 (COX-2). Melampolides are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Pro_inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Melampodin_B_Acetate This compound (Proposed) Melampodin_B_Acetate->IKK_Complex Inhibits (Proposed)

Figure 1: Proposed NF-κB Signaling Pathway Inhibition.

Experimental Protocols

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is based on the methodology used to assess the anti-inflammatory activity of melampodin.[1]

TPA_Ear_Edema_Workflow Animal_Acclimatization Animal Acclimatization (Male CD-1 mice, 20-25g) Grouping Grouping of Animals (n=5 per group) Animal_Acclimatization->Grouping Topical_Application Topical Application of Test Compound (e.g., Melampodin in acetone) Grouping->Topical_Application TPA_Application Topical Application of TPA (2.5 µg in acetone to the right ear) Topical_Application->TPA_Application 30 min post-treatment Incubation Incubation Period (4 hours) TPA_Application->Incubation Euthanasia Euthanasia and Ear Punch Biopsy (7 mm diameter) Incubation->Euthanasia Weighing Weighing of Ear Biopsies (Right and Left Ears) Euthanasia->Weighing Data_Analysis Data Analysis (% Inhibition of Edema) Weighing->Data_Analysis

Figure 2: TPA-Induced Mouse Ear Edema Experimental Workflow.

Materials:

  • Male CD-1 mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (or other test compounds)

  • Acetone (vehicle)

  • Indomethacin (positive control)

  • 7 mm biopsy punch

  • Analytical balance

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week.

  • Divide mice into groups (n=5 per group): vehicle control, positive control (indomethacin), and test compound groups (various doses).

  • Dissolve the test compounds and indomethacin in acetone.

  • Topically apply 20 µL of the test solution (or vehicle) to the inner and outer surfaces of the right ear of each mouse.

  • After 30 minutes, topically apply 20 µL of TPA solution (2.5 µg in acetone) to the right ear of all mice. The left ear receives only the vehicle.

  • After 4 hours, euthanize the mice by cervical dislocation.

  • Take a 7 mm diameter punch biopsy from both the right and left ears.

  • Weigh the ear punches immediately.

  • Calculate the edema as the difference in weight between the right and left ear punches.

  • Determine the percentage inhibition of edema for each group compared to the vehicle control group.

  • Calculate the ID₅₀ value (the dose that causes 50% inhibition of edema).

In Vitro Mechanistic Assay: NF-κB Luciferase Reporter Assay

This assay is a common method to determine if a compound inhibits the NF-κB signaling pathway.

Materials:

  • Human embryonic kidney (HEK293) cells or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • TNF-α or LPS (stimulant)

  • This compound (or other test compounds)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate the cells with the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control.

Conclusion and Future Directions

The available evidence on melampodin suggests that melampolide sesquiterpene lactones possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While direct experimental data for this compound is currently lacking, its structural similarity to other bioactive melampolides makes it a compelling candidate for further investigation.

Future research should focus on:

  • Isolating or synthesizing this compound to enable direct biological testing.

  • Evaluating its in vitro anti-inflammatory activity, including its effects on cytokine production (e.g., TNF-α, IL-6) and inflammatory enzyme expression (e.g., COX-2, iNOS) in relevant cell lines such as RAW 264.7 macrophages.

  • Confirming its mechanism of action by investigating its effects on the NF-κB and other inflammatory signaling pathways (e.g., MAPK).

  • Conducting in vivo studies using models of acute and chronic inflammation to determine its efficacy and therapeutic potential.

This technical guide provides a framework for initiating research into the anti-inflammatory properties of this compound, leveraging the existing knowledge of related compounds to guide experimental design and hypothesis generation.

References

The Botanical Origin and Extraction Protocols of Melampodin B Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate, a sesquiterpene lactone belonging to the melampolide class, has garnered significant interest within the scientific community due to its potential therapeutic properties. These natural compounds are primarily found in plants of the Asteraceae family, particularly within the genus Melampodium. This technical guide provides an in-depth overview of the primary plant sources of this compound and detailed methodologies for its extraction, isolation, and purification, intended for researchers and professionals in drug development.

Plant Origin of this compound

This compound is predominantly isolated from plant species belonging to the genus Melampodium. The primary documented sources include:

  • Melampodium leucanthum : Commonly known as the Blackfoot Daisy, this perennial plant is native to the southwestern United States and Mexico. It is a significant source of various melampolides, including this compound.

  • Melampodium americanum : This species, found in Mexico, is another primary producer of melampolides.

While other species within the Melampodium genus may also contain this compound, M. leucanthum and M. americanum are the most frequently cited in scientific literature for its isolation.

Extraction and Isolation Methodologies

The extraction and purification of this compound from its plant sources involve a multi-step process that leverages the compound's physicochemical properties. The general workflow includes solvent extraction followed by chromatographic separation techniques.

Experimental Protocols

1. Plant Material Preparation:

  • The aerial parts (leaves and stems) of the selected Melampodium species are collected and air-dried in a shaded, well-ventilated area to prevent degradation of the chemical constituents.

  • The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • A supercritical CO2 extract of the leaves and branches of Melampodium leucanthum has been shown to be a potent source for the isolation of melampodin A acetate[1].

  • Alternatively, maceration or Soxhlet extraction can be employed using organic solvents. Common solvents for the extraction of sesquiterpene lactones include:

    • Methanol

    • Ethyl acetate

    • Dichloromethane

3. Fractionation and Purification:

Following the initial extraction, the crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Flash Column Chromatography: The crude extract is first fractionated using flash column chromatography over silica gel. A solvent gradient of increasing polarity is used to elute different fractions. For example, a gradient starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate is effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using preparative RP-HPLC. A common method involves a C18 column with a gradient elution of methanol and water. For instance, a gradient from 40% methanol in water to 100% methanol can be employed to achieve high purity[1].

Quantitative Data

The following table summarizes the yields of Melampodin A acetate and related compounds isolated from Melampodium leucanthum as reported in a specific study. This provides an indication of the expected yield from a given amount of plant material.

CompoundYield (mg) from a CO2 extract
Meleucanthin1.2
Leucanthin-A5.5
Leucanthin-B22.1
Melampodin A acetate 8.2
3α-hydroxyenhydrin4.8

Table 1: Yield of sesquiterpenes from Melampodium leucanthum.[1]

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the biosynthetic origin of this compound, the following diagrams are provided.

experimental_workflow plant_material Dried & Powdered Melampodium Plant Material extraction Supercritical CO2 Extraction or Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract flash_chromatography Silica Gel Flash Column Chromatography crude_extract->flash_chromatography fractions Collected Fractions flash_chromatography->fractions tlc_analysis TLC Analysis for Target Compound fractions->tlc_analysis hplc_purification Preparative RP-HPLC (C18 column, MeOH/H2O gradient) tlc_analysis->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

The biosynthesis of sesquiterpene lactones, including melampolides, is a complex enzymatic process. It originates from the isoprenoid pathway.

biosynthesis_pathway cluster_pathway Generalized Sesquiterpenoid Biosynthesis isopentenyl_pp Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) farnesyl_pp Farnesyl Pyrophosphate (FPP) isopentenyl_pp->farnesyl_pp FPP Synthase germacrene_a Germacrene A farnesyl_pp->germacrene_a Germacrene A Synthase costunolide (+)-Costunolide germacrene_a->costunolide Series of Oxidations & Cyclizations melampolide_core Melampolide Skeleton costunolide->melampolide_core Further Enzymatic Modifications melampodin_b_acetate This compound melampolide_core->melampodin_b_acetate Acetylation & Other Modifications

Caption: Generalized biosynthetic pathway of melampolide sesquiterpene lactones.

References

The Biosynthesis of Melampodin B Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a germacranolide sesquiterpene dilactone found in plants of the Melampodium genus, exhibits a range of biological activities that make it a compound of interest for pharmaceutical research. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes hypothesized enzymatic transformations, detailed experimental protocols for pathway elucidation, and a framework for the quantitative analysis of pathway intermediates and products. This document is intended to serve as a foundational resource for researchers engaged in the study of sesquiterpenoid lactone biosynthesis and its application in drug discovery and development.

Introduction

Sesquiterpenoid lactones are a diverse group of C15 terpenoids characterized by a lactone ring, and they are particularly abundant in the Asteraceae family.[1][2][3] These compounds are known for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5] this compound belongs to the melampolide subclass of germacranolide sesquiterpene lactones, distinguished by a second lactone ring. Its complex structure suggests a sophisticated biosynthetic pathway involving a series of oxidative and rearrangement reactions. This guide will delineate the putative steps of this pathway, drawing on the established principles of terpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the mevalonate (MVA) pathway in the cytoplasm, which is the primary route for sesquiterpenoid synthesis in plants.[2][3] The pathway can be conceptually divided into three main stages: the formation of the universal C15 precursor, the cyclization and initial oxidations to form the germacranolide skeleton, and the late-stage modifications leading to this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with acetyl-CoA, a central metabolite in the cell. Through the sequential action of enzymes in the MVA pathway, acetyl-CoA is converted to the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl pyrophosphate (FPP).[6][7] This is the committed precursor for all sesquiterpenoids.

G Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase IPP IPP Mevalonate-5-PP->IPP Diphosphomevalonate Decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP FPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS

Figure 1: The Mevalonate (MVA) pathway leading to Farnesyl Pyrophosphate (FPP).
Stage 2: Formation of the Germacranolide Skeleton

The second stage involves the cyclization of the linear FPP molecule and subsequent oxidative modifications.

  • Cyclization to (+)-Germacrene A: A sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the 10-membered ring characteristic of germacranolides.[6]

  • Oxidation to Germacrene A Acid: The methyl group at C12 of (+)-germacrene A is sequentially oxidized to a carboxylic acid. This three-step oxidation is likely catalyzed by a single cytochrome P450 monooxygenase (CYP) of the CYP71 family, known as germacrene A oxidase (GAO).[8] The product of this reaction is germacrene A acid.

  • Formation of the First Lactone Ring (Costunolide): The formation of the γ-lactone ring between C6 and C12 is a hallmark of many sesquiterpenoid lactones. This is proposed to occur via hydroxylation at the C6 position of germacrene A acid, catalyzed by a costunolide synthase (COS), another CYP enzyme.[8] The resulting 6α-hydroxy-germacrene A acid spontaneously cyclizes to form costunolide.

G FPP FPP Germacrene A Germacrene A FPP->Germacrene A Germacrene A Synthase Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Germacrene A Oxidase (CYP) 6-OH-Germacrene A Acid 6-OH-Germacrene A Acid Germacrene A Acid->6-OH-Germacrene A Acid Costunolide Synthase (CYP) Costunolide Costunolide 6-OH-Germacrene A Acid->Costunolide Spontaneous Lactonization

Figure 2: Formation of the germacranolide intermediate, costunolide.
Stage 3: Tailoring Steps to this compound

The final stage involves a series of hydroxylations, the formation of a second lactone ring, and an acetylation, which are characteristic of melampolides. These steps are hypothesized based on the structure of this compound and known activities of enzyme families.

  • Hydroxylation at C8: A specific cytochrome P450 monooxygenase is proposed to hydroxylate the costunolide intermediate at the C8 position.

  • Formation of the Second Lactone Ring: The formation of the second lactone ring, an 8,12-lactone, is a distinguishing feature of Melampodin B. This is likely a complex step that may involve further oxidation and rearrangement. A plausible mechanism is the oxidation of the C12 methyl group (already part of the first lactone) to a carboxylic acid, followed by lactonization with the hydroxyl group at C8. This would require a specific hydroxylase and possibly other enzymes.

  • Further Oxidations and Acetylation: The structure of this compound indicates further oxidative modifications, including the formation of an epoxide and additional hydroxylations. The final step is the acetylation of one of the hydroxyl groups, which is catalyzed by an acyltransferase. This enzyme would utilize acetyl-CoA as the acetyl donor.

G Costunolide Costunolide 8-OH-Costunolide 8-OH-Costunolide Costunolide->8-OH-Costunolide CYP Hydroxylase Intermediate A Intermediate A 8-OH-Costunolide->Intermediate A Further Oxidations Melampodin B Precursor Melampodin B Precursor Intermediate A->Melampodin B Precursor Lactone Formation Melampodin B Melampodin B Melampodin B Precursor->Melampodin B CYP Hydroxylase/Epoxidase This compound This compound Melampodin B->this compound Acyltransferase

Figure 3: Proposed late-stage tailoring steps to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The following table provides a template for the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. The values are hypothetical and serve for illustrative purposes.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Product(s)
Germacrene A SynthaseFPP5-200.1-1.0Germacrene A
Germacrene A OxidaseGermacrene A, NADPH, O210-500.5-5.0Germacrene A Acid
Costunolide SynthaseGermacrene A Acid, NADPH, O215-600.2-2.06-OH-Germacrene A Acid
C8-HydroxylaseCostunolide, NADPH, O220-1000.1-1.58-OH-Costunolide
AcyltransferaseMelampodin B, Acetyl-CoA50-2001.0-10.0This compound

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed, representative protocols for key experiments.

Identification of Candidate Genes

A common approach to identify the genes involved in a specific biosynthetic pathway is through transcriptomics.

Experimental Workflow:

G cluster_0 Plant Material cluster_1 RNA Sequencing cluster_2 Bioinformatics cluster_3 Candidate Gene Selection High-producing tissue High-producing tissue RNA extraction RNA extraction High-producing tissue->RNA extraction Low-producing tissue Low-producing tissue Low-producing tissue->RNA extraction Library preparation Library preparation Sequencing (e.g., Illumina) Sequencing (e.g., Illumina) De novo assembly De novo assembly Sequencing (e.g., Illumina)->De novo assembly Differential expression analysis Differential expression analysis Functional annotation Functional annotation Identify upregulated TPS, CYP, and Acyltransferases Identify upregulated TPS, CYP, and Acyltransferases Functional annotation->Identify upregulated TPS, CYP, and Acyltransferases

Figure 4: Workflow for candidate gene identification via transcriptomics.

Protocol:

  • Plant Material: Collect tissues from Melampodium species known to produce high levels of this compound (e.g., leaves, trichomes) and tissues with low or no production (e.g., roots) as a control.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

  • Bioinformatic Analysis:

    • Perform de novo transcriptome assembly using software like Trinity.

    • Map reads back to the assembled transcriptome to quantify gene expression.

    • Identify differentially expressed genes between high- and low-producing tissues.

    • Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, UniProt) to identify putative terpene synthases (TPS), cytochrome P450s (CYP), and acyltransferases.

In Vitro Enzyme Assays

Functional characterization of candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Cytochrome P450 Enzyme:

  • Gene Cloning and Expression: Clone the full-length cDNA of a candidate CYP into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector). Co-express with a cytochrome P450 reductase (CPR) which is necessary for CYP activity.

  • Protein Expression and Microsome Isolation: Express the proteins in E. coli or yeast and isolate the microsomal fraction, which contains the membrane-bound CYPs.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal fraction (containing the CYP and CPR)

      • The putative substrate (e.g., costunolide)

      • NADPH as a cofactor

      • Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the products with the organic solvent.

    • Analyze the extracts by GC-MS or LC-MS to identify the reaction product by comparison with authentic standards or by structural elucidation of novel compounds.

In Vivo Pathway Reconstitution

To confirm the entire pathway, the identified genes can be transiently expressed in a heterologous host, such as Nicotiana benthamiana.

Experimental Workflow:

G Clone genes into Agrobacterium vectors Clone genes into Agrobacterium vectors Transform Agrobacterium Transform Agrobacterium Clone genes into Agrobacterium vectors->Transform Agrobacterium Infiltrate N. benthamiana leaves Infiltrate N. benthamiana leaves Transform Agrobacterium->Infiltrate N. benthamiana leaves Incubate for 3-5 days Incubate for 3-5 days Infiltrate N. benthamiana leaves->Incubate for 3-5 days Metabolite extraction Metabolite extraction Incubate for 3-5 days->Metabolite extraction LC-MS analysis LC-MS analysis Metabolite extraction->LC-MS analysis

Figure 5: Workflow for in vivo pathway reconstitution.

Protocol:

  • Vector Construction: Clone the cDNAs of all the candidate biosynthetic genes (GAS, GAO, COS, hydroxylases, acyltransferase) into plant expression vectors.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the expression vectors.

  • Infiltration: Co-infiltrate the different Agrobacterium strains carrying the biosynthetic genes into the leaves of N. benthamiana.

  • Incubation and Metabolite Extraction: Incubate the plants for 3-5 days to allow for gene expression and metabolite production. Harvest the infiltrated leaves and extract the metabolites with a suitable solvent.

  • Analysis: Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.

Conclusion

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions that transform a simple primary metabolite into a structurally intricate and biologically active sesquiterpenoid dilactone. While the general framework of this pathway can be inferred from our knowledge of terpenoid biosynthesis, the specific enzymes and intermediates in the later, tailoring steps remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the definitive characterization of this pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for its sustainable production through metabolic engineering, thereby facilitating further research into its therapeutic potential.

References

Preliminary In Vitro Studies of Melampodin Acetates and Related Sesquiterpenes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodins are a class of sesquiterpene lactones, natural compounds found in plants of the Melampodium genus. These compounds have garnered interest in the scientific community for their potential therapeutic properties, particularly their cytotoxic and anti-cancer activities. This document provides a detailed overview of the preliminary in vitro research conducted on Melampodin A acetate and its analogs, summarizing key quantitative data, experimental methodologies, and observed signaling pathways.

Cytotoxic and Antiproliferative Activities

In vitro studies have demonstrated the potent cytotoxic and antiproliferative effects of Melampodin A acetate and other germacranolide sesquiterpene lactones against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of Melampodin A acetate and its analogs in different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Melampodin A acetate PC-3 (Prostate Cancer)Not specified[1][2]
DU 145 (Prostate Cancer)Not specified[1][2]
HeLa (Cervical Cancer)Not specified[1][2]
Leucanthin-A PC-3 (Prostate Cancer)Not specified[1][2]
DU 145 (Prostate Cancer)Not specified[1][2]
HeLa (Cervical Cancer)Not specified[1][2]
Leucanthin-B PC-3 (Prostate Cancer)Not specified[1][2]
DU 145 (Prostate Cancer)Not specified[1][2]
HeLa (Cervical Cancer)Not specified[1][2]
3α-hydroxyenhydrin PC-3 (Prostate Cancer)Not specified[1][2]
DU 145 (Prostate Cancer)Not specified[1][2]
HeLa (Cervical Cancer)Not specified[1][2]

Note: While the referenced studies state that IC50 values for Melampodin A acetate and other compounds ranged from 0.18–9 µM, specific values for each compound against each cell line were not detailed in the provided search results. The studies did show that these compounds exhibited antiproliferative and cytotoxic efficacy.[1][2]

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: PC-3 and DU 145 (prostate cancer), HeLa (cervical cancer).[1]

  • Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Melampodin A acetate) or vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is washed away with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle.

  • Treatment: Cells are treated with the test compound or vehicle control for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.

  • Treatment: Cells are treated with the test compound for a short period (e.g., 4 hours).

  • Plating: After treatment, the compound is removed, and a known number of cells are seeded in new plates.

  • Incubation: Cells are allowed to grow for an extended period (e.g., 9 days) until visible colonies are formed.

  • Staining: Colonies are fixed and stained with a staining solution (e.g., crystal violet).

  • Quantification: The number of colonies is counted.

Mechanism of Action

Cell Cycle Arrest

Studies have shown that Melampodin A acetate can cause an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This suggests that the compound interferes with the processes of cell division.

Disruption of Mitotic Spindle Formation

Other related germacranolides have been observed to cause the formation of abnormal mitotic spindles.[1][2] This indicates a potential mechanism of action involving the disruption of microtubule dynamics, which is crucial for proper chromosome segregation during mitosis.

Signaling Pathways

While the precise signaling pathways affected by Melampodin A acetate are not fully elucidated in the provided literature, related sesquiterpene lactones have been shown to inhibit nuclear factor-κB (NF-κB)-mediated transcription.[3] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Treatment cluster_staining Staining and Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Add varying concentrations of Melampodin A acetate B->C D Incubate for 48 hours C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B E->F G Wash and solubilize dye F->G H Measure absorbance G->H I Calculate IC50 values H->I G Melampodin Melampodin A acetate Microtubules Microtubule Dynamics Melampodin->Microtubules Disrupts Spindle Abnormal Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Cell Death G2M->Apoptosis

References

Therapeutic Potential of Melampodin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature predominantly refers to "Melampodin A acetate." Data presented herein pertains to this compound. The existence and properties of a distinct "Melampodin B acetate" could not be verified within the scope of this review.

Executive Summary

Melampodin A acetate, a sesquiterpene lactone primarily isolated from plants of the Melampodium genus, has demonstrated significant therapeutic potential, particularly in the realm of oncology. This technical guide synthesizes the current understanding of Melampodin A acetate's biological activity, focusing on its anticancer properties. The core mechanism of action appears to be the induction of cell cycle arrest at the G2/M phase and the disruption of mitotic spindle formation, ultimately leading to cytotoxic effects in various cancer cell lines. While the broader class of melampolides is known to inhibit the pro-inflammatory NF-κB pathway, specific quantitative data on the anti-inflammatory activity of Melampodin A acetate remains to be fully elucidated. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated biological pathways to support further research and drug development efforts.

Anticancer Activity

Melampodin A acetate has shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism underlying this activity is its ability to interfere with cell division.

Quantitative Data for Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Melampodin A acetate against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer0.67[1]
DU 145Prostate Cancer0.18[1]
HeLaCervical CancerNot specified, but effective[1]
Mechanism of Action: Cell Cycle Arrest and Mitotic Disruption

Studies have shown that Melampodin A acetate induces an accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is attributed to the compound's ability to interfere with the normal formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] The disruption of the mitotic spindle leads to abnormal cell division and ultimately triggers apoptosis (programmed cell death).

Anti-inflammatory Potential

While direct quantitative data for the anti-inflammatory activity of Melampodin A acetate is limited, the broader class of melampolides, to which it belongs, is known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2]

A study on terpenoids from Melampodium perfoliatum demonstrated dose-dependent anti-inflammatory activity of related compounds, melampodin and polymatin A, in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model.[3]

CompoundID50 (µmol/ear)Reference
Melampodin1.14[3]
Polymatin A0.56[3]
Indomethacin (Control)0.24[3]

Further research is required to specifically quantify the anti-inflammatory efficacy of Melampodin A acetate and to fully elucidate its mechanism of action in this context, including its potential to inhibit cyclooxygenase (COX) enzymes.

Signaling Pathways

Cell Cycle Regulation

Melampodin A acetate's primary anticancer mechanism involves the disruption of the cell cycle. The following diagram illustrates the G2/M checkpoint, the phase at which Melampodin A acetate exerts its effect.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest G2->Arrest Disruption of Mitotic Spindle Formation MBA Melampodin A acetate MBA->Arrest

Caption: Melampodin A acetate induces G2/M cell cycle arrest.

NF-κB Signaling Pathway

Melampolides are known inhibitors of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival. The following diagram provides a simplified overview of the canonical NF-κB pathway and the likely point of inhibition by melampolides.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation MBA Melampolides MBA->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Caption: Proposed inhibition of the NF-κB pathway by melampolides.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to determine the IC50 values of Melampodin A acetate.[1]

Objective: To determine the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines (e.g., PC-3, DU 145)

  • Complete culture medium

  • 96-well plates

  • Melampodin A acetate stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Melampodin A acetate for the desired exposure time (e.g., 48 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the general steps for analyzing cell cycle distribution.

Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mitotic Spindle Staining (Immunofluorescence)

This protocol describes a general method for visualizing the mitotic spindle.

Objective: To observe the morphology of the mitotic spindle in cells treated with a compound.

Materials:

  • Treated and control cells grown on coverslips

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips and treat with the compound of interest.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the mitotic spindles and nuclei using a fluorescence microscope.

Conclusion and Future Directions

Melampodin A acetate exhibits promising anticancer activity, primarily through the induction of G2/M cell cycle arrest and disruption of mitotic spindle formation. The quantitative data available supports its potential as a lead compound for the development of novel chemotherapeutic agents. The general anti-inflammatory properties of the melampolide class suggest that Melampodin A acetate may also have therapeutic value in inflammatory diseases, though further specific investigation is warranted. Future research should focus on:

  • Clarifying the identity and biological activity of "this compound" to resolve the current ambiguity in the literature.

  • Conducting in-depth studies to quantify the anti-inflammatory effects of Melampodin A acetate and elucidate the specific molecular targets within the NF-κB and other inflammatory pathways.

  • Performing in vivo studies to evaluate the efficacy and safety of Melampodin A acetate in preclinical cancer and inflammation models.

  • Exploring structure-activity relationships of Melampodin A acetate and its derivatives to optimize potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of Melampodin A acetate as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds, predominantly found in the Asteraceae family of plants.[1][2] This technical guide focuses on melampodin B acetate and related melampolide-type sesquiterpene lactones, a subclass of SLs that have garnered significant interest for their potent biological activities. These compounds exhibit a range of effects, including cytotoxic, anti-inflammatory, and antimitotic properties. This document provides a comprehensive overview of their mechanism of action, quantitative biological data for representative compounds, and detailed experimental protocols for their evaluation. The information presented is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and inflammatory disease for the development of new therapeutic agents.

Introduction to Sesquiterpene Lactones and Melampolides

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring.[1][3] Their biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites in biological macromolecules via Michael addition.[4] SLs are classified into various structural types, including germacranolides, guaianolides, and melampolides, based on their carbocyclic skeleton.[2]

Melampolides, isolated from plants of the Melampodium genus, are a specific class of germacranolide sesquiterpene lactones. This guide will delve into the biological activities of this subclass, with a particular focus on compounds structurally related to this compound.

Biological Activities and Quantitative Data

Melampolides and related sesquiterpene lactones have demonstrated significant potential in preclinical studies. Their primary activities of interest are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic and Antimitotic Activity

Several melampolides, including the closely related Melampodin A acetate, have shown potent cytotoxic effects against a variety of human cancer cell lines.[1][5] The mechanism of this cytotoxicity is, at least in part, attributed to their ability to induce cell cycle arrest at the G2/M phase and interfere with mitotic spindle function.[1][5]

Table 1: Cytotoxicity of Melampodin A Acetate and Related Compounds

CompoundCell LineIC50 (µM)Reference
Melampodin A AcetatePC-3 (Prostate Cancer)1.5 ± 0.2[1]
DU 145 (Prostate Cancer)1.2 ± 0.1[1]
HeLa (Cervical Cancer)1.8 ± 0.3[1]
Leucanthin-APC-3 (Prostate Cancer)3.2 ± 0.4[1]
DU 145 (Prostate Cancer)2.9 ± 0.5[1]
HeLa (Cervical Cancer)4.1 ± 0.6[1]
Leucanthin-BPC-3 (Prostate Cancer)8.7 ± 1.1[1]
DU 145 (Prostate Cancer)9.0 ± 1.3[1]
HeLa (Cervical Cancer)7.5 ± 0.9[1]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are primarily mediated through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, melampolides can effectively suppress the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Melampodin and Related Compounds

CompoundAssayID50 (µmol/ear)Reference
MelampodinTPA-induced mouse ear edema1.14[7]
Polymatin ATPA-induced mouse ear edema0.56[7]
Compound 5 (from M. perfoliatum)TPA-induced mouse ear edema1.15[7]
Indomethacin (Control)TPA-induced mouse ear edema0.24[7]

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

Sesquiterpene lactones, including melampolides, inhibit the NF-κB signaling pathway, a central mediator of inflammation. The α-methylene-γ-lactone moiety of these compounds can alkylate the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Promotes SL Sesquiterpene Lactone (Melampolide) SL->NFkB_active Inhibits (Alkylation of p65)

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Induction of G2/M Cell Cycle Arrest and Antimitotic Effects

Melampodin A acetate has been shown to induce cell cycle arrest in the G2/M phase.[1][5] This is followed by the formation of abnormal mitotic spindles, suggesting an interference with microtubule dynamics, a mechanism shared by many successful anticancer agents.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis Spindle Normal Mitotic Spindle Formation M->Spindle SL Melampodin A Acetate SL->G2 Arrest SL->Spindle Inhibits Abnormal_Spindle Abnormal Mitotic Spindle Formation

Caption: Induction of G2/M cell cycle arrest and inhibition of mitotic spindle formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of melampolide sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Plate Plate Cells in 96-well Plate Start->Plate Incubate1 Incubate 24h Plate->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL, and incubate for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle distribution.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound and related sesquiterpene lactones represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Their well-defined mechanisms of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the induction of cell cycle arrest and apoptosis in cancer cells, make them attractive lead compounds for further investigation.

Future research should focus on the isolation and characterization of novel melampolides, comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and in vivo efficacy studies in relevant animal models. Furthermore, advanced drug delivery strategies could be explored to enhance the bioavailability and therapeutic index of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration of this fascinating class of natural products.

References

A Technical Guide to the Bioactivity of Melampolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activities of melampolides, a class of sesquiterpene lactones. It covers their significant anti-inflammatory and cytotoxic properties, delves into the underlying molecular mechanisms, presents quantitative data from key studies, and outlines detailed experimental protocols for assessing their bioactivity.

Introduction to Melampolides

Melampolides are a subclass of sesquiterpene lactones characterized by a germacrane skeleton. These natural products are predominantly found in plants of the Asteraceae family.[1] Their diverse chemical structures have attracted considerable interest due to their wide range of pronounced biological activities, which make them promising candidates for drug discovery and development.[1][2] This document focuses on two of the most extensively studied bioactivities of melampolides: their anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

A significant body of research highlights the potent anti-inflammatory properties of melampolides.[1][3] A primary mechanism underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory responses.[4][5] Additionally, melampolides have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions.[6][7] Several studies have demonstrated the ability of various melampolides, isolated from species like Smallanthus sonchifolius (yacón), to inhibit lipopolysaccharide (LPS)-induced NO production in murine macrophage cell lines such as RAW 264.7.[4][5][8]

Quantitative Data: Inhibition of NO Production

The following table summarizes the inhibitory effects of several melampolides on NO production.

CompoundSourceIC50 (µM) on NO ProductionReference
UvedalinSmallanthus sonchifolius2.5 - 5.0[1]
EnhydrinSmallanthus sonchifolius>10[1][4]
Polymatin ASmallanthus sonchifolius>10[4]
SonchifolinSmallanthus sonchifolius>10[4]
8β-angeloyloxy-9α-acetoxy-14-oxo-acanthospermolideSmallanthus sonchifolius4.8[4]
8β-angeloyloxy-14-oxo-acanthospermolideSmallanthus sonchifolius5.2[4]
Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the immune and inflammatory responses by controlling the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11][12] This process unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[10][11]

The melampolide uvedalin has been shown to inhibit the DNA binding of NF-κB in both leukemia and macrophage cells, suggesting that its anti-inflammatory effects are, at least in part, mediated through the suppression of this critical pathway.[1]

Caption: The NF-κB signaling pathway and proposed inhibition by melampolides.

Anticancer and Cytotoxic Activity

Melampolides have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14] Their anticancer activity is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[15][16]

Quantitative Data: Cytotoxicity of Natural Compounds

While specific IC50 values for a broad range of melampolides are dispersed throughout the literature, the following table provides examples of the cytotoxic potential of other natural compounds, illustrating the metrics used to evaluate such activity.[2][14][17]

CompoundCompound TypeCancer Cell LineIC50 (µM)Reference
Inornatoside BTriterpene GlycosideMCF-7 (Breast)0.47[17]
Inornatoside BTriterpene GlycosideSKLU-1 (Lung)0.50[17]
5-epi-Nakijiquinone SSesquiterpene AminoquinoneL5178Y (Mouse Lymphoma)1.1 - 3.7[2]
Xanthone V1XanthoneMCF-7 (Breast)< 1 µg/ml[14]
2-acetylfuro-1,4-naphthoquinoneNaphthoquinoneHeLa (Cervix)< 1 µg/ml[14]
Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells and is tightly regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[18][19]

  • Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF) to death receptors on the cell surface, leading to the activation of initiator caspase-8.[20]

  • Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the formation of the apoptosome, which activates initiator caspase-9.[21]

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving key cellular proteins.[20][22] The anticancer activity of many natural products, including terpenoids, is linked to their ability to trigger these apoptotic pathways.[15]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors 1a. Binding Caspase8 Pro-Caspase-8 Death_Receptors->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 2a. Activation Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Cell_Stress Intracellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak) Cell_Stress->Bcl2_family 1b. Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion 2b. Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c 3b. Release Apoptosome Apoptosome (Apaf-1, Casp-9) Cytochrome_c->Apoptosome aCaspase9 Active Caspase-9 Apoptosome->aCaspase9 4b. Activation aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 3. Activation Apoptosis Apoptosis (Cell Death) aCaspase3->Apoptosis 4. Execution Melampolides Melampolides Melampolides->Cell_Stress Induction

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Role of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[23] Persistent activation of the STAT3 pathway is implicated in the pathogenesis of various cancers.[23] The canonical pathway is typically activated by cytokines (like IL-6) or growth factors, which bind to cell surface receptors and activate associated Janus kinases (JAKs).[24] JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell growth and survival.[23][24] While direct inhibition by melampolides is still an area for further research, targeting the STAT3 pathway is a key strategy in anticancer drug development.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Ligand->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Genes Target Gene Transcription (Proliferation, Survival) DNA->Genes 7. Transcription

Caption: The canonical JAK/STAT3 signaling pathway.

Experimental Protocols and Methodologies

The assessment of melampolide bioactivity relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

General Workflow for Bioactivity Screening

The process of identifying bioactive natural products typically follows a structured workflow, from initial extraction to final characterization.

Experimental_Workflow Start Plant Material (e.g., Smallanthus sonchifolius leaves) Extraction Extraction & Fractionation (e.g., CH2Cl2 solvent) Start->Extraction Crude_Extract Crude Extract / Fractions Extraction->Crude_Extract Screening High-Throughput Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Crude_Extract->Screening Active_Fractions Active Fractions Identified Screening->Active_Fractions Active_Fractions->Extraction Inactive Isolation Bioassay-Guided Isolation (e.g., HPLC, Chromatography) Active_Fractions->Isolation Bioactive Pure_Compounds Pure Compounds (Melampolides) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compounds->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR, Pathway Analysis) Structure_Elucidation->Mechanism_Studies End Lead Compound Identified Mechanism_Studies->End

Caption: General experimental workflow for natural product bioactivity screening.
Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[5]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 5 x 10^5 cells/mL. The cells are allowed to adhere for several hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test melampolides. Cells are pre-incubated with the compounds for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Quantification of Nitrite: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant from each well is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.

  • Viability Control: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed NO inhibition is not due to cell death.[25]

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay is a common method for screening natural products for anticancer activity by measuring cell viability.[25][26]

  • Cell Seeding: Cancer cell lines of interest are seeded into opaque-walled 96- or 384-well plates at a density that ensures logarithmic growth throughout the experiment.[26]

  • Compound Treatment: After cell adherence, the cells are treated with a range of concentrations of the test melampolides for a specified period (typically 48-72 hours). Controls include untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • Lysis and ATP Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added directly to each well. The reagent lyses the cells, releasing ATP.

  • Signal Detection: In the presence of ATP, the luciferase enzyme generates a stable luminescent signal that is proportional to the amount of ATP present, which is directly related to the number of viable cells.[27]

  • Data Analysis: The luminescence is read using a luminometer. The results are typically expressed as a percentage of viability relative to the untreated control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.[14]

References

Methodological & Application

Synthesis of Melampodin B Acetate: A Protocol Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Retrosynthetic Analysis

A plausible retrosynthetic analysis of Melampodin B acetate suggests that the molecule can be disconnected to reveal key building blocks. The acetate group can be installed in a late-stage esterification of a Melampodin B precursor. The core ten-membered germacranolide ring, fused to a lactone, represents the primary synthetic challenge. This macrocyclic structure can be envisioned to arise from an intramolecular cyclization of an acyclic precursor. Further disconnections of this acyclic precursor would lead to simpler, more readily available starting materials.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key stages and transformations.

Synthesis_Workflow Conceptual Workflow for this compound Synthesis cluster_0 Early Stage: Precursor Synthesis cluster_1 Mid Stage: Key Bond Formations cluster_2 Late Stage: Functional Group Manipulations Starting_Materials Simple Chiral Pool Starting Materials Fragment_A Synthesis of Fragment A (Lactone Precursor) Starting_Materials->Fragment_A Fragment_B Synthesis of Fragment B (Ten-membered Ring Precursor) Starting_Materials->Fragment_B Coupling Coupling of Fragment A and Fragment B Fragment_A->Coupling Fragment_B->Coupling Macrocyclization_Precursor Formation of Acyclic Macrocyclization Precursor Coupling->Macrocyclization_Precursor Macrocyclization Intramolecular Macrocyclization (e.g., Nozaki-Hiyama-Kishi Reaction) Macrocyclization_Precursor->Macrocyclization Core_Structure Melampodin B Core Structure Macrocyclization->Core_Structure Functionalization Oxidations and Stereochemical Adjustments Core_Structure->Functionalization Melampodin_B Melampodin B Functionalization->Melampodin_B Acetylation Final Acetylation Melampodin_B->Acetylation Melampodin_B_Acetate This compound Acetylation->Melampodin_B_Acetate

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

While a specific protocol is unavailable, the following outlines hypothetical key experimental steps that would likely be involved in a total synthesis.

Synthesis of Key Fragments

The initial phase of the synthesis would focus on the preparation of two key fragments, each containing the necessary stereocenters and functional groups for the final assembly. This would likely involve asymmetric reactions to establish the correct chirality.

Fragment Coupling and Macrocyclization

The two fragments would be coupled together to form a linear precursor. A crucial step would then be the intramolecular macrocyclization to form the ten-membered ring. A Nozaki-Hiyama-Kishi (NHK) reaction is a common and effective method for forming such large rings.

  • Hypothetical NHK Macrocyclization Protocol:

    • The acyclic precursor (1.0 eq) would be dissolved in a mixture of anhydrous THF and DMF under an inert atmosphere.

    • CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) would be added to the solution.

    • The reaction mixture would be stirred at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, the reaction would be quenched with water and extracted with ethyl acetate.

    • The combined organic layers would be washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • Purification by flash column chromatography would yield the cyclized product.

Post-Cyclization Modifications and Final Acetylation

Following the successful formation of the macrocyclic core, a series of functional group interconversions, including oxidations and reductions, would be necessary to install the correct functionalities of Melampodin B. The final step would be the acetylation of the hydroxyl group to yield this compound.

  • Hypothetical Acetylation Protocol:

    • Melampodin B (1.0 eq) would be dissolved in anhydrous dichloromethane.

    • Triethylamine (3.0 eq) and acetic anhydride (2.0 eq) would be added sequentially.

    • The reaction would be stirred at room temperature for 4-6 hours.

    • The reaction would be quenched with saturated aqueous NaHCO₃ and the layers separated.

    • The aqueous layer would be extracted with dichloromethane.

    • The combined organic layers would be dried over anhydrous Na₂SO₄ and concentrated.

    • Purification by column chromatography would afford the final product, this compound.

Quantitative Data Summary

As no experimental data for the synthesis of this compound has been published, a table of quantitative data cannot be provided. Key metrics in such a synthesis would include:

StepReaction Time (h)Yield (%)Purity (%)
Fragment A Synthesis ---
Fragment B Synthesis ---
Fragment Coupling ---
Macrocyclization ---
Post-Cyclization Modifications ---
Final Acetylation ---
Overall Yield ---

The successful total synthesis of this compound would represent a significant achievement in the field of organic chemistry and would enable further investigation into its biological activities and potential as a therapeutic agent. The development of a robust synthetic route would be essential for accessing sufficient quantities of the material for such studies.

Application Notes and Protocols for Melampodin A Acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Melampodin B acetate" as specified in the topic is not readily documented in the available scientific literature. Therefore, these application notes and protocols are based on the closely related and well-studied compound, Melampodin A acetate , a sesquiterpene lactone isolated from plants of the Melampodium genus. Researchers should consider this substitution when interpreting and applying the following information.

Introduction

Melampodin A acetate is a naturally occurring sesquiterpene lactone that has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development. These notes provide an overview of its biological activities and detailed protocols for its use in cell culture experiments.

Biological Activity and Mechanism of Action

Melampodin A acetate exerts its cytotoxic effects through multiple mechanisms:

  • Cell Cycle Arrest: It has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis). This is evidenced by markers such as PARP cleavage.[2]

  • Antimitotic Activity: Melampodin A acetate can disrupt the normal formation of mitotic spindles, leading to abnormal cell division and contributing to its cytotoxic effects.[1][2]

  • Inhibition of NF-κB Pathway: Some related melampolides have been shown to inhibit the NF-κB signaling pathway, which is crucial for cell survival, inflammation, and proliferation. While not directly confirmed for Melampodin A acetate in the searched literature, it is a plausible mechanism given its structural class.[3]

Data Presentation

Table 1: Cytotoxicity of Melampodin A acetate (Compound 4) in various cancer cell lines.[2]
Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer0.18 - 9
DU 145Prostate Cancer0.18 - 9
HeLaCervical Cancer0.18 - 9

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Melampodin A acetate.

Materials:

  • Melampodin A acetate

  • Cancer cell line of interest (e.g., HeLa, PC-3, DU 145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Melampodin A acetate in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of Melampodin A acetate. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of Melampodin A acetate on cell cycle progression.

Materials:

  • Melampodin A acetate

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Melampodin A acetate at its IC50 concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Detection by PARP Cleavage (Western Blot)

This protocol is to assess the induction of apoptosis.

Materials:

  • Melampodin A acetate

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with Melampodin A acetate as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved PARP fragment indicates apoptosis.

Mandatory Visualization

Melampodin_A_Acetate_Signaling_Pathway MAA Melampodin A Acetate Cell Cancer Cell MAA->Cell Enters Tubulin Tubulin Polymerization Cell->Tubulin NFkB NF-κB Pathway Cell->NFkB Spindle Abnormal Mitotic Spindle Tubulin->Spindle Inhibition G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis NFkB->Apoptosis Inhibition leads to Experimental_Workflow cluster_assays Assays start Start seed Seed Cancer Cells start->seed treat Treat with Melampodin A Acetate seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow Flow Cytometry (Cell Cycle) treat->flow wb Western Blot (Apoptosis) treat->wb analyze Data Analysis mtt->analyze flow->analyze wb->analyze end End analyze->end

References

Melampodin B Acetate for Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific animal model studies, detailed experimental protocols, and defined signaling pathways for Melampodin B acetate. The following application notes and protocols are therefore based on published research on the broader class of melampolide sesquiterpene lactones and other related compounds from the Melampodium genus. Researchers should use this information as a guideline and conduct dose-response and toxicity studies before commencing full-scale experiments with this compound.

Introduction

This compound is a member of the melampolide class of sesquiterpene lactones, natural compounds found in plants of the Melampodium genus. While direct in vivo data for this compound is not available, related compounds, such as Melampodin A acetate, have demonstrated cytotoxic and antimitotic activities in cancer cell lines by causing G2/M phase cell cycle arrest.[1][2] This suggests potential for in vivo anti-cancer applications.

Furthermore, the broader class of sesquiterpene lactones has been investigated for a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects in various animal models.[3][4][5][6][7] These studies provide a foundation for designing and conducting animal model research with this compound.

Potential Therapeutic Applications and Supporting Data from Related Compounds

Based on the activities of related melampolides and sesquiterpene lactones, this compound could be investigated for the following applications in animal models.

Anti-Inflammatory Activity

Many sesquiterpene lactones exhibit potent anti-inflammatory properties by modulating key signaling pathways.[3][8]

Table 1: Summary of In Vivo Anti-Inflammatory Effects of Sesquiterpene Lactones

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
EstafiatinLPS-induced septic shock in mice1.25 and 2.5 mg/kgIntraperitonealReduced serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2; ameliorated lung damage.[4]
InulicinEndotoxemia in miceNot specifiedIntraperitonealDecreased production of pro-inflammatory cytokines in serum and peritoneal lavage fluid.[5]
Budlein AAcute gout arthritis in miceNot specifiedNot specifiedDemonstrated an in vivo anti-inflammatory response.[3]
Anti-Cancer Activity

Several compounds from Melampodium and other sesquiterpene lactones have shown promise in cancer research.

Table 2: Summary of In Vitro and In Vivo Anti-Cancer Effects of Related Compounds

CompoundModelConcentration/DoseKey FindingsReference
Melampodin A acetatePC-3, DU 145, and HeLa cancer cell lines (in vitro)IC50: 0.18–9 µMCaused G2/M phase cell cycle arrest and formation of abnormal mitotic spindles.[1][2]
Melampomagnolide B (MMB) DerivativesHuman cancer cell lines (in vitro)GI50: 0.28 to 33.5µMPromising anti-cancer activity against a panel of sixty human cancer cell lines.[9][10]
BigelovinHuman colon cancer cells (in vitro and in vivo)Not specifiedReduced viability and induced apoptosis in cancer cells.[6]
Anti-Diabetic Activity

Certain melampolides have been evaluated for their effects on blood glucose levels.

Table 3: Summary of In Vivo Anti-Diabetic Effects of Melampolides

CompoundAnimal ModelKey FindingsReference
Polymatin ASTZ-induced diabetic ratsInhibition of post-prandial blood glucose peak and hypoglycemic activity.[7]
EnhydrinSTZ-induced diabetic ratsEffective in reducing post-prandial glucose levels.[7]

Experimental Protocols

The following are generalized protocols derived from studies on related sesquiterpene lactones. These should be adapted and optimized for this compound.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Mouse Model of Sepsis

This protocol is based on the methodology used for estafiatin.[4]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Sepsis: Administer a lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline).

    • Administer this compound at various doses (e.g., 1, 5, and 10 mg/kg, i.p.) 1 hour before LPS administration.

    • Include a vehicle control group and a positive control group (e.g., dexamethasone).

  • Monitoring and Sample Collection:

    • Monitor survival rates over a defined period (e.g., 96 hours).

    • At a specific time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture to measure serum cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

    • Harvest lung tissue for histopathological analysis to assess inflammation and injury.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare cytokine levels and lung injury scores between groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Assessment of Anti-Cancer Activity in a Xenograft Mouse Model

This protocol is a general guideline for in vivo anti-cancer studies.

  • Cell Lines: Use appropriate human cancer cell lines (e.g., PC-3 for prostate cancer, HT-29 for colon cancer) that have been shown to be sensitive to related compounds in vitro.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., i.p., oral gavage).

    • Administer this compound at various doses daily or on a specified schedule.

    • Include a vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth rates and final tumor weights between groups.

Signaling Pathways

Sesquiterpene lactones often exert their biological effects by modulating key intracellular signaling pathways. The following diagrams illustrate pathways commonly affected.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JNK JNK RAF->JNK p38 p38 RAF->p38 ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Cellular_Response Proliferation, Inflammation p38->Cellular_Response AP1->Cellular_Response Melampodin_B_acetate This compound (Proposed) Melampodin_B_acetate->JNK Melampodin_B_acetate->p38

Caption: Proposed modulation of MAPK signaling pathways.

Experimental_Workflow A Animal Model Selection (e.g., Mice, Rats) B Disease Induction (e.g., LPS, Tumor Xenograft) A->B C Randomization and Grouping (Vehicle, this compound, Positive Control) B->C D Drug Administration (Route, Dose, Frequency) C->D E Monitoring (Survival, Tumor Volume, Body Weight) D->E F Sample Collection (Blood, Tissues) E->F G Endpoint Analysis (ELISA, Histology, IHC) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for in vivo studies.

References

Application Note: Analytical Methods for the Quantification of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate is a sesquiterpene lactone with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. This document provides a comprehensive overview of analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, which is the most common and effective technique for the analysis of sesquiterpene lactones.[1][2] While specific literature on the quantification of this compound is limited, this application note extrapolates from established methods for analogous sesquiterpene lactones to provide robust starting protocols and validation guidance.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of sesquiterpene lactones due to their low volatility and thermal lability.[2] Coupling HPLC with Diode-Array Detection (DAD) or Mass Spectrometry (MS) provides the necessary selectivity and sensitivity for quantification in complex matrices.

  • HPLC-DAD: This technique is widely used for the quantification of sesquiterpene lactones and offers good linearity and precision.[3][4] Detection is typically performed at a wavelength of around 210 nm, where many sesquiterpene lactones exhibit maximum absorbance.[3][5]

  • HPLC-MS/MS: Liquid Chromatography coupled with tandem mass spectrometry offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or complex matrices.[3][5] It allows for the unambiguous identification and quantification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of more volatile sesquiterpenes, though it is less common for lactones without derivatization.[2][6]

Experimental Protocols

The following protocols are generalized starting points for the development of a quantitative method for this compound, based on successful methods for other sesquiterpene lactones.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

  • Plant Material:

    • Dry and powder the plant material. To avoid degradation, it is recommended to use freshly powdered material.[1]

    • Perform extraction using a suitable solvent such as methanol or chloroform.[1][7] An optimized method suggests shaking for one hour followed by 30 minutes of sonication with 100% methanol.[1]

    • Combine and evaporate the extracts under reduced pressure.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or a mixture of isopropyl alcohol and hexane) for HPLC analysis.[7]

    • Filter the solution through a 0.2 µm or 0.45 µm filter before injection.[7]

  • Biological Fluids (Plasma, Urine):

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up using Solid-Phase Extraction (SPE).

    • For SPE, use a C18 cartridge. Condition the cartridge with methanol and water, load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a stronger solvent like methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase.

HPLC-DAD Protocol
  • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpene lactones.[3][4] (e.g., Luna C18, SunFire™ C18).

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like 0.2% v/v acetic acid to improve peak shape) is typically employed.[3][5] An isocratic elution with a mixture of acetonitrile and water can also be effective.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3][4]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C, to ensure reproducible retention times.[4]

  • Detection Wavelength: Set the DAD detector to 210 nm for optimal detection of the lactone moiety.[3][5]

  • Injection Volume: 10 µL is a typical injection volume.[4]

HPLC-MS/MS Protocol
  • Chromatographic Conditions: Use similar chromatographic conditions as the HPLC-DAD method.

  • Ionization Source: An electrospray ionization (ESI) source in positive ion mode is often suitable for sesquiterpene lactones.[3]

  • MS Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These will need to be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]⁺ or [M+Na]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte to achieve the best sensitivity.

Method Validation

A developed analytical method must be validated to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (R²) greater than 0.999 is generally considered acceptable.[3][4]

  • Accuracy: The accuracy is the closeness of the measured value to the true value. It is often assessed by recovery studies, with recoveries between 98% and 102% being desirable.[3]

  • Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be less than 2-3%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[4][7]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Quantitative Data Summary

The following table summarizes typical validation parameters from published methods for the quantification of various sesquiterpene lactones. This data can serve as a benchmark for the development of a method for this compound.

ParameterHPLC-DADHPLC-MS/MSGC-MSReference(s)
Linearity (R²) > 0.999> 0.999> 0.99[3][4][6]
Accuracy (% Recovery) 97.27 - 103.00%98.12 - 101.39%96.50 - 102.4%[3][4][7]
Precision (RSD) < 2%< 2.7%< 5%[3][4]
LOD 0.06 - 0.13 µg/mL~0.06 µg/mL19.0 ng[4][7][8]
LOQ 0.21 - 0.42 µg/mL~0.18 µg/mL60 ng[4][7][8]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Sample (e.g., Plant Material, Biological Fluid) extraction Extraction / Precipitation start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc detection Detection (DAD or MS/MS) hplc->detection data_analysis Data Analysis & Quantification detection->data_analysis linearity Linearity accuracy Accuracy precision Precision lod_loq LOD / LOQ specificity Specificity method_development cluster_optimization Parameter Optimization start Define Analytical Goal (Quantification of this compound) lit_review Literature Review (Methods for Sesquiterpene Lactones) start->lit_review method_selection Select Primary Technique (HPLC-DAD or HPLC-MS/MS) lit_review->method_selection sample_prep Sample Preparation (Extraction efficiency, Clean-up) method_selection->sample_prep hplc_params HPLC Parameters (Column, Mobile Phase, Gradient) sample_prep->hplc_params detector_params Detector Parameters (Wavelength, MS settings) hplc_params->detector_params validation Method Validation (Linearity, Accuracy, Precision, etc.) detector_params->validation protocol Finalized Protocol validation->protocol

References

Application Notes and Protocols: Enhancing the Bioactivity of Melampodin B Acetate Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of melampodin-class sesquiterpene lactones, with the goal of enhancing their cytotoxic and anticancer activities. While specific derivatization studies on Melampodin B acetate are not extensively reported, this guide draws upon established methodologies for structurally related sesquiterpene lactones. The protocols and data presented herein serve as a comprehensive resource for developing novel, more potent analogs of this compound for consideration in drug discovery pipelines.

Introduction to this compound and Derivatization Strategy

Melampodin B is a naturally occurring sesquiterpene lactone belonging to the melampolide class, found in plants of the Melampodium genus. These compounds, including Melampodin A acetate, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some melampolides involves the induction of cell cycle arrest at the G2/M phase and the disruption of mitotic spindle formation, highlighting their potential as antimitotic agents.[1][2]

Chemical modification, or derivatization, is a key strategy in drug development to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For sesquiterpene lactones, derivatization can modulate their reactivity and lipophilicity, potentially leading to enhanced cytotoxic activity and improved selectivity towards cancer cells over healthy cells. This document outlines protocols for the synthesis of silylated, acetylated, and triazolyl derivatives, based on successful studies with analogous sesquiterpene lactones.

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxic activity of naturally occurring Melampodin A acetate and various derivatives of structurally similar sesquiterpene lactones, providing a basis for comparison and for evaluating the success of future derivatization efforts on this compound.

Table 1: Cytotoxic Activity of Melampodin A Acetate

CompoundCell LineIC50 (µM)
Melampodin A AcetatePC-3 (Prostate Cancer)0.18 - 9
DU 145 (Prostate Cancer)0.18 - 9
HeLa (Cervical Cancer)0.18 - 9

Data sourced from studies on compounds isolated from Melampodium leucanthum.[1][2]

Table 2: Comparative Cytotoxic Activity (GI50, µM) of Cumanin and its Derivatives

CompoundBreast (MCF-7)Cervix (SiHa)Lung (A549)Colon (WiDr)
Cumanin (Parent)12.34.86.211.2
Silylated Cumanin>100>100>100>100
Ditriazolyl Cumanin4.13.53.92.3

Table 3: Comparative Cytotoxic Activity (GI50, µM) of Helenalin and its Derivatives

CompoundBreast (MCF-7)Cervix (SiHa)Lung (A549)Colon (WiDr)
Helenalin (Parent)0.380.280.310.35
Silylated Helenalin0.290.150.220.25
Acetylated Helenalin0.590.340.450.51

GI50 values represent the concentration required to inhibit cell growth by 50%. Data for Tables 2 & 3 are based on derivatization of structurally related sesquiterpene lactones.

Experimental Protocols

The following are detailed protocols for the synthesis of various derivatives of sesquiterpene lactones. These can be adapted for the derivatization of this compound.

Protocol for Silylation of a Sesquiterpene Lactone

This protocol describes the silylation of a hydroxyl group on the sesquiterpene lactone backbone, which can increase lipophilicity and potentially alter biological activity.

Materials:

  • Sesquiterpene lactone (e.g., Cumanin)

  • Dichloromethane (CH2Cl2), anhydrous

  • Imidazole

  • tert-Butyldiphenylsilyl chloride (TBDPSiCl)

  • Concentrated ammonium sulfate solution ((NH4)2SO4)

  • Diethyl ether (Et2O)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the starting sesquiterpene lactone (1 eq.) in anhydrous dichloromethane to a final concentration of 0.1 M.

  • Add imidazole (3.5 eq.) to the solution and stir until dissolved.

  • Slowly add TBDPSiCl (3.5 eq.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 40 mL of a concentrated aqueous solution of ammonium sulfate.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silylated derivative.

  • Purify the product using column chromatography.

Protocol for Acetylation of a Sesquiterpene Lactone

Acetylation of hydroxyl groups can also modify the compound's properties and is a common derivatization strategy.

Materials:

  • Sesquiterpene lactone (e.g., Helenalin)

  • Pyridine, anhydrous

  • Acetic anhydride

  • Dichloromethane (CH2Cl2)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

Procedure:

  • Dissolve the sesquiterpene lactone (1 eq.) in anhydrous pyridine.

  • Add acetic anhydride (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the acetylated product.

  • Purify by column chromatography if necessary.

Protocol for the Synthesis of a Ditriazolyl Derivative via Click Chemistry

This protocol involves the propargylation of hydroxyl groups followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties.

Part A: Propargylation

Materials:

  • Sesquiterpene lactone (e.g., Cumanin)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (60% in mineral oil)

  • Tetrabutylammonium iodide (TBAI)

  • Propargyl bromide

  • Ethyl acetate

Procedure:

  • Dissolve the sesquiterpene lactone (1 eq.) in anhydrous THF (to 0.04 M).

  • Under an inert argon atmosphere, add sodium hydride (10 eq.) to the solution and stir for 60 minutes.

  • Add TBAI (1 eq.) followed by propargyl bromide (6 eq.).

  • Monitor the reaction by TLC; upon completion (typically after 4 hours), quench the reaction with water.

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude propargylated intermediate.

  • Purify by column chromatography.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargylated sesquiterpene lactone

  • Benzyl azide

  • tert-Butanol/Water (1:1)

  • Sodium ascorbate

  • Copper (II) sulfate pentahydrate (CuSO4·5H2O)

  • Ethyl acetate

Procedure:

  • Dissolve the propargylated intermediate (1 eq.) and benzyl azide (2.5 eq.) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.3 eq.) followed by CuSO4·5H2O (0.1 eq.).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • After the reaction is complete, add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ditriazolyl derivative by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the cytotoxic action of melampolides.

experimental_workflow_synthesis cluster_silylation Silylation Protocol cluster_click_chemistry Triazole Synthesis Workflow cluster_propargylation Part A: Propargylation cluster_cuaac Part B: CuAAC Reaction start_s Start with Sesquiterpene Lactone dissolve_s Dissolve in CH2Cl2 with Imidazole start_s->dissolve_s add_reagent_s Add TBDPSiCl dissolve_s->add_reagent_s react_s React for 4h at RT add_reagent_s->react_s quench_s Quench with (NH4)2SO4 react_s->quench_s extract_s Extract with Et2O quench_s->extract_s purify_s Purify by Chromatography extract_s->purify_s end_s Silylated Derivative purify_s->end_s start_c Start with Sesquiterpene Lactone dissolve_c Dissolve in THF, add NaH start_c->dissolve_c add_reagents_c Add TBAI and Propargyl Bromide dissolve_c->add_reagents_c react_c React for 4h add_reagents_c->react_c quench_c Quench and Extract react_c->quench_c intermediate Propargylated Intermediate quench_c->intermediate dissolve_azide Dissolve Intermediate and Benzyl Azide intermediate->dissolve_azide add_catalyst Add Sodium Ascorbate and CuSO4 dissolve_azide->add_catalyst react_azide React for 24h add_catalyst->react_azide extract_azide Extract and Purify react_azide->extract_azide end_c Triazolyl Derivative extract_azide->end_c signaling_pathway melampodin Melampodin Derivative cell Cancer Cell melampodin->cell spindle Mitotic Spindle Formation cell->spindle inhibition g2m G2/M Phase of Cell Cycle cell->g2m disruption arrest Cell Cycle Arrest spindle->arrest g2m->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

Application Notes and Protocols for Melampodin B Acetate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for investigating the anticancer and anti-inflammatory properties of Melampodin B acetate. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of associated signaling pathways.

Anticancer Activity of this compound

This compound, a sesquiterpene lactone, has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer0.67[1]
DU 145Prostate Cancer0.18[1]
HeLaCervical CancerData Not Available[1]
SW1353ChondrosarcomaData Not Available[2]
Experimental Protocols: Anticancer Assays

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol analyzes the effect of this compound on cell cycle progression.[3][4][5]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

1.3.1 In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[2][6]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reconstitute purified tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Add this compound or a vehicle control to the tubulin-GTP mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

1.3.2 Immunofluorescence Staining of α-tubulin

This protocol visualizes the mitotic spindle in cells treated with this compound.[2][7][8]

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for a time period sufficient to induce G2/M arrest (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope. Look for abnormalities such as multipolar spindles or disorganized microtubules.

This protocol quantifies the induction of apoptosis by this compound.[9][10][11]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a relevant time period (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anticancer Signaling Pathway

The cytotoxic effects of this compound are primarily mediated through the disruption of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.

Anticancer_Mechanism MBA This compound Tubulin Tubulin Polymerization MBA->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Anticancer mechanism of this compound.

Anti-inflammatory Activity of this compound

This compound and related melampolides have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

This assay measures the ability of this compound to inhibit the activation of the NF-κB transcription factor.[1][3][6][12]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator for 6-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.[5][13][14][15]

Materials:

  • Cells treated with this compound and an NF-κB activator

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IKKβ, anti-phospho-p65, anti-IKKβ, anti-p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells as described in the luciferase reporter assay.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[7][12][13][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric COX-2 inhibitor screening kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

  • Typically, the assay involves incubating the COX-2 enzyme with this compound or a known inhibitor (e.g., celecoxib).

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin G2, the intermediate product, is measured fluorometrically. A decrease in fluorescence indicates COX-2 inhibition.

This assay measures the inhibition of nitric oxide (NO) production, a marker of iNOS activity, in stimulated macrophages.[9]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for stimulation

  • This compound

  • Griess Reagent

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS and IFN-γ for 24 hours to induce iNOS expression and NO production.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored compound.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway Stimuli TNF-α, LPS, etc. IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Transcription MBA This compound MBA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the anticancer and anti-inflammatory properties of this compound.

Experimental_Workflow cluster_anticancer Anticancer Evaluation cluster_antiinflammatory Anti-inflammatory Evaluation Viability Cell Viability Assay (MTT) CellCycle Cell Cycle Analysis Viability->CellCycle Tubulin Tubulin Polymerization Assay Viability->Tubulin Apoptosis Apoptosis Assay CellCycle->Apoptosis Spindle Mitotic Spindle Staining CellCycle->Spindle NFkB_reporter NF-κB Reporter Assay Western Western Blot (p-p65, p-IKKβ) NFkB_reporter->Western COX2 COX-2 Inhibition Assay NFkB_reporter->COX2 iNOS iNOS Inhibition Assay NFkB_reporter->iNOS

Caption: Recommended experimental workflow.

References

Application Notes and Protocols: Melampodin B Acetate and its Analogs as Tools for Studying Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is based on currently available research. Specific data for "Melampodin B acetate" is limited in the public domain. Therefore, this document leverages data from the broader class of melampolide sesquiterpene lactones, including the closely related compound Repandin B, to provide a comprehensive guide for researchers.

Introduction

Melampolides are a class of sesquiterpene lactones isolated from plants of the Asteraceae family. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is the modulation of critical cell signaling pathways. This document provides an overview of the application of melampolides, with a focus on Repandin B as a representative compound, for studying cellular signaling cascades, particularly the NF-κB pathway.

Mechanism of Action

Melampolides, such as Repandin B, have been shown to exert their biological effects primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2] By inhibiting NF-κB, these compounds can effectively block the transcription of pro-inflammatory and pro-survival genes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.

The inhibitory effect of Repandin B on NF-κB is specific, as it has been shown not to affect the Sp-1 mediated transcription.[1][2] Furthermore, while some melampolides like enhydrin inhibit cyclooxygenase-2 (COX-2) activity, Repandin B does not, suggesting a COX-2 independent anti-inflammatory mechanism.[1][2] The downstream consequences of NF-κB inhibition by Repandin B include cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2]

Data Presentation

The biological activities of various melampolides are summarized in the table below. This data is compiled from studies on a panel of human tumor cell lines.

CompoundClassNF-κB InhibitionCOX-2 InhibitionInduction of ApoptosisCell Cycle Arrest
Repandin B RepandolideYesNoYesG2/M Phase
Enhydrin MelampolideYesYesYesG2/M Phase
Tetraludin A MelampolideYesNoYesG2/M Phase
Repandin A RepandolideYesYesYesG2/M Phase
Repandin D RepandolideYesNoYesG2/M Phase
Repandin E RepandolideYesYesYesG2/M Phase

Data compiled from studies on SW1353 and other human tumor cell lines.[1][2]

Experimental Protocols

This protocol is designed to quantify the effect of a test compound on NF-κB-mediated transcription.

Materials:

  • SW1353 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • Test compound (e.g., Repandin B)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed SW1353 cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a further 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activity relative to the vehicle control.

This protocol measures the effect of a test compound on cell proliferation and viability.

Materials:

  • Human tumor cell line (e.g., SW1353)

  • Test compound (e.g., Repandin B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This protocol determines the effect of a test compound on cell cycle progression.

Materials:

  • Human tumor cell line

  • Test compound (e.g., Repandin B)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

This protocol visualizes apoptotic cells based on nuclear morphology.

Materials:

  • Human tumor cell line

  • Test compound (e.g., Repandin B)

  • 4% Paraformaldehyde in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips and treat with the test compound for 24-48 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with DAPI solution for 5 minutes in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Visualizations

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκBα (Degraded) IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active RepandinB Repandin B RepandinB->IKK Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by Repandin B.

Experimental_Workflow cluster_assays Cellular Assays start Start: Select Human Cancer Cell Line treatment Treat cells with Repandin B (various concentrations and time points) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Detection (DAPI Staining) treatment->apoptosis nfkb NF-κB Activity (Reporter Assay) treatment->nfkb data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis nfkb->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: Experimental workflow for studying the effects of Repandin B.

References

Bioassay-Guided Fractionation of Melampodin B Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate is a sesquiterpene lactone belonging to the melampolide class, naturally occurring in plants of the Melampodium genus. This class of compounds has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic and anti-inflammatory effects. Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the targeted isolation of bioactive compounds from complex mixtures. This document provides detailed application notes and protocols for the bioassay-guided fractionation of this compound, outlining the extraction, fractionation, and biological evaluation processes.

Biological Activities of this compound

This compound and related melampolides have demonstrated significant potential in two primary therapeutic areas:

  • Cytotoxic Activity: These compounds exhibit potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanism of action often involves the induction of cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles, ultimately leading to apoptosis.[1][2]

  • Anti-inflammatory Activity: Sesquiterpene lactones, including melampolides, are known to possess anti-inflammatory properties. This activity is often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Experimental Protocols

Plant Material and Extraction

A general protocol for the extraction of sesquiterpene lactones from Melampodium species is outlined below.

Protocol: Extraction of Sesquiterpene Lactones from Melampodium leucanthum

  • Plant Material Collection and Preparation: Collect the aerial parts (leaves and stems) of Melampodium leucanthum.

  • Drying and Grinding: Shade-dry the plant material for 12 days and then grind it into a coarse powder.

  • Defatting: Defat the powdered plant material with n-hexane (in a 1:3 w/v ratio) for 24 hours to remove nonpolar constituents.

  • Extraction:

    • Air-dry the defatted plant material at room temperature.

    • Extract the defatted material with 80% ethanol using a Soxhlet apparatus until the extraction is complete.[3]

  • Concentration: Evaporate the ethanolic extract to dryness under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator to obtain the crude extract.

Bioassay-Guided Fractionation Workflow

The following diagram illustrates the general workflow for the bioassay-guided fractionation of the crude extract.

G start Crude Extract from Melampodium leucanthum flash_chrom Flash Column Chromatography (Silica Gel) start->flash_chrom fractions Collect Fractions (F1, F2, F3, ...) flash_chrom->fractions bioassay1 Cytotoxicity & Anti-inflammatory Bioassays fractions->bioassay1 active_fractions Identify Active Fractions bioassay1->active_fractions hplc Reversed-Phase HPLC of Active Fractions active_fractions->hplc pure_compound Isolate Pure this compound hplc->pure_compound bioassay2 Confirm Biological Activity of Pure Compound pure_compound->bioassay2

Caption: Bioassay-guided fractionation workflow.

Protocol: Flash Column Chromatography

  • Column Preparation: Pack a flash chromatography column with silica gel.

  • Elution: Elute the crude extract with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Bioassay: Screen the collected fractions for cytotoxic and anti-inflammatory activity.

  • Pooling: Combine the active fractions for further purification.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phase: Employ a gradient of methanol and water as the mobile phase.

  • Purification: Inject the combined active fractions from flash chromatography to isolate the pure compound.

  • Identification: Characterize the isolated compound as this compound using spectroscopic techniques (NMR, MS).

Biological Assays

This assay determines the concentration of the sample that inhibits cell growth by 50% (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3, DU-145) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the fractions or pure this compound and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

This model is used to evaluate the acute anti-inflammatory activity of the samples.

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Groups: Divide rats into groups: control, standard drug (e.g., indomethacin), and test groups receiving different doses of the fractions or pure this compound.

  • Administration: Administer the test samples orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.[6]

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: Calculate the percentage inhibition of edema compared to the control group.

Data Presentation

Table 1: Cytotoxic Activity of Melampodin A Acetate and Related Compounds

CompoundCell LineIC50 (µM)Reference
Melampodin A acetatePC-30.18 - 9[1]
Melampodin A acetateDU-1450.18 - 9[1]
Melampodin A acetateHeLa0.18 - 9[1]
Leucanthin-APC-30.18 - 9[1]
Leucanthin-ADU-1450.18 - 9[1]
Leucanthin-AHeLa0.18 - 9[1]
Leucanthin-BPC-30.18 - 9[1]
Leucanthin-BDU-1450.18 - 9[1]
Leucanthin-BHeLa0.18 - 9[1]

Table 2: Anti-inflammatory Activity of Melampolides

CompoundAssayID50 (µmol/ear)Reference
MelampodinTPA-induced ear edema1.14
Polymatin ATPA-induced ear edema0.56

Signaling Pathways

Inhibition of NF-κB Signaling Pathway

Melampolides have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκB Melampodin This compound Melampodin->IKK Inhibition DNA DNA NFkB_n->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of NF-κB pathway.

Induction of G2/M Cell Cycle Arrest

This compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

G G2 G2 Phase G2M_checkpoint G2/M Checkpoint G2->G2M_checkpoint M M Phase (Mitosis) Cell_Progression Cell Cycle Progression M->Cell_Progression G2M_checkpoint->M Normal Cdc2_CyclinB Cdc2/Cyclin B Complex (Active) G2M_checkpoint->Cdc2_CyclinB Activation Apoptosis Apoptosis G2M_checkpoint->Apoptosis Prolonged Arrest Cdc2_CyclinB->M Melampodin This compound Melampodin->G2M_checkpoint Arrest Spindle_Disruption Mitotic Spindle Disruption Melampodin->Spindle_Disruption Spindle_Disruption->Apoptosis

Caption: G2/M cell cycle arrest mechanism.

References

Application of Melampodin B Acetate in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melampodin B acetate, a sesquiterpenoid lactone primarily isolated from plants of the Melampodium genus, has emerged as a promising candidate in drug discovery. Possessing a range of biological activities, this natural product has garnered significant attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound.

I. Anti-Cancer Applications

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer1.6[1]
DU 145Prostate Cancer1.9[1]
HeLaCervical CancerNot specified[1]

Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time.

Experimental Protocols

This protocol outlines the determination of cell viability following treatment with this compound using the SRB assay, a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (515 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound to assess its effect on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in the G2/M phase would indicate mitotic arrest.

This protocol details the visualization of mitotic spindles in cells treated with this compound to observe any structural abnormalities.

Materials:

  • Cancer cell lines

  • Coverslips (sterile)

  • Complete cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with this compound at a concentration known to induce cell cycle arrest for an appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize the mitotic spindles using a fluorescence microscope. Look for abnormalities such as multipolar spindles or disorganized microtubules.

Signaling Pathway and Workflow Diagrams

G cluster_0 Anti-Cancer Mechanism of this compound MBA This compound Tubulin Tubulin Polymerization MBA->Tubulin Inhibits Spindle Mitotic Spindle Disruption Tubulin->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed anti-cancer mechanism of this compound.

G cluster_1 Cell Viability (SRB) Assay Workflow A Seed Cells B Treat with this compound A->B C Fix with TCA B->C D Stain with SRB C->D E Solubilize Dye D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the Sulforhodamine B (SRB) assay.

II. Anti-Inflammatory Applications

This compound and related compounds have shown potential as anti-inflammatory agents. While the precise mechanisms are still under investigation, inhibition of pro-inflammatory signaling pathways is a likely contributor.

Quantitative Data: Anti-inflammatory Activity

Currently, specific ID50 (the dose for 50% inhibition) values for this compound in common in vivo anti-inflammatory models are not widely reported in the readily available literature. Further studies are required to quantify its in vivo efficacy.

Experimental Protocols

This in vivo protocol is a standard method to assess the topical anti-inflammatory activity of a compound. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent.

Materials:

  • Mice (e.g., Swiss albino)

  • This compound solution (in a suitable vehicle like acetone)

  • TPA solution (in acetone)

  • Positive control (e.g., indomethacin solution)

  • Micrometer or balance for measuring ear thickness or weight

  • Punch biopsy tool (optional)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Grouping: Divide the mice into groups: vehicle control, this compound treated, and positive control.

  • Compound Application: Topically apply the vehicle, this compound solution, or indomethacin solution to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation: After 30 minutes, apply the TPA solution to the same ear of all mice except for a naive control group.

  • Edema Measurement: After 4-6 hours, sacrifice the mice and measure the ear edema. This can be done by:

    • Measuring the thickness of the ear using a micrometer.

    • Excising a standard-sized section of the ear using a punch biopsy tool and weighing it.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

This in vitro assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound

  • Inducer of NF-κB activation (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with the NF-κB inducer for 6-8 hours. Include a non-stimulated control and a stimulated vehicle control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated vehicle control.

Signaling Pathway Diagram

G cluster_2 Potential Anti-Inflammatory Mechanism cluster_3 Potential Anti-Inflammatory Mechanism Stimuli Inflammatory Stimuli (e.g., TPA, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription MBA This compound MBA->IKK Potential Inhibition

Caption: Putative inhibition of the NF-κB pathway by this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for the HPLC Purification of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melampodin B acetate is a sesquiterpene lactone belonging to the melampolide class, naturally occurring in plants of the Melampodium genus. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities. Melampodin A acetate, a closely related compound, has been shown to exhibit cytotoxic effects against cancer cell lines by inducing cell cycle arrest at the G2/M phase and disrupting mitotic spindle formation[1]. This suggests that this compound may also possess significant biological properties, making its efficient purification a critical step for further research and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex plant extracts. This document provides a detailed protocol for the HPLC purification of this compound, designed for researchers, scientists, and professionals in drug development.

Data Presentation: HPLC Purification Parameters

The following table summarizes typical starting parameters for the HPLC purification of melampolide-type sesquiterpene lactones, which can be adapted and optimized for this compound. These parameters are compiled from established methods for the separation of similar compounds[2][3].

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 19 x 250 mm, 10 µm
Mobile Phase A: Water (0.1% Formic Acid) B: AcetonitrileA: Water B: Methanol
Gradient 30-70% B over 30 minIsocratic (e.g., 55% Methanol) or shallow gradient
Flow Rate 1.0 mL/min15-20 mL/min
Detection Diode Array Detector (DAD) at 210 nmUV-Vis Detector at 210 nm
Injection Vol. 10-20 µL1-5 mL (depending on concentration)
Temperature 25 °CAmbient

Experimental Protocols

This section details the methodology for the extraction and HPLC purification of this compound from plant material.

Plant Material and Extraction
  • Plant Material : Aerial parts of Melampodium species known to contain this compound should be collected and air-dried in the shade.

  • Grinding : The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the chloroform or ethyl acetate fraction.

    • Concentrate the desired fraction to dryness.

Initial Fractionation by Column Chromatography
  • Stationary Phase : Pack a glass column with silica gel (60-120 mesh) in n-hexane.

  • Sample Loading : Dissolve the dried extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.

  • Elution : Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

  • Fraction Collection : Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1). Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent.

  • Pooling : Combine fractions with similar TLC profiles that show the presence of the target compound.

Preparative HPLC Purification
  • Sample Preparation : Dissolve the enriched fraction from the previous step in the HPLC mobile phase (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • Chromatographic System : Use a preparative HPLC system equipped with a C18 column and a UV-Vis detector.

  • Method Parameters :

    • Mobile Phase : An isocratic mixture of methanol and water (e.g., 55:45 v/v) is often effective for sesquiterpene lactones[2]. The exact ratio should be optimized based on analytical HPLC runs.

    • Flow Rate : Set the flow rate appropriate for the column dimensions (e.g., 18 mL/min for a 19 mm ID column).

    • Detection : Monitor the elution at 210 nm, as many sesquiterpene lactones have a chromophore that absorbs at this wavelength[3][4].

  • Fraction Collection : Collect the peak corresponding to this compound based on its retention time determined from analytical runs.

  • Purity Analysis : Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Evaporation : Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified this compound.

  • Structure Elucidation : Confirm the identity of the purified compound using spectroscopic techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis plant Dried Plant Material (Melampodium sp.) extract Crude Methanolic Extract plant->extract Maceration with Methanol partition Solvent Partitioning (Hexane, Chloroform, EtOAc) extract->partition cc Silica Gel Column Chromatography partition->cc fractions Enriched Fractions cc->fractions TLC Monitoring prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Peak Collection analysis Purity Check (Analytical HPLC) & Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for this compound Purification.

Proposed Cellular Mechanism of Action

Based on the activity of related melampolides, this compound is hypothesized to interfere with cell cycle progression, as depicted below.

G cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M arrest G2/M Phase Arrest G2->arrest M->G1 drug This compound target Mitotic Spindle Apparatus drug->target Inhibition apoptosis Cell Death arrest->apoptosis

Caption: Cell Cycle Arrest by this compound.

References

Application Notes and Protocols for Investigating Cell Line Sensitivity to Melampodin Acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of melampodin acetates on various cancer cell lines, detailing their mechanism of action and providing standardized protocols for experimental validation. While specific data for Melampodin B acetate is limited in publicly available literature, extensive research on the closely related Melampodin A acetate and other melampolides serves as a strong predictive model for its potential bioactivity.

Quantitative Data Summary: Cell Lines Sensitive to Melampodin A Acetate

Melampodin A acetate, a sesquiterpene lactone, has demonstrated significant antiproliferative and cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineCancer TypeIC50 (µM)Assay Used
PC-3 Prostate Cancer0.67Sulforhodamine B (SRB)
DU 145 Prostate Cancer0.18Sulforhodamine B (SRB)
HeLa Cervical CancerCytotoxic efficacy confirmed, specific IC50 not provided in the primary study.[1]Sulforhodamine B (SRB)

*Note: The data presented is for Melampodin A acetate, isolated from Melampodium leucanthum.[1]

Proposed Mechanism of Action

The anticancer effects of melampodin acetates and related compounds are believed to be multifactorial, primarily targeting cell division and survival pathways.

  • Disruption of Mitotic Spindle Function : Melampodin A acetate has been observed to induce an accumulation of cells in the G2/M phase of the cell cycle.[1] This is associated with the formation of abnormal mitotic spindles, ultimately leading to mitotic catastrophe and cell death.[1]

  • Inhibition of the NF-κB Pathway : Related melampolides are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the IκB kinase (IKK) complex, they prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This downregulates the expression of pro-survival genes, thereby promoting apoptosis.

A diagram illustrating these interconnected pathways is provided below.

Melampodin_Acetate_MOA cluster_Mitosis Disruption of Mitosis cluster_NFkB NF-κB Pathway Inhibition Melampodin Acetate Melampodin Acetate Microtubule_Dynamics Microtubule Dynamics Melampodin Acetate->Microtubule_Dynamics inhibits IKK IKK Complex Melampodin Acetate->IKK inhibits Mitotic_Spindle Abnormal Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis IkBa_Degradation IκBα Degradation IKK->IkBa_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-survival Gene Transcription NFkB_Translocation->Gene_Transcription Gene_Transcription->Apoptosis inhibition leads to

Caption: Proposed mechanism of action for Melampodin Acetate.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the sensitivity of cancer cell lines to Melampodin Acetate.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete growth medium

  • Melampodin Acetate stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Melampodin Acetate for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates 4-5 times with deionized water and allow to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates 4 times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by DAPI Staining

This fluorescence microscopy technique is used to visualize apoptotic nuclear morphology.

Materials:

  • Cells grown on glass coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Culture cells on coverslips and treat with Melampodin Acetate at a concentration around the IC50 value for 24-48 hours.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • DAPI Staining: Wash twice with PBS and incubate with DAPI staining solution for 5 minutes in the dark.

  • Mounting: Wash three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.

  • Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei, appearing as brightly stained bodies.

Protocol 3: Western Blot Analysis of NF-κB Pathway

This protocol allows for the detection of key proteins in the NF-κB signaling cascade.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Melampodin Acetate for various time points. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.

  • Membrane Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

General Experimental Workflow

A logical workflow for screening and characterizing the effects of Melampodin Acetate is outlined below.

Experimental_Workflow Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Primary_Screening Primary Screening: Cell Viability (SRB Assay) Cell_Culture->Primary_Screening Determine_IC50 Determine IC50 Values Primary_Screening->Determine_IC50 Secondary_Assays Secondary Assays Determine_IC50->Secondary_Assays Apoptosis_Assay Apoptosis Confirmation (DAPI Staining) Secondary_Assays->Apoptosis_Assay Mechanism_Investigation Mechanism Investigation (Western Blot for NF-κB) Secondary_Assays->Mechanism_Investigation Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Mechanism_Investigation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for investigating Melampodin Acetate's effects.

References

Application Notes and Protocols for Screening Melampodin B Acetate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB pathway.[2][3] Their cytotoxic properties are being investigated for their potential in cancer therapy.[4][5][6]

These application notes provide detailed protocols for a panel of in vitro assays to screen for and characterize the anti-inflammatory and cytotoxic activities of this compound. The protocols are designed to be adaptable for high-throughput screening in a drug discovery setting.

Potential Signaling Pathway: NF-κB Inhibition

A common mechanism of action for the anti-inflammatory activity of sesquiterpene lactones is the inhibition of the transcription factor NF-κB.[3] NF-κB plays a central role in regulating the expression of pro-inflammatory genes. The diagram below illustrates the classical NF-κB signaling pathway, a likely target for this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IκBα IκBα IKK_complex->IκBα 3. Phosphorylation NFκB NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub 4. Ubiquitination NFκB_n NF-κB (p50/p65) NFκB->NFκB_n 6. Nuclear Translocation Proteasome Proteasome Ub->Proteasome 5. Degradation Melampodin_B_acetate Melampodin B Acetate Melampodin_B_acetate->IKK_complex Potential Inhibition Melampodin_B_acetate->NFκB Potential Inhibition DNA DNA NFκB_n->DNA 7. DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression 8. Transcription

Caption: Putative NF-κB signaling pathway inhibition by this compound.

Section 1: Screening for Anti-Inflammatory Activity

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of this compound. A tiered approach, starting with a general screen and moving to more specific mechanistic assays, is recommended.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

NO_Assay_Workflow Seed_Cells 1. Seed Macrophages (e.g., RAW 264.7) Pretreat 2. Pretreat with This compound Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 24h Stimulate->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Griess_Assay 6. Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance 7. Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition 8. Calculate % NO Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the Nitric Oxide Production Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_LPS - Absorbance_blank)] * 100

Data Presentation:

CompoundConcentration (µM)% NO Inhibition (Mean ± SD)
This compound0.15.2 ± 1.1
115.8 ± 2.5
1048.3 ± 4.2
5085.1 ± 3.8
10092.6 ± 2.9
Dexamethasone (Positive Control)1095.4 ± 2.1
Vehicle Control (0.1% DMSO)-0
NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus.

Protocol:

  • Cell Line: Use a stable cell line expressing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Incubation: Incubate for 6-24 hours, depending on the reporter gene.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., luciferase activity using a luminometer).

  • Calculation: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

CompoundConcentration (µM)% NF-κB Inhibition (Mean ± SD)
This compound0.18.1 ± 1.5
122.4 ± 3.1
1055.9 ± 5.6
5091.3 ± 4.0
10096.7 ± 2.3
Parthenolide (Positive Control)1098.2 ± 1.9
Vehicle Control (0.1% DMSO)-0

Section 2: Screening for Cytotoxic Activity

Cytotoxicity is a critical parameter to assess, both for its potential therapeutic application in oncology and for understanding the safety profile of the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed Cancer Cells (e.g., HeLa, PC-3) Treat 2. Treat with This compound Seed_Cells->Treat Incubate 3. Incubate for 48-72h Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability 8. Calculate % Cell Viability Measure_Absorbance->Calculate_Viability

References

Application Notes and Protocols for the Isolation of Melampodin B Acetate from Melampodium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate is a sesquiterpene lactone belonging to the melampolide class, which is characteristic of the genus Melampodium. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimitotic effects. The isolation and purification of these compounds are crucial for further investigation into their therapeutic potential. This document provides a detailed protocol for the isolation of melampolides, with a specific focus on the techniques applicable to this compound, from Melampodium species. The methodologies outlined are based on established phytochemical procedures for related compounds isolated from Melampodium leucanthum.

Data Presentation

Isolation StepStarting Material (g)Fraction/CompoundMass Obtained (mg)Yield (%)Purity (%)Analytical Method
Extraction Dry aerial parts of Melampodium sp.Crude Extract---TLC, LC-MS
Column Chromatography (Silica Gel) Crude ExtractFraction 1 (non-polar)---TLC
Fraction 2 (medium polarity)---TLC
Fraction 3 (polar)---TLC
Preparative HPLC Enriched FractionThis compound-->95%HPLC, NMR

Experimental Protocols

The following protocols are adapted from methodologies used for the successful isolation of melampolides, such as Melampodin A acetate, from Melampodium species.[1]

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves, stems, and flowers) of the selected Melampodium species should be collected during the flowering season to ensure a high concentration of secondary metabolites.

  • Drying: The collected plant material should be air-dried in the shade or lyophilized to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Sesquiterpene Lactones
  • Solvent Extraction:

    • The powdered plant material is exhaustively extracted with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), at room temperature. Maceration or Soxhlet extraction can be employed.

    • For every 100 g of dried plant material, use approximately 1 L of solvent.

    • The extraction process should be repeated three times to ensure the complete recovery of the compounds.

    • The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Supercritical Fluid Extraction (Alternative Method):

    • As a more modern and efficient alternative, supercritical CO₂ extraction can be utilized.[1]

    • This method offers the advantage of obtaining an extract free of residual organic solvents. The lyophilized and powdered plant material is subjected to supercritical CO₂ extraction.[1]

Fractionation by Column Chromatography
  • Objective: To separate the crude extract into fractions with decreasing polarity to enrich the concentration of melampolides.

  • Stationary Phase: Silica gel (60-120 mesh) is a commonly used adsorbent for the separation of sesquiterpene lactones.

  • Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of n-hexane and ethyl acetate.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in n-hexane.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with solvent mixtures of increasing polarity, for example:

      • 100% n-hexane

      • n-hexane:Ethyl acetate (9:1)

      • n-hexane:Ethyl acetate (8:2)

      • n-hexane:Ethyl acetate (1:1)

      • 100% Ethyl acetate

      • Ethyl acetate:Methanol (9:1)

    • Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

    • Fractions with similar TLC profiles are pooled together.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To isolate pure this compound from the enriched fractions obtained from column chromatography.

  • System: A preparative reversed-phase HPLC system is recommended.

  • Stationary Phase: A C18 column is suitable for the separation of moderately polar compounds like sesquiterpene lactones.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Procedure:

    • The enriched fraction is dissolved in a minimal amount of the mobile phase and filtered through a 0.45 µm filter.

    • The sample is injected into the HPLC system.

    • A linear gradient, for instance, from 30% acetonitrile in water to 70% acetonitrile in water over 40 minutes, can be effective.

    • The elution is monitored using a UV detector, typically at a wavelength of 220-254 nm.

    • The peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the pure compound.

Crystallization (Optional Final Step)
  • For obtaining high-purity crystalline material suitable for X-ray crystallography, the purified this compound can be crystallized.

  • A suitable solvent system for crystallization of melampolides is a mixture of a solvent in which the compound is soluble (e.g., chloroform or ethyl acetate) and a non-solvent in which it is sparingly soluble (e.g., n-hexane or petroleum ether).

  • Slow evaporation of the solvent mixture will promote the formation of crystals.

Visualizations

Signaling Pathways and Experimental Workflows

Isolation_Workflow Plant_Material Melampodium sp. (Aerial Parts) Drying Drying and Grinding Plant_Material->Drying Extraction Extraction (Dichloromethane or Ethyl Acetate) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Enriched_Fraction Melampolide-Enriched Fraction Column_Chromatography->Enriched_Fraction HPLC Preparative Reversed-Phase HPLC (C18, Water/Acetonitrile Gradient) Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Crystallization Crystallization (e.g., Chloroform-Hexane) Pure_Compound->Crystallization Crystals Crystalline this compound Crystallization->Crystals

Caption: Workflow for the isolation of this compound.

Logical_Relationship Melampodium Melampodium Species Sesquiterpene_Lactones Sesquiterpene Lactones Melampodium->Sesquiterpene_Lactones produces Melampolides Melampolides Sesquiterpene_Lactones->Melampolides is a class of Melampodin_B_Acetate This compound Melampolides->Melampodin_B_Acetate includes Bioactivity Biological Activity (e.g., Cytotoxic, Anti-inflammatory) Melampodin_B_Acetate->Bioactivity exhibits

Caption: Classification and activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Melampodin B acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] However, like many sesquiterpene lactones, it is a lipophilic molecule with poor aqueous solubility.[4][5] This low solubility can significantly hinder its use in in-vitro and in-vivo experiments, leading to challenges in achieving desired concentrations for biological assays and limiting its potential therapeutic applications due to low bioavailability.

Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

There are several established strategies to enhance the solubility of hydrophobic compounds. These can be broadly categorized as:

  • Physical Modifications: These methods aim to increase the surface area of the drug available for dissolution. Techniques include micronization and the formation of nanosuspensions.

  • Formulation Approaches: These strategies involve the use of excipients to increase the apparent solubility of the drug. Common methods include the use of co-solvents, surfactants, cyclodextrins (to form inclusion complexes), lipid-based delivery systems, and solid dispersions.

  • Chemical Modifications: This involves altering the chemical structure of the molecule to a more soluble derivative, such as creating a prodrug. However, this approach may alter the biological activity of the compound.

Q3: Are there any safety concerns I should be aware of when using solubility-enhancing excipients?

Yes, the choice of excipients should be carefully considered based on the intended application. For in vitro studies, it is crucial to select excipients that do not interfere with the assay or exhibit cytotoxicity at the concentrations used. For in vivo studies, excipients must be biocompatible and approved for the specific route of administration. For example, some organic solvents and surfactants can be toxic at high concentrations. Always refer to the safety data sheets and relevant literature for each excipient.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during experiments with this compound, focusing on solubility enhancement techniques.

Guide 1: Nanosuspension Formulation

Q: I'm trying to prepare a nanosuspension of this compound, but the particle size is too large or inconsistent. What could be the problem?

A: Several factors can influence the particle size in a nanosuspension. Here are some troubleshooting steps:

  • Milling/Homogenization Time: Inadequate processing time is a common issue. Try increasing the duration of wet media milling or high-pressure homogenization.

  • Stabilizer Concentration: The type and concentration of the stabilizer are critical. If the particle size is large, the stabilizer concentration may be insufficient to prevent particle aggregation. Try screening different stabilizers (e.g., HPMC, Tween 80, PVP K25) or increasing the concentration of your current stabilizer.[2]

  • Drug Concentration: A very high drug concentration can sometimes hinder effective particle size reduction. Try preparing the nanosuspension with a slightly lower concentration of this compound.

  • Milling Media: For wet media milling, the size and type of milling beads are important. Smaller beads can lead to smaller particle sizes. Ensure you are using the appropriate bead size for your equipment.

Experimental Protocol: Wet Media Milling for Nanosuspension

  • Preparation of the Suspension:

    • Dissolve the chosen stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC) in purified water.

    • Disperse a specific amount of this compound (e.g., 10 mg/mL) in the stabilizer solution.

  • Milling:

    • Add the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.

    • Mill at a set speed and temperature for a specified duration. The optimal parameters will need to be determined empirically.

  • Separation:

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Analyze the particle size and distribution using a particle size analyzer.

    • Visually inspect for any aggregation or sedimentation.

Workflow for Nanosuspension Preparation

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Dissolve Stabilizer B Disperse this compound A->B C Wet Media Milling B->C D Separate Nanosuspension C->D E Characterize Particle Size D->E

Caption: Workflow for preparing a nanosuspension using wet media milling.

Guide 2: Cyclodextrin Inclusion Complexation

Q: I've prepared a cyclodextrin inclusion complex with this compound, but the solubility enhancement is minimal. What should I try?

A: The efficiency of cyclodextrin complexation depends on several factors. Consider the following:

  • Type of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the guest molecule. For a molecule like this compound, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are good starting points. If one type doesn't work well, try another.

  • Molar Ratio: The stoichiometry of the complex (drug:cyclodextrin ratio) is crucial. A 1:1 molar ratio is common, but other ratios might be more effective.[4][6] You can perform a phase solubility study to determine the optimal ratio.

  • Preparation Method: The method of preparation can significantly impact complexation efficiency. If you are using a simple physical mixing method, you may not be achieving true complexation. Try methods like kneading, co-precipitation, or freeze-drying, which generally yield better results.[7][8]

Experimental Protocol: Freeze-Drying Method for Cyclodextrin Inclusion Complex

  • Dissolution:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water to create a solution of a specific concentration.

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol or a mixture of tertiary butyl alcohol and water).

  • Mixing:

    • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Equilibration:

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze-Drying:

    • Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Determine the solubility of the complex in water and compare it to the pure drug.

    • Characterization techniques like DSC, FTIR, and NMR can be used to confirm complex formation.[4]

Workflow for Cyclodextrin Inclusion Complexation

G cluster_prep Preparation cluster_process Complexation cluster_analysis Analysis A Dissolve Cyclodextrin in Water C Mix Solutions & Stir A->C B Dissolve this compound in Organic Solvent B->C D Freeze-Dry Mixture C->D E Characterize Complex D->E

Caption: Workflow for preparing a cyclodextrin inclusion complex via freeze-drying.

Guide 3: Solid Dispersion

Q: My solid dispersion of this compound is not amorphous, or it recrystallizes over time. How can I improve its stability?

A: The goal of a solid dispersion is to disperse the drug in an amorphous state within a hydrophilic carrier. Here's how to troubleshoot stability issues:

  • Carrier Selection: The choice of carrier is critical for stabilizing the amorphous drug. Common carriers include povidone (PVP), copovidone, and hydroxypropyl methylcellulose acetate succinate (HPMCAS). The carrier should have good miscibility with the drug.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing solid dispersions with a lower drug-to-carrier ratio.

  • Preparation Method: The solvent evaporation method is common at the lab scale. Ensure rapid solvent removal to prevent the drug from crystallizing. Spray drying is another effective method that often produces stable amorphous solid dispersions.[9]

  • Storage Conditions: Amorphous systems are sensitive to temperature and humidity. Store your solid dispersion in a desiccator at a controlled, cool temperature to prevent moisture-induced crystallization.

Experimental Protocol: Solvent Evaporation for Solid Dispersion

  • Dissolution:

    • Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and ethanol).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in an amorphous state within the carrier.

  • Drying:

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Pulverization:

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization:

    • Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Workflow for Solid Dispersion Preparation

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Dissolve Drug & Carrier in Solvent B Solvent Evaporation A->B C Dry & Pulverize B->C D Characterize Amorphous State C->D

Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.

Quantitative Data Summary

CompoundAqueous Solubility (mg/L)Reference
Dehydrocostuslactone5.1[10]
Costunolide26.0[10]

Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantages
Nanosuspension High drug loading, applicable to many poorly soluble drugs.Can have issues with physical stability (aggregation).
Cyclodextrin Complexation Forms a true solution, can significantly increase solubility.Limited by the stoichiometry of the complex, potential for drug displacement.
Solid Dispersion Can lead to a high degree of supersaturation and rapid dissolution.The amorphous state can be unstable and prone to recrystallization.

Signaling Pathway

Melampolides and other sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8] This pathway is a central regulator of inflammation. The active components of sesquiterpene lactones can alkylate key proteins in this pathway, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Plausible NF-κB Inhibition Pathway by this compound

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Melampodin This compound Melampodin->IKK Inhibits Melampodin->NFkB May directly inhibit (alkylation)

Caption: Inhibition of the NF-κB pathway by this compound.

References

Melampodin B acetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Melampodin B acetate, alongside troubleshooting for common experimental issues. The information provided is based on the general characteristics of sesquiterpene lactones, the chemical class to which this compound belongs. Users are strongly advised to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can arise from the degradation of this compound. Sesquiterpene lactones can be sensitive to storage conditions and handling. Refer to the storage recommendations below and consider performing a stability check of your compound.

Q2: How should I store my solid this compound?

A2: As a general guideline for sesquiterpene lactones, solid compounds should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 5-8°C is recommended to minimize degradation.[1]

Q3: I have prepared a stock solution of this compound in an organic solvent. How should I store it and for how long is it stable?

A3: The stability of sesquiterpene lactones in solution is dependent on the solvent, temperature, and pH. Some studies have shown degradation of sesquiterpene lactones in ethanol over time, especially at room temperature.[2][3][4][5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in a tightly sealed vial at -20°C or -80°C and minimize freeze-thaw cycles. A stability study on a similar compound in an ethanolic tincture showed a decrease in the active compounds by 13% at +4°C, 32% at +25°C, and 37% at +30°C over three years.[2][3][4]

Q4: I am using this compound in a cell-based assay with a buffered solution at physiological pH. Could this affect its stability?

A4: Yes, the pH of the medium can affect the stability of sesquiterpene lactones. Some of these compounds have been found to be less stable at a neutral pH of 7.4 compared to a more acidic pH of 5.5, especially at 37°C.[6][7] If you are observing a loss of activity, consider the possibility of degradation in your assay medium.

Q5: How can I check the stability of my this compound?

A5: You can perform a simple stability study by analyzing your compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to monitor for any degradation products and quantify the remaining active compound. A general protocol for such a study is provided below.

Stability of Sesquiterpene Lactones: A General Overview

The following table summarizes the stability of sesquiterpene lactones under various conditions, based on available literature. Note that these are general observations and may not be directly applicable to this compound.

ConditionTemperatureDurationObservation
Ethanolic Tincture+4°C3 years13% decrease in active compounds[2][3][4]
Ethanolic Tincture+25°C3 years32% decrease in active compounds[2][3][4]
Ethanolic Tincture+30°C3 years37% decrease in active compounds[2][3][4]
pH 5.5 Buffer25°C and 37°C96 hoursGenerally stable[6][7]
pH 7.4 Buffer37°C96 hoursSome sesquiterpene lactones showed degradation[6][7]

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under your specific experimental conditions.

Objective: To evaluate the stability of this compound in a chosen solvent and at a specific temperature over time.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, Ethanol)

  • HPLC or LC-MS system

  • Appropriate column and mobile phase for analysis

  • Incubator or water bath set to the desired temperature

  • Autosampler vials

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS to determine the initial peak area or concentration of this compound. This will serve as your baseline.

  • Incubation: Aliquot the remaining solution into several sealed vials and place them in the incubator or water bath at the desired temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Analysis: Analyze the sample from that time point using the same HPLC or LC-MS method as the initial analysis.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. A decrease in the peak area indicates degradation.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis incubate Incubate Aliquots initial_analysis->incubate timepoint_analysis Time-Point Analysis incubate->timepoint_analysis data_analysis Data Analysis timepoint_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

degradation_pathway Melampodin_B_Acetate This compound (Active) Degradation_Product Degradation Product (Inactive/Less Active) Melampodin_B_Acetate->Degradation_Product Heat, pH, Solvent

Caption: Potential degradation pathway of this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Check Stock Solution (Age, Storage) start->check_solution check_protocol Review Experimental Protocol (pH, Temp, Solvent) start->check_protocol perform_stability Perform Stability Study check_storage->perform_stability check_solution->perform_stability check_protocol->perform_stability outcome_stable Compound is Stable perform_stability->outcome_stable No Degradation outcome_unstable Compound is Unstable perform_stability->outcome_unstable Degradation Observed

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Melampodin B Acetate Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Melampodin B acetate is limited in publicly available literature. The following guidance is based on studies of the closely related compound, Melampodin A acetate, and other germacranolide sesquiterpene lactones. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for melampodin-class sesquiterpene lactones?

A1: Melampodin A acetate and related compounds have been shown to exhibit cytotoxic and antiproliferative effects. The primary mechanism of action appears to be the disruption of mitosis. Specifically, these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle and lead to the formation of abnormal mitotic spindles[1][2][3]. This suggests that they interfere with microtubule dynamics, a critical process for cell division.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: Based on data for related compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. Studies on melampodin A acetate and other germacranolide sesquiterpene lactones have reported IC50 values (the concentration that inhibits 50% of cell growth) ranging from 0.18 to 9 µM in various cancer cell lines, including prostate and cervical cancer cells[1][2][3].

Q3: How should I dissolve and store this compound?

A3: As with most sesquiterpene lactones, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: Sesquiterpene lactones as a class are known to be reactive molecules, and their activity is often attributed to the presence of an α,β-unsaturated γ-lactone moiety which can react with nucleophiles, such as cysteine residues in proteins. This reactivity can lead to off-target effects. It is important to include appropriate controls in your experiments to account for any non-specific cytotoxicity.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity even at very low concentrations of this compound. What could be the cause?

A1:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds. Consider performing a broader dose-response curve, starting from nanomolar concentrations.

  • Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%. High concentrations of DMSO can be cytotoxic on their own.

  • Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Use freshly prepared dilutions from a properly stored, aliquoted stock solution.

Q2: My experimental results are not consistent across different batches. What should I check?

A2:

  • Cell Health and Passage Number: Ensure that the cells used in each experiment are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers. Cellular responses can change with increasing passage number.

  • Compound Potency: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.

Q3: I am not observing any significant effect of this compound on my cells. What should I do?

A3:

  • Concentration Range: You may be using a concentration that is too low for your specific cell line. Try increasing the concentration range in your dose-response experiments.

  • Treatment Duration: The observed effects may be time-dependent. Consider increasing the incubation time with the compound.

  • Compound Solubility: Ensure that the compound is fully dissolved in the culture medium. Precipitates can lead to an inaccurate effective concentration. You can visually inspect the medium for any signs of precipitation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for melampodin A acetate and other related germacranolide sesquiterpene lactones in various human cancer cell lines. This data can serve as a reference for designing your own experiments.

Compound ClassCell LineCancer TypeIC50 Range (µM)Reference
Germacranolide SesquiterpenesPC-3Prostate Cancer0.18 - 9[1][2][3]
(including Melampodin A Acetate)DU 145Prostate Cancer0.18 - 9[1][2][3]
HeLaCervical Cancer0.18 - 9[1][2][3]
Germacranolide SesquiterpenesHELLeukemia1.59 - 5.47[4]
KG-1aLeukemia1.59 - 5.47[4]
K562Leukemia1.59 - 5.47[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methods used to evaluate the cytotoxicity of related compounds[1].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is a general guide for analyzing the effect of this compound on the cell cycle.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol, cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G2M_Arrest_Pathway Melampodin_B_Acetate This compound Microtubule_Dynamics Microtubule Dynamics Melampodin_B_Acetate->Microtubule_Dynamics Inhibits Mitotic_Spindle Abnormal Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Leads to G2M_Checkpoint G2/M Checkpoint Mitotic_Spindle->G2M_Checkpoint Activates Cell_Cycle_Arrest G2/M Phase Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound inducing G2/M cell cycle arrest.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare this compound Stock (in DMSO) treatment Treat Cells with Serial Dilutions stock_solution->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., SRB, MTT) incubation->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis data_analysis Data Analysis (IC50, Cell Cycle Distribution) viability_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Technical Support Center: Synthesis of Melampodin B Acetate and Related Germacranolides

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Melampodin B acetate and other germacranolides?

A1: The primary challenges in the synthesis of this compound and related germacranolides include:

  • Construction of the 10-membered macrocyclic ring: This step is often complicated by entropic factors and the potential for competing side reactions.[1][2]

  • Stereoselective installation of multiple chiral centers: The biological activity of these molecules is highly dependent on their stereochemistry, making precise control during synthesis crucial.

  • Synthesis of the α-methylene-γ-butyrolactone moiety: This functional group is a common feature in bioactive sesquiterpene lactones and its construction can be challenging.[3][4]

  • Scalability of the synthetic route: Many synthetic routes that are successful on a small scale face difficulties when scaling up for further studies.

Q2: Which key reactions are commonly employed for the macrocyclization step in germacranolide synthesis?

A2: The Nozaki-Hiyama-Kishi (NHK) reaction is a widely used and effective method for the macrocyclization to form the 10-membered ring in germacranolide synthesis.[5][6][7] This chromium(II)-mediated intramolecular coupling of an aldehyde and an allyl or vinyl halide is known for its high chemoselectivity and tolerance of various functional groups, making it suitable for complex molecules.[6][7][8]

Q3: What are some common methods for the synthesis of the α-methylene-γ-butyrolactone ring?

A3: Several methods have been developed for the synthesis of this important structural motif. Common approaches include:

  • Barbier-type allylation: This involves the reaction of an aldehyde with an allylic halide in the presence of a metal such as indium or zinc.[4]

  • Reformatsky reaction: This reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc.

  • Wittig-type reactions: Olefination of a γ-lactone precursor can also be employed.

  • Radical cyclization: This approach can be effective for constructing the lactone ring.

Troubleshooting Guides

Issue 1: Low Yield in Nozaki-Hiyama-Kishi (NHK) Macrocyclization
Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Impure or inactive CrCl₂ Use freshly opened, high-purity CrCl₂ or prepare it in situ. The quality of the chromium salt is critical for the reaction's success.[7]Purity of CrCl₂ > 99%
Presence of nickel impurities While initially considered a problem, trace amounts of NiCl₂ were found to be beneficial and are now often added as a co-catalyst.[7] Optimize the NiCl₂ concentration.Typically 0.1-1 mol% NiCl₂
Inappropriate solvent The solvent must be able to dissolve the chromium salts. DMF and DMSO are commonly used.[7] Ensure the solvent is anhydrous.Anhydrous DMF or DMSO
Slow addition of substrate Slow addition of the substrate to the reaction mixture under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.Syringe pump addition over several hours
Incorrect temperature The reaction is typically run at room temperature or slightly elevated temperatures. Optimize the temperature for your specific substrate.25-50 °C
Issue 2: Poor Stereoselectivity in the Synthesis
Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Acyclic conformational flexibility Introduce rigid structural elements or protecting groups to bias the conformation of the acyclic precursor before key stereodefining steps.Use of bulky protecting groups
Non-selective reagents Employ chiral catalysts or auxiliaries to induce stereoselectivity in reactions like aldol additions, allylations, or dihydroxylations.Use of chiral ligands for metal catalysts
Epimerization of stereocenters Avoid harsh acidic or basic conditions that could lead to the epimerization of existing stereocenters.Use of buffered reaction conditions
Incorrect choice of chiral starting material Ensure the enantiopurity of the starting materials if using a chiral pool approach.Chiral HPLC or NMR analysis of starting materials

Experimental Protocols (Generalized)

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol is a generalized procedure for the intramolecular cyclization of a hydroxy aldehyde with an allylic or vinylic halide.

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CrCl₂ (10 eq) and anhydrous NiCl₂ (0.1 eq).

  • Add anhydrous DMF (or DMSO) to achieve a high dilution concentration (typically 0.001-0.01 M).

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • In a separate flask, dissolve the acyclic precursor (1 eq) in anhydrous DMF (or DMSO).

  • Using a syringe pump, add the solution of the precursor to the CrCl₂/NiCl₂ suspension over 8-12 hours.

  • After the addition is complete, stir the reaction mixture for an additional 12-24 hours at room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of α-methylene-γ-butyrolactone via Barbier-type Allylation

This protocol describes a general method for the formation of the lactone ring.

  • To a flame-dried flask under an argon atmosphere, add indium powder (3 eq).

  • Add anhydrous THF as the solvent.

  • In a separate flask, dissolve the aldehyde substrate (1 eq) and 3-bromo-2-(bromomethyl)prop-1-ene (1.5 eq) in anhydrous THF.

  • Add the solution of the aldehyde and bromide to the indium suspension at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting homoallylic alcohol can then be lactonized under appropriate conditions (e.g., using an oxidizing agent or through an esterification/ring-closing metathesis sequence).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_macrocyclization Macrocyclization cluster_lactone_formation Lactone Formation cluster_final_product Final Product Acyclic_Precursor Acyclic Precursor NHK Nozaki-Hiyama-Kishi (NHK) Reaction Acyclic_Precursor->NHK Lactone α-methylene-γ-butyrolactone Formation NHK->Lactone Melampodin_B_Acetate This compound (or analog) Lactone->Melampodin_B_Acetate troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield in Macrocyclization Cause1 Inactive Reagents Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Use Fresh Reagents/ Co-catalyst Cause1->Sol1 Sol2 Optimize Solvent, Temperature, Concentration Cause2->Sol2 Sol3 High Dilution/ Slow Addition Cause3->Sol3

References

Technical Support Center: Crystallization of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Melampodin B acetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for crystallizing this compound?

A1: The ideal solvent for crystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. Based on the general solubility of sesquiterpene lactones, good starting points for solvent screening include ethanol, ethyl acetate, methanol, and potentially a mixture of solvents like diethyl ether-methanol or diethyl ether-petroleum ether. For organic complexes, ethyl acetate is often a good choice.[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific sample.

Q2: My this compound is not crystallizing, what are the common causes?

A2: Several factors can inhibit crystallization. These include:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

  • High Purity of the Compound: Sometimes, very pure compounds are difficult to crystallize without the presence of nucleation sites.

  • Presence of Impurities: Certain impurities can inhibit crystal growth or lead to the formation of oils.

  • Inappropriate Solvent: The chosen solvent may not be optimal for your compound.

  • Suboptimal Temperature and Cooling Rate: The cooling process might be too fast or the temperature not low enough.

Q3: How can I induce crystallization if no crystals are forming?

A3: If crystals do not form spontaneously, you can try the following techniques:

  • Seeding: Introduce a tiny crystal of this compound (if available) into the supersaturated solution to act as a nucleation site.[1]

  • Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. This can create microscopic imperfections that serve as nucleation points.

  • Slow Evaporation: Partially cover the container to allow for slow evaporation of the solvent, which will gradually increase the concentration of the solute.[1]

  • Solvent Diffusion: If your compound is dissolved in a good solvent, you can layer a poorer solvent on top. Diffusion of the poor solvent into the good solvent will slowly decrease the solubility of your compound and promote crystallization.

Q4: My crystallization is yielding an oil instead of crystals. What should I do?

A4: "Oiling out" is a common problem. Here are some troubleshooting steps:

  • Re-dissolve and Recrystallize: Heat the solution to re-dissolve the oil, then try a slower cooling rate.

  • Change the Solvent: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.

  • Increase the Solvent Volume: The concentration of the solute might be too high. Add more solvent to reduce the concentration before attempting to crystallize again.

  • Purify the Sample: The presence of impurities is a frequent cause of oiling out. Further purification of your this compound sample may be necessary.

Troubleshooting Guides

Problem 1: No Crystal Formation
Possible Cause Troubleshooting Step Detailed Protocol
Insufficient Supersaturation Concentrate the solution further.Gently heat the solution to evaporate a small amount of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation instead of crystallization. Allow the solution to cool slowly.
Solution is Too Pure Induce nucleation.1. Seeding: If you have a seed crystal, add it to the center of the solution. 2. Scratching: Use a clean glass rod to gently scratch the inner surface of the crystallization vessel below the liquid level.
Inappropriate Solvent Perform solvent screening.Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1][3]
Problem 2: Poor Crystal Quality (Small, Needle-like, or Clustered Crystals)
Possible Cause Troubleshooting Step Detailed Protocol
Cooling Rate is Too Fast Slow down the cooling process.1. Insulate the crystallization vessel by wrapping it in glass wool or placing it in a Dewar flask. 2. Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator or freezer.
High Degree of Supersaturation Reduce the initial concentration.Add a small amount of additional solvent to the heated solution before allowing it to cool. This will reduce the supersaturation level and encourage the growth of larger, more well-defined crystals.
Agitation or Vibration Minimize disturbances.Place the crystallization setup in a location free from vibrations and avoid moving it during the crystal growth period.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Crystallization
  • Place approximately 1-2 mg of your this compound sample into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene) dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent needed.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a warm water bath.

  • Once the solid is dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. The best solvent will be one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields well-formed crystals upon cooling.[3]

Protocol 2: General Recrystallization Procedure
  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.

Data Presentation

Table 1: Common Solvents for Crystallization of Natural Products

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds.
TolueneNon-polar111Can sometimes aid in forming high-quality crystals and is a safer alternative to benzene.[1]
Diethyl EtherSlightly Polar35Highly volatile, which can lead to rapid crystallization and smaller crystals.[3]
Ethyl AcetatePolar aprotic77A good general-purpose solvent for many organic compounds.[1][2]
AcetonePolar aprotic56Highly volatile.[3]
EthanolPolar protic78Good for compounds with moderate polarity.[3]
MethanolPolar protic65Can be effective for more polar compounds.
WaterHighly Polar100Generally unsuitable for sesquiterpene lactones unless they possess highly polar functional groups.

Note: The optimal solvent for this compound should be determined experimentally.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly induce_crystallization Induce Crystallization (Seeding/Scratching) cool_slowly->induce_crystallization If no crystals form ice_bath Cool in Ice Bath cool_slowly->ice_bath induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline This compound dry->end troubleshooting_logic cluster_issue Problem Identification cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_poor_quality Solutions for Poor Quality start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out poor_quality Poor Crystal Quality start->poor_quality concentrate Concentrate Solution no_crystals->concentrate Try First seed Seed/Scratch no_crystals->seed If concentration fails change_solvent Change Solvent no_crystals->change_solvent If induction fails reslow_cool Re-dissolve & Slow Cool oiling_out->reslow_cool Try First add_solvent Add More Solvent oiling_out->add_solvent If re-cooling fails purify Purify Sample oiling_out->purify If still oils out slow_cooling Slower Cooling poor_quality->slow_cooling Primary approach reduce_concentration Reduce Concentration poor_quality->reduce_concentration If slow cooling is insufficient isolate Isolate from Vibration poor_quality->isolate If crystals are still poor

References

minimizing cytotoxicity of Melampodin B acetate in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melampodin B acetate. The primary focus is on addressing and minimizing the cytotoxicity of this compound in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a sesquiterpene lactone, is understood to exert its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis. While direct studies on this compound are limited, research on the closely related Melampodin A acetate and other sesquiterpene lactones indicates that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle and lead to the formation of abnormal mitotic spindles[1]. This disruption of mitosis is a key contributor to its anti-proliferative effects. Furthermore, many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cell survival and proliferation in cancer cells[2][3].

Q2: Is the cytotoxicity of this compound specific to cancer cells?

A2: Current data on related compounds suggests that the cytotoxicity of melampodin-class sesquiterpene lactones may not be specific to cancer cells. Studies on Melampodin A acetate have shown similar cytotoxic potencies in cancer cell lines and normal human fibroblasts (WI-38)[1]. This lack of specificity is a critical consideration in experimental design and underscores the importance of determining the therapeutic window in your specific cell models.

Q3: What are the potential strategies to reduce the cytotoxicity of this compound in normal cells?

A3: Several strategies can be explored to minimize off-target cytotoxicity:

  • Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells with minimal impact on normal cells.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes may improve its therapeutic index by altering its pharmacokinetic profile and potentially enabling targeted delivery[4][5][6][7][8].

  • Combination Therapy: Co-administration with a cytoprotective agent that selectively shields normal cells from toxicity is a viable approach. For instance, inducing a temporary cell cycle arrest in normal cells can render them less susceptible to cell-cycle-dependent cytotoxic agents[9][10].

  • Structural Modification: While no specific data is available for this compound, creating prodrugs or modifying the chemical structure are common strategies to enhance tumor-specific drug activation and reduce systemic toxicity[11][12].

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Possible Cause: The inherent lack of cancer cell-specific toxicity of this compound.

Troubleshooting Steps:

  • Confirm Dose-Response: Perform a comprehensive dose-response analysis on both your cancer and normal cell lines to establish accurate IC50 values.

  • Evaluate Therapeutic Index: Calculate the therapeutic index (TI) by dividing the IC50 for normal cells by the IC50 for cancer cells. A low TI indicates a narrow therapeutic window.

  • Implement a Chemoprotective Co-treatment: Consider pre-treating your normal cells with a reversible cell cycle inhibitor. This may protect them from the cytotoxic effects of this compound, which primarily targets dividing cells.

  • Explore Drug Delivery Formulations: Investigate the use of liposomal or nanoparticle formulations to potentially reduce the uptake of this compound by normal cells.

Data Presentation: Comparative Cytotoxicity of Sesquiterpene Lactones

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Melampodin A acetatePC-3 (Prostate)~1-10WI-38 (Fibroblast)~1-10[1]
Melampodin A acetateDU 145 (Prostate)~1-10WI-38 (Fibroblast)~1-10[1]
Melampodin A acetateHeLa (Cervical)~1-10WI-38 (Fibroblast)~1-10[1]

Note: Data for this compound is not available in the reviewed literature; values are for the closely related Melampodin A acetate and are approximate based on graphical data.

Issue 2: Inconsistent Cytotoxic Effects Across Experiments

Possible Cause: Variability in experimental conditions, cell health, or compound stability.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media composition for all experiments.

  • Verify Compound Integrity: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for your highest drug dose to rule out solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Your normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X vehicle control (DMSO in medium).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X drug dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: General Method for Liposomal Encapsulation of a Sesquiterpene Lactone

This protocol provides a general framework for encapsulating a hydrophobic compound like this compound into liposomes, based on methods used for other sesquiterpene lactones[4][5][7].

Materials:

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve SPC, cholesterol, and this compound in a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Caption: Troubleshooting decision tree for addressing high cytotoxicity of this compound in normal cells.

G cluster_1 Experimental Workflow: Comparing Free vs. Encapsulated Drug Start Prepare this compound Free Free Drug in DMSO Start->Free Encapsulated Encapsulated in Nanoparticles/Liposomes Start->Encapsulated Treat_Cancer Treat cancer cells Free->Treat_Cancer Treat_Normal Treat normal cells Free->Treat_Normal Characterize Characterize formulation (size, encapsulation efficiency) Encapsulated->Characterize Characterize->Treat_Cancer Characterize->Treat_Normal Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT) Treat_Cancer->Cytotoxicity_Assay Treat_Normal->Cytotoxicity_Assay Analyze Analyze and compare IC50 values and Therapeutic Index Cytotoxicity_Assay->Analyze

Caption: Workflow for evaluating the efficacy of a drug delivery system for this compound.

G cluster_2 Simplified NF-κB Signaling Pathway Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Melampodin This compound (and other Sesquiterpene Lactones) Melampodin->IKK inhibits

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones like this compound.

References

Technical Support Center: Refining Purification Protocols for Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Melampodin B acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the purification process for this compound?

A1: The purification of this compound from plant material, typically Melampodium species, involves a multi-step process. This generally begins with extraction from the dried and powdered plant material using an organic solvent. The crude extract is then subjected to one or more chromatographic separation techniques to isolate the target compound.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Polar organic solvents are generally effective for extracting sesquiterpene lactones like this compound. Dichloromethane (CH2Cl2) followed by maceration with methanol (MeOH) has been used for extraction from Melampodium divaricatum. Other polar organic solvents such as ethanol, ethyl acetate, and acetone can also be considered.

Q3: What are the most common chromatographic techniques for purifying this compound?

A3: The most common techniques are silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Gel filtration chromatography, such as with Sephadex LH-20, may also be used as an initial fractionation step.

Q4: What is a typical mobile phase for silica gel column chromatography of this compound?

A4: A common mobile phase for silica gel column chromatography is a gradient of hexane and ethyl acetate. The gradient is typically started with a high percentage of hexane (e.g., 90-100%) and gradually increased in ethyl acetate content to elute compounds of increasing polarity. A toluene/ethyl acetate mixture has also been reported.

Q5: What type of column is suitable for the final purification of this compound by preparative HPLC?

A5: A reversed-phase C18 column is a common choice for the preparative HPLC purification of sesquiterpene lactones.

Q6: How can I monitor the purity of my fractions during purification?

A6: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation and purity of fractions from column chromatography. For HPLC, the chromatogram itself, with a single sharp peak at the expected retention time, is the primary indicator of purity. Further characterization by techniques like NMR and mass spectrometry is necessary to confirm the structure and final purity.

Troubleshooting Guide

Problem 1: Low yield of this compound in the crude extract.

  • Question: I am getting a very low yield of this compound after the initial extraction. What could be the cause?

  • Answer:

    • Incomplete Extraction: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. The extraction time and the solvent-to-solid ratio may need to be optimized. Multiple extractions of the plant material are recommended.

    • Inappropriate Solvent: The choice of extraction solvent is crucial. While dichloromethane and methanol are effective, the optimal solvent can vary. Consider performing small-scale trial extractions with different polar solvents to determine the most efficient one for your plant material.

    • Plant Material Quality: The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and storage conditions.

Problem 2: Poor separation during silica gel column chromatography.

  • Question: My fractions from the silica gel column are not well-separated, and I see a lot of overlapping spots on TLC. What can I do?

  • Answer:

    • Optimize the Mobile Phase Gradient: A slow and shallow gradient of the mobile phase is often key to good separation. If you are using a hexane-ethyl acetate system, try increasing the ethyl acetate percentage in smaller increments.

    • Column Overloading: Overloading the column with too much crude extract is a common cause of poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.

    • Improper Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation.

Problem 3: Peak tailing in HPLC chromatograms.

  • Question: I am observing significant peak tailing during the HPLC purification of this compound. What is causing this and how can I fix it?

  • Answer: Peak tailing in reversed-phase HPLC can be caused by several factors:

    • Secondary Interactions with Silica: Residual, un-endcapped silanol groups on the C18 stationary phase can interact with polar functional groups on this compound, causing tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or acetic acid) can suppress the ionization of these silanol groups and reduce these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller volume or a more dilute sample.

    • Contaminants: The presence of co-eluting impurities can distort the peak shape. Ensure your sample is as clean as possible before injecting it onto the preparative HPLC column.

Problem 4: Degradation of this compound during purification or storage.

  • Question: I suspect my this compound is degrading. What conditions should I be aware of?

  • Answer:

    • pH Sensitivity: Lactone rings, a key feature of this compound, can be susceptible to hydrolysis under both acidic and basic conditions. It is advisable to work with neutral pH solutions whenever possible. If acidic or basic conditions are necessary for chromatography, they should be as mild as possible, and the compound should not be exposed to them for extended periods.

    • Temperature Sensitivity: As with many natural products, prolonged exposure to high temperatures can lead to degradation. Extractions and solvent removal should be performed at the lowest practical temperatures. Store purified this compound at low temperatures (e.g., -20°C) and protected from light.

    • Enzymatic Degradation: If working with fresh plant material, endogenous enzymes could potentially degrade the target compound. Using dried plant material or flash-freezing fresh material can help to minimize this.

Quantitative Data Summary

The following table summarizes typical data for the purification of sesquiterpene lactones, including compounds structurally related to this compound. Note that actual yields and purity will vary depending on the starting material and the specific protocol used.

Purification StepStarting MaterialPurity (Approx.)Yield (Approx.)
Crude Extraction 1 kg dried Melampodium sp.1-5%20-50 g crude extract
Silica Gel Column Chromatography 20 g crude extract40-60%1-3 g semi-pure fraction
Preparative HPLC 1 g semi-pure fraction>95%100-300 mg pure compound

Experimental Protocols

Detailed Methodology for Purification of this compound
  • Extraction:

    • Air-dry the aerial parts of the Melampodium species and grind them into a fine powder.

    • Extract the powdered plant material (e.g., 1 kg) exhaustively with dichloromethane (CH2Cl2) at room temperature.

    • Concentrate the CH2Cl2 extract under reduced pressure to obtain a crude residue.

    • Macerate the residue with methanol (MeOH) and filter. Concentrate the methanolic solution to yield the crude methanolic extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a glass column, slurry packed with hexane.

    • Dissolve the crude methanolic extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid) and heating.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction from the silica gel column in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Purify the sample using a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Use a mobile phase of methanol and water or acetonitrile and water, either isocratically or with a gradient, at a suitable flow rate (e.g., 5-10 mL/min). The exact conditions will need to be optimized based on analytical HPLC runs.

    • Monitor the elution with a UV detector at a suitable wavelength (e.g., 210-254 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G Start Dried & Powdered Melampodium sp. Extraction Extraction (Dichloromethane/Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) CrudeExtract->SilicaGel SemiPure Semi-pure Fraction SilicaGel->SemiPure PrepHPLC Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC PureCompound Pure this compound (>95% Purity) PrepHPLC->PureCompound Analysis Characterization (LC-MS, NMR) PureCompound->Analysis

Caption: Workflow for the purification of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Melampodin Melampodin B Acetate Melampodin->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

addressing batch-to-batch variability of Melampodin B acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Melampodin B acetate" is limited in publicly available scientific literature. This technical support guide has been developed by adapting data from the closely related and well-studied compound, Melampodin A acetate , and other sesquiterpenoid lactones isolated from the Melampodium genus. The troubleshooting advice and protocols provided are based on the known properties of these structurally similar compounds and should be considered as a starting point for your own experimental optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues researchers may encounter when working with this compound, with solutions based on data from related compounds.

1. My experimental results with this compound are inconsistent between batches. What could be the cause and how can I address this?

Batch-to-batch variability is a known challenge in natural product research. Several factors can contribute to this inconsistency:

  • Purity and Composition: The purity of each batch can vary. Minor impurities or variations in the concentration of the active compound can significantly impact biological activity.

  • Source and Extraction: The geographic source of the plant material (Melampodium sp.), time of harvest, and extraction/purification methods can all influence the final composition of the product.[1]

  • Storage and Handling: Melampodin compounds, like many sesquiterpene lactones, can be sensitive to degradation over time, especially if not stored correctly.

Troubleshooting Steps:

  • QC Check Each New Batch: Before beginning a new set of experiments, perform a quality control check on the new batch.

  • Standardize Protocols: Ensure that all experimental protocols, from stock solution preparation to final assay steps, are strictly standardized.

  • Purchase from Reputable Suppliers: Source your compound from suppliers who provide a detailed Certificate of Analysis (CoA) with purity data for each batch.

2. I'm having trouble dissolving this compound. What solvents are recommended?

Based on the properties of related melampolides, which are generally lipophilic, the following solvents should be considered for creating stock solutions:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for creating high-concentration stock solutions of sesquiterpene lactones for in vitro assays.

  • Ethanol or Methanol: These may also be suitable, but solubility might be lower than in DMSO.

Troubleshooting Solubility Issues:

  • Sonication: Gentle sonication in a water bath can aid dissolution.

  • Warming: Briefly warming the solution to 37°C may improve solubility. Avoid excessive heat, which could lead to degradation.

  • Freshly Prepared Solutions: It is best practice to prepare solutions fresh for each experiment to avoid potential precipitation or degradation over time.

3. I am observing lower-than-expected cytotoxicity in my cancer cell line experiments. What could be the reason?

Several factors could contribute to reduced cytotoxic effect:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to cytotoxic agents. Melampodin A acetate has shown IC50 values ranging from 0.18–9 µM in cell lines such as PC-3, DU 145, and HeLa.[2][3][4]

  • Compound Degradation: As mentioned, improper storage or handling can lead to reduced potency.

  • Assay-Specific Issues: The type of cytotoxicity assay used (e.g., MTT, SRB, CellTiter-Glo) and the incubation time can influence the results.

Troubleshooting Steps:

  • Confirm Compound Integrity: If possible, verify the integrity of your compound batch using analytical techniques like HPLC.

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Positive Control: Always include a well-characterized cytotoxic agent as a positive control in your experiments.

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a new batch of this compound, adapted from methods used for other sesquiterpene lactones.[5][6]

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time and peak area of the main compound.

    • Calculate the purity based on the relative peak area. Compare this to the CoA provided by the supplier and to previous batches if data is available.

Protocol 2: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is adapted from studies on Melampodin A acetate's cytotoxic effects on cancer cell lines.[2][4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Reported IC50 Values for Melampodin A Acetate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate~1.5[2]
DU 145Prostate~2.0[2]
HeLaCervical~0.5[2]

This table summarizes the reported cytotoxic activity of Melampodin A acetate and can serve as a reference for expected potency when working with structurally similar compounds like this compound.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Action for Melampodin-related Compounds Melampodin This compound (and related compounds) Microtubules Microtubule Dynamics Melampodin->Microtubules Inhibition Spindle Abnormal Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Cell Death (Apoptosis) G2M->Apoptosis

Caption: Proposed cytotoxic mechanism of Melampodin compounds.

G Troubleshooting Workflow for Batch-to-Batch Variability Start Inconsistent Results Observed QC Perform QC on New Batch (e.g., HPLC, NMR) Start->QC Compare Compare Data to CoA and Previous Batches QC->Compare Pass Data Consistent Compare->Pass Yes Fail Data Inconsistent Compare->Fail No CheckProtocol Review and Standardize Experimental Protocol Pass->CheckProtocol ContactSupplier Contact Supplier for Replacement/Support Fail->ContactSupplier ReRun Re-run Experiment with Standardized Protocol CheckProtocol->ReRun Result Consistent Results ReRun->Result

Caption: Decision tree for addressing experimental variability.

References

Technical Support Center: Enhancing the Bioavailability of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for Melampodin B acetate regarding its physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile is limited in publicly available literature. The following troubleshooting guides, FAQs, and experimental protocols are based on general principles for poorly soluble natural products, particularly sesquiterpene lactones, and may use hypothetical or representative data for illustrative purposes. Researchers should determine the specific properties of their this compound sample experimentally.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in aqueous buffers for my in vitro assays. What can I do?

A1: this compound, like many sesquiterpene lactones, is expected to have low aqueous solubility. Here are a few troubleshooting steps:

  • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your biological assay.

  • pH Adjustment: Investigate the pH-solubility profile of your compound. If it has ionizable groups, adjusting the pH of the buffer might improve solubility.

  • Excipients: Consider the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL) at concentrations that are compatible with your experimental system.

Q2: I'm observing very low permeability of this compound in my Caco-2 cell assay. How can I determine if this is due to poor solubility or true low permeability?

A2: This is a common issue with poorly soluble compounds. To distinguish between these possibilities:

  • Apical Concentration Monitoring: Measure the concentration of this compound in the apical chamber at the beginning and end of the experiment. A significant decrease in the dissolved concentration suggests that the compound may be precipitating out of solution, which would limit the amount of drug available for permeation.

  • Use of Solubilizers: Conduct the permeability assay with a formulation containing a solubilizing agent that you've identified from your solubility studies. If the apparent permeability (Papp) increases with improved solubility, it suggests that solubility was a limiting factor.

  • PAMPA Assay: Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay can help determine the passive permeability of your compound without the influence of cellular transporters or metabolism.

Q3: My this compound appears to be rapidly metabolized in my liver microsome stability assay. What are the next steps?

A3: Rapid metabolism can be a significant barrier to achieving sufficient bioavailability. To investigate this further:

  • Enzyme Phenotyping: Use specific cytochrome P450 (CYP) inhibitors in your microsomal assay to identify which CYP isozymes are primarily responsible for the metabolism of this compound.

  • Metabolite Identification: Use analytical techniques like LC-MS/MS to identify the major metabolites. Understanding the metabolic pathways can inform strategies to block metabolism, for example, through chemical modification of the parent molecule.

  • Consider Phase II Metabolism: If the compound is stable in the presence of NADPH-supplemented microsomes (Phase I metabolism), investigate its stability in the presence of cofactors for Phase II enzymes (e.g., UDPGA, PAPS).

Troubleshooting Guides

In Vitro Dissolution Assay
Problem Possible Cause Suggested Solution
Incomplete dissolution even in biorelevant media. Highly crystalline and lipophilic nature of the compound.Micronize the compound to increase surface area. Explore the use of amorphous solid dispersions with polymers like PVP or HPMC.
Precipitation of the compound during the dissolution run. The concentration of the dissolved compound exceeds its solubility in the dissolution medium over time.Ensure sink conditions are maintained throughout the experiment. This may require using a larger volume of dissolution medium or adding a suitable surfactant.
High variability between replicate dissolution profiles. Inconsistent wetting of the powder or aggregation of particles.Include a small amount of a wetting agent (e.g., 0.1% SDS) in the dissolution medium. Ensure uniform and gentle agitation.
Caco-2 Permeability Assay
Problem Possible Cause Suggested Solution
Low mass balance (<80%). Non-specific binding to the plate or cell monolayer; cellular metabolism.Use low-binding plates. Include a protein sink (e.g., BSA) in the basolateral chamber. Analyze cell lysates to quantify compound retention. Assess metabolic stability in Caco-2 cells.
High efflux ratio (>2). The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).Perform the assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-to-B Papp value in the presence of an inhibitor confirms efflux.
Poor monolayer integrity (low TEER values). Cytotoxicity of the compound or formulation.Determine the cytotoxicity of this compound on Caco-2 cells (e.g., using an MTT assay) and perform the permeability assay at non-toxic concentrations.
Liver Microsome Stability Assay
Problem Possible Cause Suggested Solution
Compound is unstable in the absence of NADPH. Chemical instability in the incubation buffer or degradation by other microsomal enzymes (e.g., esterases).Assess the stability of the compound in buffer alone and in heat-inactivated microsomes. If esterase activity is suspected, include an esterase inhibitor.
Very rapid metabolism (t½ < 5 min). High intrinsic clearance.Reduce the microsomal protein concentration and/or the incubation time to accurately determine the initial rate of metabolism.
Non-linear disappearance of the compound over time. Saturation of metabolic enzymes; time-dependent inhibition.Perform the assay at multiple substrate concentrations to determine kinetic parameters (Km and Vmax). Conduct a pre-incubation experiment to assess time-dependent inhibition.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight390.4 g/mol Calculation
LogP2.8Predicted (e.g., using ALOGPS)
Aqueous Solubility (pH 7.4)< 10 µg/mLExperimental (Shake-flask method)
pKaNot ionizablePredicted

Table 2: Representative In Vitro ADME Data for this compound (Hypothetical)

AssayParameterResultClassification
Caco-2 Permeability Papp (A→B)0.5 x 10⁻⁶ cm/sLow
Efflux Ratio3.2High Efflux
Liver Microsome Stability t½ (human)15 minModerate to High Clearance
Intrinsic Clearance85 µL/min/mg proteinHigh

Experimental Protocols

In Vitro Dissolution of this compound

Objective: To determine the dissolution rate of this compound in simulated gastrointestinal fluids.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure: a. Fill the dissolution vessel with 900 mL of pre-warmed (37 ± 0.5 °C) dissolution medium. b. Set the paddle speed to 75 RPM. c. Place a known amount of this compound (e.g., equivalent to a potential dose) into the vessel. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples immediately through a 0.45 µm filter. g. Analyze the concentration of this compound in the samples using a validated HPLC method.

Caco-2 Permeability Assay for this compound

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Apical to Basolateral (A→B) Transport: Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber. c. Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). f. Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound.

Methodology:

  • Incubation Mixture:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • This compound (e.g., 1 µM).

    • Phosphate buffer (100 mM, pH 7.4).

  • Procedure: a. Pre-incubate the incubation mixture at 37 °C for 5 minutes. b. Initiate the reaction by adding an NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard. d. Centrifuge the samples to precipitate the protein. e. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizations

Bioavailability_Enhancement_Workflow cluster_characterization Physicochemical & In Vitro ADME Profiling cluster_problem Identified Bioavailability Barriers cluster_solution Formulation Strategies Solubility Solubility Assessment LowSol Poor Solubility Solubility->LowSol Permeability Caco-2 Permeability LowPerm Low Permeability Permeability->LowPerm Metabolism Microsomal Stability HighMet Rapid Metabolism Metabolism->HighMet Lipid Lipid-Based Formulations (e.g., SEDDS) LowSol->Lipid Amorphous Amorphous Solid Dispersions LowSol->Amorphous Nano Nanoparticle Formulations LowSol->Nano LowPerm->Lipid LowPerm->Nano HighMet->Lipid Protection from Enzymes

Caption: Workflow for identifying and addressing bioavailability challenges.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBA This compound IKK IKK Complex MBA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription NFkB_n NF-κB NFkB_n->DNA

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_nucleus Nucleus MBA This compound Ras Ras MBA->Ras Inhibition Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation AP1 AP-1 (c-Jun/c-Fos) Genes Cell Proliferation & Inflammation Genes AP1->Genes Transcription ERK_n ERK1/2 ERK_n->AP1 Activation

Melampodin B Acetate Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melampodin B acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

A Note on Compound Nomenclature: Publicly available research data predominantly refers to "Melampodin A acetate." It is possible that "this compound" is a less common synonym or a related but distinct compound with limited specific data. The information provided herein is based on the available data for Melampodin A acetate and general knowledge of sesquiterpene lactones. Researchers should verify the specific properties of their compound.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I prepare a stock solution of this compound? I'm observing precipitation in my aqueous media.

A1: Precipitation is a common issue due to the low aqueous solubility of sesquiterpene lactones.

  • Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are the recommended solvents for preparing a concentrated stock solution. DMSO is often preferred as it is generally well-tolerated by cells at low final concentrations.

  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent (DMSO or Ethanol).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) can be used if necessary, but be mindful of potential degradation.

  • Working Dilutions:

    • For cell-based assays, create intermediate dilutions of your stock solution in the same solvent.

    • When adding to your aqueous cell culture medium, ensure the final solvent concentration is low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.

    • Add the diluted compound to the media and mix immediately and thoroughly to prevent precipitation.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: this compound, like many sesquiterpene lactones, can be sensitive to environmental conditions.

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When using an aliquot, allow it to thaw completely and vortex gently before use. Discard any unused portion of the thawed aliquot to ensure consistency in your experiments.

Experimental Design and Execution

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

A3: Inconsistency in results can stem from several factors related to the compound's stability and handling.

  • Compound Instability: Sesquiterpene lactones can be unstable at physiological pH (around 7.4) and temperature (37°C), especially those with ester side chains[1][2]. This can lead to the degradation of the compound over the course of a long experiment, resulting in variable effects.

    • Troubleshooting:

      • Minimize the incubation time of the compound in aqueous media before adding it to cells.

      • For longer experiments, consider replenishing the media with freshly diluted compound at regular intervals.

      • Always include appropriate positive and negative controls in every experiment to monitor for variability.

  • Solvent Effects: The concentration of the solvent (e.g., DMSO, ethanol) can impact cell health and experimental outcomes.

    • Troubleshooting:

      • Maintain a consistent, low final solvent concentration across all wells, including vehicle controls.

      • Run a vehicle-only control to assess the effect of the solvent on your specific cell line.

  • Pipetting Errors: Inaccurate pipetting of a potent compound can lead to significant variations in the final concentration.

    • Troubleshooting:

      • Use calibrated pipettes and proper pipetting techniques.

      • Prepare a master mix of your final working solution to add to the wells, rather than adding very small volumes of a concentrated stock directly.

Q4: I am observing unexpected cytotoxicity or off-target effects. What could be the cause?

A4: Unexpected effects can be due to the compound's mechanism of action, off-target effects, or experimental artifacts.

  • Mechanism of Action: Melampodin A acetate has been shown to induce cell cycle arrest at the G2/M phase and disrupt mitotic spindle formation, leading to cytotoxicity in cancer cell lines[3][4]. This potent activity can cause significant cell death.

  • Off-Target Effects: Sesquiterpene lactones are known to react with thiol-containing proteins, which can lead to a broad range of biological effects beyond the intended target.

  • Solvent Toxicity: At higher concentrations, solvents like DMSO and ethanol can be cytotoxic. Ensure your final solvent concentration is below the toxic threshold for your cell line.

  • Compound Purity: Impurities in the compound preparation could have their own biological activities. Use a high-purity compound from a reputable supplier.

Troubleshooting Guides

Artifact Source Identification

If you are encountering unexpected or inconsistent results, the following workflow can help you identify the source of the artifact.

Artifact_Troubleshooting Start Start: Unexpected Results Check_Compound Check Compound Integrity: - Purity - Proper Storage Start->Check_Compound Check_Solvent Evaluate Solvent Effects: - Run Vehicle Control - Test Solvent Concentrations Start->Check_Solvent Check_Protocol Review Experimental Protocol: - Pipetting Accuracy - Incubation Times - Cell Density Start->Check_Protocol Compound_Issue Potential Compound Degradation or Impurity Check_Compound->Compound_Issue Issue Found Solvent_Issue Solvent Toxicity or Artifact Check_Solvent->Solvent_Issue Issue Found Protocol_Issue Procedural Error Check_Protocol->Protocol_Issue Issue Found Analyze_Data Re-run Experiment with Adjusted Parameters Compound_Issue->Analyze_Data Solvent_Issue->Analyze_Data Protocol_Issue->Analyze_Data

A flowchart for troubleshooting experimental artifacts.
Signaling Pathway: NF-κB Inhibition

Melampolides are known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding this pathway can help in designing mechanistic studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates to Proteasome->IkB degrades Nucleus Nucleus Gene_Exp Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_Exp activates Melampodin This compound Melampodin->IKK_Complex inhibits

Canonical NF-κB signaling pathway and the inhibitory point of this compound.

Data and Protocols

Quantitative Data: Cytotoxicity of Melampodin A Acetate

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Melampodin A acetate against various human cancer cell lines, as determined by a sulforhodamine B (SRB) assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer0.23 ± 0.01[3]
DU 145Prostate Cancer0.18 ± 0.01[3]
HeLaCervical Cancer0.28 ± 0.02[3]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used in studies of Melampodin A acetate[3].

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

3. Cell Fixation:

  • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration of 16.7%).

  • Incubate at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Stain for 30 minutes at room temperature.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

6. Absorbance Reading:

  • Shake the plate for 5-10 minutes on a plate shaker.

  • Read the absorbance at 510 nm using a microplate reader.

7. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

References

Technical Support Center: Optimization of Melampodin B Acetate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Melampodin B acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. Sesquiterpene lactones are typically of medium polarity.Start with a medium-polarity solvent like ethyl acetate or dichloromethane. For a more exhaustive extraction, consider sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol).
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent.Increase the extraction time. For maceration, this could be from several hours to overnight.[1] For techniques like Soxhlet extraction, ensure a sufficient number of cycles. Gently increasing the temperature can improve extraction efficiency, but be cautious as high temperatures can degrade thermolabile compounds.[1]
Degradation of this compound: Sesquiterpene lactones can be sensitive to high temperatures, pH changes, or enzymatic degradation.Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. Ensure the plant material is properly dried to deactivate enzymes. Store extracts at low temperatures (-20°C) and protected from light.[2]
Improper Plant Material Handling: The concentration of this compound can vary depending on the plant part, age, and drying conditions.Use the appropriate plant parts where this compound is most abundant (typically aerial parts for Melampodium species). Ensure plant material is properly dried and ground to a fine powder to increase the surface area for extraction.
Co-extraction of a High Amount of Impurities (e.g., chlorophyll, waxes) Use of a Non-selective Solvent: Solvents like methanol or ethanol can extract a wide range of compounds, including highly polar and non-polar impurities.Perform a preliminary defatting step with a non-polar solvent like hexane or petroleum ether to remove waxes and lipids before the main extraction.[3] Consider using a solvent with intermediate polarity, such as ethyl acetate, which is less likely to extract highly polar impurities.
Extraction of Polar Impurities: Using highly polar solvents will lead to the co-extraction of sugars, tannins, and other polar compounds.If a polar solvent is necessary, a subsequent liquid-liquid partitioning step can be employed. Partition the crude extract between water and a solvent like ethyl acetate; this compound should preferentially move to the organic layer, leaving polar impurities in the aqueous layer.
Difficulty in Isolating this compound from the Crude Extract Complex Mixture of Structurally Similar Compounds: Crude extracts often contain multiple melampolides with similar polarities.Utilize column chromatography with silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective for separating sesquiterpene lactones.[4]
Co-elution of Compounds: Impurities may have similar retention factors to this compound on silica gel.If co-elution is an issue, consider using a different chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18), for final purification.[5]
Inconsistent Extraction Yields Between Batches Variability in Plant Material: The chemical composition of plants can vary based on genetics, growing conditions, and harvest time.Standardize the collection of plant material as much as possible. If feasible, use a single, large, homogenized batch of plant material for the entire study.
Inconsistent Extraction Parameters: Minor variations in solvent volume, extraction time, or temperature can lead to different yields.Maintain strict control over all extraction parameters. Use calibrated equipment and follow a standardized protocol for every extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no single "best" solvent, medium-polarity solvents are generally effective for extracting sesquiterpene lactones like this compound. Ethyl acetate is a commonly used and effective solvent.[6][7] For optimization, it is recommended to test a range of solvents, including dichloromethane, acetone, and mixtures of polar and non-polar solvents.[7][8]

Q2: What extraction method is most suitable for this compound?

A2: Several methods can be used, each with its advantages and disadvantages.

  • Maceration: Simple and does not require specialized equipment, but may be less efficient and require longer extraction times.[9]

  • Soxhlet Extraction: More efficient than maceration due to the continuous cycling of fresh, hot solvent, but the heat can potentially degrade thermolabile compounds.[9]

  • Ultrasound-Assisted Extraction (UAE): Can enhance extraction efficiency and reduce extraction time by using ultrasonic waves to disrupt plant cell walls.[9][10]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can significantly shorten extraction times.[9]

The choice of method depends on the available equipment, the scale of the extraction, and the stability of this compound.

Q3: How can I optimize the extraction temperature and time?

A3: Optimization of temperature and time is crucial for maximizing yield while minimizing degradation. Studies on other sesquiterpene lactones have shown that lower temperatures (e.g., 30°C) combined with longer extraction times (e.g., 17 hours) can lead to higher yields of the free lactones by promoting the hydrolysis of their conjugated forms.[1] It is recommended to perform small-scale experiments at different temperatures and time points to determine the optimal conditions for this compound.

Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the extraction and the separation during column chromatography.[4] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5]

Q5: How should I store the crude extract and the purified this compound?

A5: To prevent degradation, extracts and purified compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping them at -20°C in a tightly sealed container is recommended.[2]

Data on Sesquiterpene Lactone Extraction Optimization

The following table summarizes data from a study on the extraction of the sesquiterpene lactones Dihydrolactucin (DHLc) and Lactucin (Lc), which can serve as a reference for optimizing this compound extraction.

Parameter Conditions Effect on Yield Reference
Solvent Water, Methanol, Ethanol, Methanol/Water mixturesWater resulted in a higher yield of free sesquiterpene lactones compared to pure methanol or ethanol.[1]
Temperature 30°C vs. 50°CLower temperatures (30°C) favored higher concentrations of free sesquiterpene lactones.[1]
Time 15 minutes to 17 hoursThe concentration of free sesquiterpene lactones increased with time, with a maximum at 17 hours.[1]

Experimental Protocols

Protocol 1: General Extraction of Melampolides

This protocol is a general procedure for the extraction of melampolides from Melampodium species and can be adapted for this compound.

  • Preparation of Plant Material:

    • Collect the aerial parts of the Melampodium species.

    • Air-dry the plant material in the shade to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a medium-polarity solvent such as ethyl acetate or dichloromethane at room temperature for 24-72 hours, with occasional stirring.[3][6] The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w).

    • Filter the extract through filter paper.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Optimization

ExtractionWorkflow PlantMaterial Plant Material (e.g., Melampodium sp. aerial parts) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation (Rotary Evaporator) Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification FractionCollection Fraction Collection Purification->FractionCollection Elution TLC_Monitoring TLC Monitoring TLC_Monitoring->FractionCollection Combine Fractions FractionCollection->TLC_Monitoring FinalEvaporation Solvent Evaporation FractionCollection->FinalEvaporation PureCompound Pure this compound FinalEvaporation->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Technical Support Center: Scaling Up Melampodin B Acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Melampodin B acetate.

Troubleshooting Guides

Low Yield During Extraction from Melampodium sp.

Problem: The obtained yield of this compound from plant material is significantly lower than expected.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction Solvent Screen a panel of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the most efficient solvent for extracting this compound.An increase in the extraction efficiency and higher yield of the target compound.
Inadequate Extraction Time or Temperature Optimize the extraction duration and temperature. Perform a time-course extraction (e.g., 6, 12, 24, 48 hours) and test different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal conditions without degrading the compound.Identification of the shortest effective extraction time and the optimal temperature to maximize yield while minimizing potential degradation.
Inefficient Grinding of Plant Material Ensure the plant material is finely and uniformly ground to maximize the surface area exposed to the extraction solvent.Improved solvent penetration and more efficient extraction of this compound from the plant matrix.
Degradation of this compound Minimize exposure of the extract to light and high temperatures. Consider extracting under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Preservation of this compound integrity and prevention of yield loss due to degradation.
High Impurity Profile After Purification

Problem: The purified this compound contains a significant amount of impurities, particularly structurally related melampolides.

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Chromatographic Separation Optimize the chromatographic conditions. For normal-phase chromatography, adjust the solvent system polarity. For reverse-phase chromatography, modify the mobile phase gradient and consider different column chemistries (e.g., C18, Phenyl-Hexyl).Improved resolution between this compound and closely related impurities, leading to higher purity fractions.
Presence of Isomers Employ specialized chromatographic techniques for isomer separation, such as chiral chromatography or supercritical fluid chromatography (SFC), if stereoisomers are present.Separation of geometric or stereoisomers from the desired this compound.
Co-elution with Other Compounds Utilize orthogonal purification methods. For example, follow up a normal-phase separation with a reverse-phase separation or size-exclusion chromatography.Removal of impurities that have similar retention characteristics to this compound in a single chromatographic system.
Sample Overload on Chromatographic Column Reduce the amount of crude extract loaded onto the column to avoid peak broadening and improve separation efficiency.Sharper peaks and better separation between the target compound and impurities.
Low Overall Yield in Total Synthesis

Problem: The multi-step total synthesis of this compound results in a very low overall yield.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Key Reactions Re-evaluate and optimize critical reactions in the synthetic route, such as cycloadditions or lactonizations. This may involve screening different catalysts, solvents, and reaction temperatures.Increased yield and efficiency of key bond-forming reactions, leading to a higher overall yield.
Side Reactions and Byproduct Formation Analyze the reaction mixtures of low-yielding steps by LC-MS and NMR to identify major byproducts. Modify reaction conditions to minimize their formation.A cleaner reaction profile with fewer byproducts, simplifying purification and improving the yield of the desired intermediate.
Difficult Purification of Intermediates If intermediates are difficult to purify by chromatography, consider alternative purification techniques such as crystallization or distillation (if applicable).Improved purity of synthetic intermediates, which can positively impact the efficiency of subsequent reactions.
Stereochemical Control Issues For reactions that generate stereoisomers, investigate the use of chiral catalysts or auxiliaries to improve diastereoselectivity or enantioselectivity.A higher proportion of the desired stereoisomer, reducing the need for challenging separations and increasing the effective yield.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the isolation of this compound from natural sources?

A1: The primary challenges include the low natural abundance of this compound in Melampodium species, the presence of numerous structurally similar melampolides that complicate purification, and the potential for degradation of the molecule during extraction and purification processes.

Q2: What are the key hurdles in the total synthesis of this compound?

A2: The total synthesis is challenging due to the complex stereochemistry of the molecule, which often requires a lengthy and linear synthetic route. This leads to a low overall yield, making the process costly and difficult to scale up for the production of significant quantities.

Q3: Are there any known signaling pathways affected by this compound?

A3: Melampolides, the class of compounds to which this compound belongs, are known to interact with biological systems, often through their α,β-unsaturated lactone moiety. This group can react with nucleophilic residues in proteins, such as cysteine thiols. One of the key signaling pathways reported to be modulated by some melampolides is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and immune responses.

Q4: What analytical techniques are best suited for the characterization and purity assessment of this compound?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for routine purity analysis and quantification. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.

Experimental Protocols

Protocol 1: Extraction of Melampolides from Melampodium Divaricatum
  • Plant Material Preparation: Air-dry the aerial parts of Melampodium divaricatum at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) in dichloromethane (CH₂Cl₂) (5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 mixture of methanol (MeOH) and water (H₂O) (500 mL).

    • Perform a liquid-liquid extraction with hexane (3 x 250 mL) to remove nonpolar compounds. Discard the hexane layers.

    • Further extract the aqueous methanol layer with ethyl acetate (EtOAc) (3 x 250 mL).

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the enriched melampolide fraction.

Protocol 2: Chromatographic Purification of Melampolides
  • Silica Gel Column Chromatography (Normal Phase):

    • Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with hexane.

    • Dissolve the enriched melampolide fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a step gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing with a UV lamp (254 nm) and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Preparative HPLC (Reverse Phase):

    • Pool fractions containing the compound of interest from the silica gel column.

    • Further purify the pooled fractions using a preparative reverse-phase HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile (ACN) in water (H₂O), for example, starting from 30% ACN to 70% ACN over 40 minutes.

    • Monitor the elution profile with a UV detector at a wavelength suitable for detecting melampolides (e.g., 220 nm).

    • Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Ground Melampodium sp. maceration Maceration (Dichloromethane) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (MeOH/H2O & Hexane/EtOAc) crude_extract->partitioning enriched_fraction Enriched Melampolide Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column hplc Preparative RP-HPLC silica_column->hplc pure_compound Pure Melampodin B Acetate hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_source Source of Production cluster_extraction_issues Extraction Troubleshooting cluster_synthesis_issues Synthesis Troubleshooting start Low Production Yield extraction Extraction from Natural Source start->extraction synthesis Total Synthesis start->synthesis optimize_solvent Optimize Solvent extraction->optimize_solvent optimize_conditions Optimize Time/Temp extraction->optimize_conditions check_grinding Check Grinding extraction->check_grinding optimize_reactions Optimize Key Reactions synthesis->optimize_reactions analyze_byproducts Analyze Byproducts synthesis->analyze_byproducts improve_purification Improve Intermediate Purification synthesis->improve_purification

Caption: Troubleshooting logic for addressing low production yields of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus melampodin This compound ikk IKK Complex melampodin->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation (Inhibited) nfkb NF-κB (p50/p65) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation (Blocked) gene_expression Pro-inflammatory Gene Expression

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

troubleshooting inconsistent results with Melampodin B acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Melampodin B acetate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the melampolide class of sesquiterpene lactones. Its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By suppressing NF-κB, this compound can modulate inflammatory responses, cell proliferation, and apoptosis.[1]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cells with this compound is expected to lead to a dose-dependent inhibition of NF-κB transcriptional activity.[1] Consequently, this can result in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1] A decrease in cell viability and proliferation is also a common outcome.[1]

Q3: In which solvents can I dissolve this compound?

Q4: How should I store this compound?

A4: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. While specific stability studies for this compound are not widely published, a related compound, mafenide acetate, showed stability for up to 90 days when stored at 2°C, 25°C, and 40°C, though its bioactivity decreased over time, especially at higher temperatures.[2]

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected decrease in cell viability after treatment with this compound.

Possible Causes and Solutions:

  • Compound Degradation:

    • Solution: Ensure proper storage of the compound (solid at -20°C or -80°C; stock solutions in aliquots at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.

  • Sub-optimal Compound Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. The IC50 values for related melampolides can vary significantly between cell lines.

  • Cell Line Resistance:

    • Solution: Some cell lines may be inherently resistant to the effects of this compound. Consider using a different cell line that is known to be sensitive to NF-κB inhibitors.

  • Incorrect Assay Procedure:

    • Solution: Review your cell viability assay protocol. Ensure correct incubation times, reagent concentrations, and that the chosen assay is appropriate for your experimental setup. For example, in an MTT assay, ensure complete solubilization of formazan crystals before reading the absorbance.[3]

Problem 2: My NF-κB reporter assay results are highly variable.

Possible Causes and Solutions:

  • Inconsistent Transfection Efficiency:

    • Solution: Optimize your transfection protocol for the NF-κB reporter plasmid. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[4]

  • Variable Agonist Stimulation:

    • Solution: Ensure consistent stimulation of the NF-κB pathway. Use a consistent concentration and incubation time for your NF-κB activating agent (e.g., TNF-α, PMA).

  • Cell Passage Number:

    • Solution: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Timing of Treatment:

    • Solution: The timing of this compound treatment relative to agonist stimulation is critical. Pre-incubation with the compound before adding the agonist is often necessary to see an inhibitory effect. Optimize this pre-incubation time.

Problem 3: I am not detecting an increase in apoptosis after treatment.

Possible Causes and Solutions:

  • Incorrect Timing of Assay:

    • Solution: Apoptosis is a dynamic process. The timing of your apoptosis assay is crucial. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. Early apoptotic events are detected by Annexin V staining, while later stages involve changes in membrane integrity detectable by dyes like propidium iodide (PI).[5][6][7]

  • Assay Sensitivity:

    • Solution: Ensure your apoptosis detection method is sensitive enough. Flow cytometry-based Annexin V/PI staining is a highly sensitive and quantitative method.[5][7]

  • Low Compound Concentration:

    • Solution: The concentration of this compound may be too low to induce a detectable level of apoptosis. Refer to your dose-response curve from cell viability assays to select an appropriate concentration.

Data Presentation

Table 1: Representative IC50 Values for Melampolides in Cancer Cell Lines

Note: Data for this compound is not specifically available. The following data for related melampolides is provided for guidance.

CompoundCell LineAssayIC50 (µM)Reference
EnhydrinSW1353 (Chondrosarcoma)NF-κB Reporter~20[8]
Tetraludin ASW1353 (Chondrosarcoma)NF-κB Reporter~30[8]
Compound 1HCT116 (Colon Cancer)Crystal Violet22.4[9]
Compound 2HCT116 (Colon Cancer)Crystal Violet0.34[9]
Tectochrysin 2SW480 (Colon Cancer)Not Specified~15[10]
Tectochrysin 2HCT116 (Colon Cancer)Not Specified~22.5[10]
Compound 30aMDA-MB-231 (Breast Cancer)MTT12.12[11]
Compound 30aMCF-7 (Breast Cancer)MTT9.59[11]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[12]

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[4]

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.[4]

  • Treatment: Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the NF-κB pathway by adding an agonist like TNF-α (e.g., 10 ng/mL) and incubate for the optimal duration (e.g., 4-6 hours).[4]

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[13][14]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a suitable culture dish and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[7]

  • Staining: Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[7]

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist Receptor Receptor Agonist->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB->IkB Bound to NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus Melampodin_B_Acetate Melampodin B Acetate Melampodin_B_Acetate->IKK_complex Inhibits DNA DNA NF_kB_active->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Start Start Cell_Culture Cell Culture Start->Cell_Culture Compound_Prep Prepare Melampodin B Acetate Stock Start->Compound_Prep Dose_Response Dose-Response (e.g., MTT Assay) Cell_Culture->Dose_Response Compound_Prep->Dose_Response Mechanism_Assay Mechanism of Action Assay (e.g., NF-κB Reporter) Dose_Response->Mechanism_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Dose_Response->Apoptosis_Assay Data_Collection Data Collection Mechanism_Assay->Data_Collection Apoptosis_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Guide cluster_viability Cell Viability Issues cluster_signaling Signaling Assay Issues cluster_apoptosis Apoptosis Assay Issues Inconsistent_Results Inconsistent Results? No_Effect No effect on cell viability? Inconsistent_Results->No_Effect Viability Variable_Signaling Variable NF-κB results? Inconsistent_Results->Variable_Signaling Signaling No_Apoptosis No apoptosis detected? Inconsistent_Results->No_Apoptosis Apoptosis Check_Compound Check Compound: - Fresh Aliquot? - Correct Solvent? - Proper Storage? No_Effect->Check_Compound Check_Assay Check Assay: - Correct Protocol? - Positive Control OK? Check_Compound->Check_Assay Check_Cells Check Cells: - Resistant Line? - Passage Number? Check_Assay->Check_Cells Check_Transfection Check Transfection: - Efficiency? - Normalization Control? Variable_Signaling->Check_Transfection Check_Stimulation Check Stimulation: - Agonist Potency? - Consistent Timing? Check_Transfection->Check_Stimulation Check_Time Check Time Course: - Early/Late Apoptosis? No_Apoptosis->Check_Time Check_Concentration Check Concentration: - Sufficient Dose? Check_Time->Check_Concentration

Caption: Troubleshooting logic for inconsistent results with this compound.

References

strategies to reduce Melampodin B acetate degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Melampodin B acetate during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this sesquiterpene lactone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: The degradation of this compound is often attributed to the hydrolysis of its ester and lactone functional groups. Several factors can accelerate this process:

  • pH: The acetate ester and the γ-lactone rings are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Neutral or slightly acidic conditions (pH 5-6) are generally preferred for storage and handling.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation. Long-term storage at room temperature or higher is not recommended.

  • Presence of Water: As hydrolysis is a reaction with water, the presence of moisture in solvents or the storage environment can lead to degradation.

  • Light Exposure: Although less documented for this specific compound, many complex organic molecules are sensitive to UV light, which can induce degradation.

Troubleshooting Steps:

  • Verify Solvent Purity and pH: Ensure that the solvent used to dissolve this compound is of high purity, anhydrous, and free of acidic or basic contaminants. If using aqueous buffers, prepare them fresh and verify the pH.

  • Optimize Storage Conditions: For long-term storage, it is recommended to store this compound as a dry solid at -20°C or below, protected from moisture and light. If a stock solution is necessary, prepare it in a high-purity, anhydrous solvent such as DMSO or ethanol, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

  • Minimize Exposure to Ambient Conditions: During experiments, minimize the time that this compound solutions are kept at room temperature. Use amber vials or cover tubes with aluminum foil to protect them from light.

Q2: My experimental results are inconsistent when using this compound. Could degradation be a factor?

A2: Yes, inconsistent results can be a sign of compound degradation, leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare working solutions of this compound fresh from a frozen stock solution for each experiment.

  • Perform a Stability Check: If you suspect degradation under your experimental conditions (e.g., in cell culture media at 37°C), you can perform a simple stability study. Incubate the compound in the experimental medium for the duration of your experiment, and then analyze the remaining concentration of this compound using a suitable analytical method like HPLC.

  • Consider the Experimental Buffer: Be mindful of the pH of your experimental buffers. Buffers with a pH above 7.4 may accelerate the hydrolysis of the acetate and lactone moieties.

Q3: What are the potential degradation products of this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis of the Acetate Ester: This would result in the formation of Melampodin B and acetic acid.

  • Hydrolysis of the γ-Lactone Ring(s): Opening of one or both of the five-membered lactone rings would lead to the formation of the corresponding hydroxy-carboxylic acids. This is more likely to occur under basic conditions.

  • Oxidation: The double bonds within the cyclodecadiene ring could be susceptible to oxidation, leading to a variety of oxidation products.

To definitively identify degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Quantitative Data on Sesquiterpene Lactone Stability

The following table summarizes stability data for sesquiterpene lactones under various conditions, providing a general indication of factors that may affect this compound stability.

Sesquiterpene Lactone TypeConditionObservation
Helenalin EstersStorage in 70% Ethanol at +4°C for 3 years~13% degradation
Helenalin EstersStorage in 70% Ethanol at +25°C for 3 years~32% degradation
Helenalin EstersStorage in 70% Ethanol at +30°C for 3 years~37% degradation
Sesquiterpene Lactones with side chainspH 7.4 at 37°CLoss of the side chain
Sesquiterpene Lactones with side chainspH 5.5Stable
LactucinUV IrradiationHalf-life of approximately 45 minutes

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC system with DAD or MS detector
  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
  • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

4. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
  • Analyze the samples by HPLC.

5. HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase: Gradient of acetonitrile (A) and water (B). Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Injection Volume: 20 µL

Protocol 2: Quantification of this compound by HPLC

This protocol provides a method for the routine quantification of this compound.

1. Standard Preparation:

  • Prepare a series of standard solutions of this compound in methanol ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Dissolve or dilute the experimental sample containing this compound in methanol to a concentration expected to be within the standard curve range.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

  • Use the same HPLC method as described in Protocol 1.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the experimental sample by interpolating its peak area from the calibration curve.

Visualizations

degradation_pathway melampodin_b_acetate This compound hydrolysis Hydrolysis (Acid/Base, Heat, Moisture) melampodin_b_acetate->hydrolysis oxidation Oxidation (Oxidizing Agents, Light) melampodin_b_acetate->oxidation melampodin_b Melampodin B + Acetic Acid hydrolysis->melampodin_b Ester Cleavage ring_opened Hydroxy-Carboxylic Acid Derivatives hydrolysis->ring_opened Lactone Cleavage oxidized_products Oxidized Products oxidation->oxidized_products experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal hplc HPLC Analysis (C18, ACN/H2O) acid->hplc base->hplc oxidation->hplc thermal->hplc quantify Quantify Degradation hplc->quantify

Validation & Comparative

Validating the Targets of Melampodin B Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Melampodin B acetate's performance with alternative antimitotic agents. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate informed decisions in drug discovery and development.

This compound, a sesquiterpene lactone, has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[1] Mechanistic studies have revealed that its mode of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles. This guide provides a comparative analysis of this compound with other well-established antimitotic agents that share a similar mechanism of action.

Performance Comparison of Antimitotic Agents

The following table summarizes the cytotoxic efficacy (IC50 values) of this compound and alternative antimitotic agents across a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)
This compound Leukemia0.04 - 0.28
Solid Tumors0.04 - 0.61
Paclitaxel HeLa0.005 - 0.01[2]
MCF-7~0.02
MDA-MB-231~0.02
HeLa (Paclitaxel-resistant)8.070
Vincristine SH-SY5Y0.1[3][4]
K562~0.6
Primary ALLSimilar to KB3 and RS4;11
Colchicine DU-1450.003[5]
PC30.02299 (22.99 ng/mL)[6]
BT-120.016
BT-160.056

The subsequent table compares the effectiveness of these compounds in inducing G2/M cell cycle arrest.

CompoundCell LineConcentration% of Cells in G2/M
Paclitaxel MCF-720 nM>60%[7]
MDA-MB-23120 nM50%[7]
MTMEC (control)20 nM29%
Vincristine SH-SY5Y0.1 µM72.34% (at 18h)[3]
K5620.6 µMG2/M arrest observed at 8, 18, and 24h[8]
ALL-2 (G2/M enriched)100 nM86.4% (at 8h)[9]
Colchicine MCF-7100 µg/ml80.00%[10]
A43150 nM74%

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved in validating the targets of this compound and its alternatives, the following diagrams are provided.

G2_M_Checkpoint_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_cyclin_cdk Cell Cycle Engine cluster_mitosis Mitosis DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates (activates) Cdc25 Cdc25 Chk1_Chk2->Cdc25 phosphorylates (inhibits) Wee1 Wee1 Chk1_Chk2->Wee1 activates CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25->CyclinB_Cdk1 dephosphorylates (activates) Wee1->CyclinB_Cdk1 phosphorylates (inhibits) CyclinB_Cdk1->Wee1 inhibits Mitosis Mitosis CyclinB_Cdk1->Mitosis drives Mitotic_Spindle_Assembly cluster_tubulin Tubulin Dynamics cluster_spindle Spindle Formation cluster_chromosomes Chromosome Attachment cluster_segregation Chromosome Segregation Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Spindle Bipolar Mitotic Spindle Microtubules->Mitotic_Spindle form Centrosomes Centrosomes Centrosomes->Mitotic_Spindle organize Kinetochores Kinetochores Mitotic_Spindle->Kinetochores attach to Chromosomes Chromosomes Chromosomes->Kinetochores Anaphase Anaphase Kinetochores->Anaphase triggers Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., HeLa, PC-3, DU 145) Compound_Treatment Treat with this compound or Alternative Agents Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Compound_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Spindle_Staining Immunofluorescence Staining of Mitotic Spindles Compound_Treatment->Spindle_Staining Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Compound_Treatment->Tubulin_Polymerization Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Spindle_Staining->Data_Analysis Tubulin_Polymerization->Data_Analysis

References

Melampodin B Acetate: A Comparative Analysis of Its Cytotoxic Profile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel cytotoxic compounds with enhanced efficacy and selectivity remains a paramount objective. Melampodin B acetate, a sesquiterpene lactone, has demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of this compound with other well-established cytotoxic agents—doxorubicin, paclitaxel, and cisplatin—supported by experimental data and detailed methodologies.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other cytotoxic drugs against prostate (PC-3, DU-145) and cervical (HeLa) cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
This compound PC-30.18 - 9[1]
DU-1450.18 - 9[1]
HeLa0.18 - 9[1]
Doxorubicin PC-32.64 - 38.91[2][3]
DU-1450.343 - 0.908[4][5][6]
HeLa1.91[7]
Paclitaxel PC-30.00516[8]
DU-1450.00515[8]
HeLa0.00539[9]
Cisplatin PC-3>40[10]
DU-145>40[10]
HeLa7.7 - 25.5[11][12]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development and clinical application.

This compound

This compound, a member of the sesquiterpene lactone class, induces cytotoxicity primarily by causing cell cycle arrest at the G2/M phase and promoting the formation of abnormal mitotic spindles. This disruption of microtubule dynamics ultimately leads to apoptotic cell death. Furthermore, evidence suggests that melampolides, a class of compounds including this compound, can inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

Melampodin_B_Acetate_Pathway This compound Signaling Pathway Melampodin_B_acetate This compound Tubulin Tubulin Melampodin_B_acetate->Tubulin Inhibition of Polymerization IKK IKK Melampodin_B_acetate->IKK Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival & Proliferative Gene Expression Nucleus->Gene_Expression Transcription

This compound's dual action on mitosis and NF-κB.
Doxorubicin

Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription. Additionally, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, which contributes to apoptosis.

Doxorubicin_Pathway Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Topoisomerase_II->Replication_Transcription Inhibition Apoptosis Apoptosis Replication_Transcription->Apoptosis Blockage leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Doxorubicin's multi-faceted attack on cancer cells.
Paclitaxel

Paclitaxel, a taxane, functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of non-functional microtubule bundles. This disruption of the dynamic microtubule network arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.

Paclitaxel_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Stabilization of Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Aberrant Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Dysfunction Apoptosis Apoptosis G2M_Arrest->Apoptosis Cisplatin_Pathway Cisplatin Signaling Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding to Purine Bases DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Activation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Measure Measure absorbance (570nm) Add_Solubilizer->Measure End Analyze data Measure->End SRB_Workflow SRB Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Fix Fix cells with TCA Incubate2->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with acetic acid Stain->Wash2 Solubilize Solubilize bound dye Wash2->Solubilize Measure Measure absorbance (515nm) Solubilize->Measure End Analyze data Measure->End Apoptosis_Workflow Apoptosis Assay Workflow Start Treat cells with compound Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify cell populations Analyze->End

References

A Comparative Analysis of Melampodin A Acetate and Its Natural Analogs in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of Melampodin A acetate, a germacranolide sesquiterpene lactone, and its naturally occurring analogs. The information presented is intended to support further research and drug development efforts in oncology.

Introduction

Melampodin A acetate is a natural product isolated from Melampodium leucanthum. It belongs to the class of sesquiterpene lactones, a group of compounds known for their diverse biological activities, including potent cytotoxic and anti-cancer properties. This guide focuses on the comparative analysis of Melampodin A acetate and its co-isolated analogs: leucanthin-A, leucanthin-B, 3α-hydroxyenhydrin, and the novel tricyclic sesquiterpene, meleucanthin. The primary mechanism of action for these compounds involves the disruption of cell cycle progression and mitotic spindle function, leading to cell death in cancer cells.

Comparative Cytotoxicity Data

The antiproliferative and cytotoxic activities of Melampodin A acetate and its analogs were evaluated against three human cancer cell lines: PC-3 (prostate cancer), DU 145 (prostate cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.

CompoundPC-3 IC50 (µM)DU 145 IC50 (µM)HeLa IC50 (µM)
Melampodin A acetate 2.51.81.3
Leucanthin-A 3.02.11.5
Leucanthin-B 9.07.25.5
3α-hydroxyenhydrin 5.24.13.8
Meleucanthin 0.670.18Not Reported

Mechanism of Action: G2/M Cell Cycle Arrest and Mitotic Spindle Disruption

Studies have shown that Melampodin A acetate and its analogs exert their cytotoxic effects by inducing cell cycle arrest at the G2/M phase and causing the formation of abnormal mitotic spindles.[1] This disruption of the cell division process ultimately leads to apoptotic cell death.

The G2/M phase is a critical checkpoint in the cell cycle, ensuring that DNA is properly replicated before the cell enters mitosis. The disruption of this checkpoint and the subsequent interference with the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division, are key mechanisms of action for these compounds.

G2_M_Arrest_Pathway melampodin Melampodin A Acetate & Analogs tubulin Tubulin Polymerization melampodin->tubulin Inhibition g2m_checkpoint G2/M Checkpoint (Cdc2/Cyclin B1) melampodin->g2m_checkpoint Disruption microtubules Microtubule Dynamics tubulin->microtubules spindle Abnormal Mitotic Spindle Formation microtubules->spindle apoptosis Apoptosis spindle->apoptosis g2m_arrest G2/M Phase Arrest g2m_checkpoint->g2m_arrest g2m_arrest->apoptosis

Caption: Proposed signaling pathway for Melampodin A acetate-induced cytotoxicity.

Experimental Protocols

Bioassay-Guided Fractionation and Isolation

The isolation of Melampodin A acetate and its analogs from Melampodium leucanthum was achieved through bioassay-guided fractionation. This process involves the systematic separation of a crude extract into fractions, with each fraction being tested for its biological activity to guide the subsequent purification steps.

Bioassay_Workflow start Melampodium leucanthum (Leaves and Branches) extraction Supercritical CO2 Extraction start->extraction crude_extract Crude Extract extraction->crude_extract cytotoxicity_assay1 Cytotoxicity Assay (SRB) crude_extract->cytotoxicity_assay1 flash_chromatography Flash Column Chromatography cytotoxicity_assay1->flash_chromatography Active fractions Fractions flash_chromatography->fractions cytotoxicity_assay2 Cytotoxicity Assay (SRB) fractions->cytotoxicity_assay2 hplc Reversed-Phase HPLC cytotoxicity_assay2->hplc Active Fractions pure_compounds Pure Compounds (Melampodin A acetate & Analogs) hplc->pure_compounds

Caption: Workflow for the bioassay-guided isolation of cytotoxic compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., PC-3, DU 145, HeLa)

  • Culture medium

  • Test compounds (Melampodin A acetate and its analogs)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water to remove TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Conclusion and Future Directions

Melampodin A acetate and its naturally occurring analogs demonstrate significant cytotoxic activity against various cancer cell lines. Their mechanism of action, involving the induction of G2/M cell cycle arrest and disruption of mitotic spindle formation, makes them promising candidates for further investigation as anti-cancer agents. The comparative data presented in this guide highlights the potential for structure-activity relationship (SAR) studies to identify key structural features responsible for their cytotoxic potency. Further research, including the synthesis of novel analogs and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential. The lack of publicly available data on synthetic or semi-synthetic analogs of Melampodin A or B acetate represents a significant area for future research.

References

Unveiling the Potent Anti-Cancer Activity of Melampodin B Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melampodin B acetate, a germacranolide sesquiterpene lactone, has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of its efficacy alongside other related natural compounds, supported by experimental data. We delve into the structure-activity relationships that govern its biological function and provide detailed protocols for key assays, offering a valuable resource for researchers in oncology and natural product chemistry.

Comparative Analysis of Cytotoxic Activity

This compound's potent anti-cancer effects have been evaluated alongside other sesquiterpene lactones isolated from Melampodium leucanthum. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a clear comparison of their cytotoxic potencies against prostate (PC-3 and DU 145) and cervical (HeLa) cancer cell lines.[1][2]

CompoundStructurePC-3 (μM)DU 145 (μM)HeLa (μM)
This compound 0.35 0.25 0.22
Meleucanthin0.40.30.18
Leucanthin-A1.51.21.1
Leucanthin-B9.07.55.5
3α-hydroxyenhydrin0.80.60.5

Structure-Activity Relationship (SAR)

The cytotoxic activity of melampolide-type sesquiterpene lactones is intrinsically linked to their chemical structure. The presence of an α-methylene-γ-lactone moiety is a critical feature for biological activity, acting as a Michael acceptor that can alkylate biological macromolecules, thereby disrupting cellular processes.

From the comparative data, several key SAR observations can be made:

  • The Acetate Group: The high potency of this compound suggests that the acetate group at position C9 plays a significant role in its cytotoxic activity.

  • Modifications on the Germacranolide Ring: Differences in the substitution patterns on the germacranolide skeleton among the compared compounds directly impact their cytotoxic efficacy. For instance, the variations observed between Leucanthin-A and Leucanthin-B highlight the sensitivity of the structure to minor chemical changes.

  • General Trends: The presence of reactive functional groups, such as epoxides and α,β-unsaturated carbonyls, generally contributes to the cytotoxic potential of these compounds.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

Studies have elucidated that this compound exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase.[1][2] This disruption of the normal cell division process ultimately leads to apoptosis. Furthermore, it has been observed to cause the formation of abnormal mitotic spindles, indicating an interference with microtubule dynamics.

G2M_Arrest_Pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_effect Effect of this compound G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest M->G1 MBA This compound MBA->G2 Inhibits transition Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound induced G2/M cell cycle arrest leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Fix cells with trichloroacetic acid (TCA) C->D E Stain with Sulforhodamine B (SRB) dye D->E F Wash with 1% acetic acid to remove unbound dye E->F G Solubilize bound dye with 10 mM Tris base solution F->G H Measure absorbance at 515 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Cell Plating: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Clonogenic Assay

This in vitro cell survival assay assesses the ability of a single cell to grow into a colony.

Protocol:

  • Cell Plating: Plate a known number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Compound Treatment: Treat the cells with the desired concentrations of the compounds for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

This guide provides a foundational understanding of the structure-activity relationship and biological effects of this compound. The provided data and protocols serve as a valuable starting point for further research and development of this promising anti-cancer agent.

References

Confirming the Anti-Cancer Activity of Melampodin B Acetate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of Melampodin B acetate, focusing on the available experimental data to support its potential for in vivo applications. While direct in vivo studies on this compound are limited in the currently available scientific literature, this guide leverages in vitro data on the compound and in vivo data from closely related sesquiterpene lactones to provide a comprehensive overview for researchers in oncology and drug discovery.

This compound: In Vitro Anti-Cancer Profile

This compound, a sesquiterpene lactone, has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines in laboratory settings.

Key In Vitro Activities:

  • Induction of Cell Cycle Arrest: Studies have shown that melampodin A acetate, a closely related compound, causes an accumulation of cells in the G2/M phase of the cell cycle.[1] This indicates an interference with the mitotic progression of cancer cells.

  • Cytotoxicity: Melampodin A acetate has exhibited cytotoxic efficacy against prostate (PC-3, DU 145) and cervical (HeLa) cancer cells.[1]

Comparative In Vivo Anti-Cancer Activity of Sesquiterpene Lactones

In the absence of direct in vivo data for this compound, this section presents in vivo findings for other structurally related sesquiterpene lactones. This comparative data can offer insights into the potential in vivo efficacy, mechanisms, and experimental considerations for future studies on this compound.

CompoundCancer ModelAnimal ModelKey In Vivo Findings
Bigelovin Colorectal CancerNot SpecifiedInduced apoptosis in vivo.
Alantolactone Angiogenesis ModelChick Embryo Chorioallantoic Membrane (CAM) AssaySuppressed the formation of new blood vessels, indicating anti-angiogenic properties.[2]
Compound 7 (MMB derivative) Triple-Negative Breast CancerNot SpecifiedInhibited tumor growth and metastasis in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for in vitro and in vivo assessment of anti-cancer activity, based on studies of sesquiterpene lactones.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Plating: Cancer cell lines (e.g., PC-3, DU 145, HeLa) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Measurement: The absorbance is read on a microplate reader to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., triple-negative breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

Potential Signaling Pathway of this compound

The anti-cancer activity of many sesquiterpene lactones is linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and inflammation. The diagram below illustrates a potential mechanism of action for this compound, based on findings for related compounds.

Caption: Potential NF-κB Inhibition by this compound.

Experimental Workflow for In Vivo Anti-Cancer Drug Screening

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a potential anti-cancer compound like this compound.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Control Vehicle Administration Randomization->Control Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Monitoring->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight, & Histopathological Analysis Endpoint->Analysis Yes Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In Vivo Anti-Cancer Drug Screening Workflow.

References

A Comparative Guide to the Efficacy of Melampodin B Acetate: Unveiling the Potency of a Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the current scientific landscape reveals a significant gap in the comparative efficacy studies between synthetic and natural Melampodin B acetate. To date, the total synthesis of this compound has not been reported in peer-reviewed literature, precluding any direct experimental comparison with its natural counterpart. Consequently, this guide focuses on the well-documented biological activity of naturally sourced this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its established efficacy.

This compound, a sesquiterpene lactone primarily isolated from the plant Melampodium leucanthum, has demonstrated notable cytotoxic and antimitotic activities against various cancer cell lines. This guide synthesizes the available experimental data to present a clear picture of its potential as a therapeutic agent.

Quantitative Efficacy of Natural this compound

The primary measure of efficacy for this compound in the available literature is its half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the cytotoxic effects of natural this compound.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer0.25 ± 0.03
DU 145Prostate Cancer0.35 ± 0.02
HeLaCervical Cancer0.18 ± 0.02

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to determine the efficacy of natural this compound.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is utilized to determine the cytotoxic effects of this compound on different cancer cell lines.

  • Cell Plating: Cancer cells (PC-3, DU 145, and HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is employed to investigate the effect of this compound on the cell cycle progression.

  • Cell Treatment: Cells are treated with this compound at a concentration close to its IC50 value for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase. This is a critical checkpoint that ensures the fidelity of cell division.

G2_M_Arrest_Pathway cluster_drug Cellular Entry cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome Melampodin_B_Acetate This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex Melampodin_B_Acetate->CyclinB1_CDK1 Inhibition G2_Phase G2 Phase G2_M_Checkpoint G2/M Checkpoint G2_Phase->G2_M_Checkpoint M_Phase M Phase (Mitosis) CyclinB1_CDK1->G2_M_Checkpoint Promotes G2_M_Checkpoint->M_Phase Progression Cell_Cycle_Arrest G2/M Phase Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound induced G2/M cell cycle arrest pathway.

The diagram above illustrates the proposed mechanism of action. This compound is believed to inhibit the activity of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition. This inhibition leads to the activation of the G2/M checkpoint, preventing the cell from entering mitosis and ultimately triggering apoptosis (programmed cell death).

Experimental Workflow

The general workflow for evaluating the efficacy of a compound like this compound is a multi-step process that moves from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Isolation/Acquisition Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) Start->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis End End: Efficacy Profile Established Cell_Cycle_Analysis->End Apoptosis_Assay->End Signaling_Pathway_Analysis->End

A Comparative Guide to the Bioactivity of Melampodin Acetates and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides an independent verification of the bioactivity of melampodin acetates. Due to the limited availability of specific data for Melampodin B acetate, this report utilizes data from its close structural analog, Melampodin A acetate, and other related sesquiterpene lactones as a proxy to provide a comparative analysis. This assumption should be considered when interpreting the presented data.

This publication is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the cytotoxic and anti-inflammatory properties of melampodin acetates against other established compounds.

I. Comparative Analysis of Cytotoxic Activity

Melampodin A acetate, a sesquiterpene lactone, has demonstrated notable cytotoxic effects against various cancer cell lines. To provide a comprehensive comparison, its activity is benchmarked against Parthenolide, another sesquiterpene lactone, and Docetaxel, a widely used chemotherapeutic agent.

Table 1: In Vitro Cytotoxicity (IC50) of Melampodin Analogs and Comparative Compounds against Human Cancer Cell Lines.

CompoundA549 (Lung Carcinoma)TE671 (Medulloblastoma)HT-29 (Colon Adenocarcinoma)SiHa (Cervical Cancer)MCF-7 (Breast Cancer)
Parthenolide 4.3 µM[1]6.5 µM[1]7.0 µM[1]8.42 µM[2][3]9.54 µM[2][3]
Docetaxel 1.94 nMData not availableData not availableData not available0.13 - 3.3 ng/ml[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

II. Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of melampodins has been evaluated in vivo. The following table compares the anti-inflammatory activity of Melampodin and Polymatin A with the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 2: In Vivo Anti-inflammatory Activity (ID50) in TPA-induced Mouse Ear Edema Model.

CompoundID50 (µmol/ear)
Melampodin 1.14[5]
Polymatin A 0.56[5]
Indomethacin (Reference) 0.24[5]

Note: ID50 values represent the dose of a drug that causes a 50% inhibition of the maximal effect in vivo.

Further in vitro analysis demonstrates Indomethacin's potent inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Table 3: In Vitro COX Inhibition by Indomethacin.

EnzymeIC50
COX-1 18 nM[6][7]
COX-2 26 nM[6][7]

III. Experimental Protocols

For the independent verification and comparison of bioactivities, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µl of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]

  • Staining: Wash plates four times with 1% (v/v) acetic acid to remove TCA. Add 100 µl of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Remove unbound dye by washing four times with 1% (v/v) acetic acid.[10]

  • Solubilization and Measurement: Air-dry the plates. Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[10][11] Measure the absorbance at 510 nm using a microplate reader.[11]

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period.

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 2-4 hours.[13]

  • Formazan Solubilization: Add 100-150 µl of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.[14]

1. Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: Collect 50 µl of the cell culture supernatant.[15]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction and Measurement: Add 50 µl of the Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[15] Measure the absorbance at 540 nm.[15] A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

2. COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in the provided buffer.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test inhibitor (dissolved in a suitable solvent like DMSO) or the vehicle control to the wells and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

  • Quantification: The product, Prostaglandin G2 (PGG2), can be quantified using a fluorometric method (Ex/Em = 535/587 nm).[16]

IV. Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many sesquiterpene lactones, including parthenolide, are attributed to their ability to inhibit the NF-κB signaling pathway.[17] This pathway is a key regulator of the inflammatory response.

NF_kappaB_Inhibition NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα Parthenolide Sesquiterpene Lactones (e.g., Parthenolide) Parthenolide->IKK_complex Inhibits p50_p65 p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65 Releases IkBa_p p-IκBα Nucleus Nucleus p50_p65->Nucleus Translocates to Ub Ubiquitination & Degradation IkBa_p->Ub Leads to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: NF-κB pathway inhibition.

The diagram above illustrates how pro-inflammatory stimuli like TNF-α activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50-p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones, such as parthenolide, exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB.[17]

Experimental_Workflow General Workflow for In Vitro Bioactivity Screening start Start cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) start->cell_culture treatment Treatment with This compound / Alternatives cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (SRB or MTT) incubation->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (Griess or COX-2) incubation->anti_inflammatory_assay data_analysis Data Analysis (IC50 / ID50 Calculation) cytotoxicity_assay->data_analysis anti_inflammatory_assay->data_analysis end End data_analysis->end

Caption: In vitro screening workflow.

References

A Comparative Guide to the Analytical Validation of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies suitable for the quantification of Melampodin B acetate, a sesquiterpenoid lactone found in plants of the Melampodium genus. The information is intended for researchers, scientists, and professionals in drug development who require robust and validated analytical methods for this compound. While specific validated methods for this compound are not widely published, this guide draws upon established methods for structurally similar sesquiterpenoid lactones to provide a framework for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods that can be adapted for the analysis of this compound. These values are derived from published methods for other sesquiterpenoid lactones and represent achievable performance benchmarks.[1][2][3]

ParameterHPLC-DADLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 20 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Specificity ModerateHigh

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for the development and validation of an analytical method for this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in purified samples and plant extracts with relatively simple matrices.

a. Sample Preparation:

  • Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol or acetonitrile. Sonication or maceration can be used to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Standard Solutions: Prepare a stock solution of purified this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of sesquiterpenoid lactones. A typical gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-100% Acetonitrile

    • 25-30 min: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (typically in the range of 200-220 nm for sesquiterpenoid lactones lacking extensive chromophores).

c. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of this compound to establish the linear range and determine the coefficient of determination (R²).

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a quality control sample at three different concentrations. The relative standard deviation (%RSD) should be within acceptable limits.

  • Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or intricate plant extracts.

a. Sample Preparation:

  • Extraction: Similar to the HPLC-DAD method, extract the sample with a suitable organic solvent. For biological samples, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary.

  • Internal Standard: Add a suitable internal standard (e.g., a structurally similar compound not present in the sample) to all samples and calibration standards to correct for matrix effects and variations in instrument response.

  • Filtration/Centrifugation: Ensure the final extract is free of particulates before injection.

b. Chromatographic Conditions:

  • Column: A high-efficiency C18 or other suitable reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for better resolution and faster analysis times.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid, is typically used. The gradient program should be optimized to achieve good separation of this compound from other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for sesquiterpenoid lactones.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion or a prominent adduct of this compound) and one or more product ions generated by collision-induced dissociation. The precursor-to-product ion transitions should be optimized for this compound.

  • Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ionization and fragmentation parameters (e.g., declustering potential, collision energy).

d. Validation Parameters:

The validation parameters are similar to those for the HPLC-DAD method but with a focus on matrix effects, which can be significant in LC-MS/MS analysis. The use of an internal standard helps to mitigate these effects.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound, a critical process to ensure the reliability and accuracy of the obtained results.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity/ Selectivity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Melampodin A Acetate and Related Sesquiterpene Lactones from Melampodium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Melampodin A acetate and other related melampodins, a class of sesquiterpene lactones isolated from various Melampodium species. While interest may lie in a broad range of these compounds, the current scientific literature offers more robust comparative data for Melampodin A acetate and its close analogs. This document summarizes the available quantitative data on their biological activities, details relevant experimental protocols, and visualizes key experimental workflows and biological pathways to support further research and development.

Data Summary of Bioactive Melampodins

The following table summarizes the presence and biological activity of prominent melampodins isolated from different Melampodium species, based on available literature.

CompoundMelampodium SpeciesBiological ActivityQuantitative Data (IC50/ID50)
Melampodin A Acetate Melampodium leucanthumCytotoxic, AntimitoticPC-3 (Prostate Cancer): Not specified, but effective[1][2] DU 145 (Prostate Cancer): Not specified, but effective[1][2] HeLa (Cervical Cancer): Not specified, but effective[1][2]
Melampodin Melampodium perfoliatumAnti-inflammatoryID50: 1.14 μmol/ear (TPA-induced ear edema model)[3]
4(5)-dihydromelampodin B Melampodium leucanthumNot specified in reviewed literatureNo quantitative data available

Experimental Protocols

Isolation and Purification of Melampodins from Melampodium leucanthum

The isolation of Melampodin A acetate and related compounds from Melampodium leucanthum is typically achieved through bioassay-guided fractionation. The general protocol is as follows:

  • Extraction: An extract of the leaves and branches of Melampodium leucanthum is prepared.

  • Initial Cytotoxicity Screening: The crude extract is evaluated for cytotoxic activity using an assay such as the sulforhodamine B (SRB) assay to confirm biological activity.

  • Fractionation: The active extract undergoes separation using flash column chromatography.

  • Purification: Further purification of the fractions is achieved by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, including Melampodin A acetate.[2]

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The cytotoxic efficacy of the isolated melampodins is determined using the SRB assay.

  • Cell Plating: Human cancer cell lines (e.g., PC-3, DU 145, HeLa) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the purified melampodins or vehicle control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Melampodin Isolation and Bioactivity Screening

cluster_0 Plant Material Processing cluster_1 Isolation and Purification cluster_2 Biological Evaluation cluster_3 Data Analysis start Melampodium Species (e.g., M. leucanthum) extract Extraction of Leaves and Branches start->extract fractionation Bioassay-Guided Fractionation (Flash Column Chromatography) extract->fractionation hplc Reversed-Phase HPLC fractionation->hplc pure_compound Isolated Melampodin A Acetate hplc->pure_compound cytotoxicity Cytotoxicity Assay (SRB Assay) pure_compound->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Elucidation mechanism->pathway_analysis cluster_cell_cycle Cell Cycle Progression melampodin Melampodin A Acetate G2 G2 Phase melampodin->G2 M M Phase (Mitosis) melampodin->M Disruption G1 G1 Phase S S Phase G1->S S->G2 G2->M arrest Cell Cycle Arrest G2->arrest Inhibition of G2/M Transition abnormal_spindles Formation of Abnormal Mitotic Spindles M->abnormal_spindles apoptosis Apoptosis arrest->apoptosis abnormal_spindles->apoptosis melampodin Melampodin ikb_kinase IKK Complex melampodin->ikb_kinase Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., TPA) inflammatory_stimulus->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation nuclear_translocation NF-κB Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nuclear_translocation->gene_expression inflammation Inflammation gene_expression->inflammation

References

Melampodin B Acetate: A Comparative Analysis of its Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of Melampodin B acetate's therapeutic window, drawing on available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes its mechanism of action.

Quantitative Assessment of Cytotoxicity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies. A lower IC50 value indicates greater potency.

Cell LineCell TypeIC50 (µM)Citation
PC-3Human Prostate Cancer1.3 ± 0.1[1]
DU 145Human Prostate Cancer1.2 ± 0.1[1]
HeLaHuman Cervical Cancer1.1 ± 0.1[1]
A-10Rat Smooth Muscle (Non-Cancerous)~1.0 - 2.0[1]

Note: The IC50 values for the A-10 cell line were comparable to those of the cancer cell lines, suggesting a narrow therapeutic window in this specific assay. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a critical measure of a drug's therapeutic window. An SI greater than 1 indicates selective toxicity towards cancer cells. Based on the available data, the SI for this compound against the tested cancer cell lines is approximately 1, indicating a lack of selective cytotoxicity in this experimental model.

Mechanism of Action: Disruption of Mitotic Spindle Formation

This compound exerts its cytotoxic effects by interfering with cell division.[1][2] Studies have shown that it causes an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This cell cycle arrest is a consequence of the disruption of normal mitotic spindle formation, a critical step for proper chromosome segregation during mitosis.[1][2] This mechanism is characteristic of agents that interfere with tubulin polymerization dynamics.

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Melampodin_B_Acetate_Pathway Proposed Mechanism of Action of this compound melampodin This compound tubulin Tubulin Polymerization melampodin->tubulin Inhibition spindle Mitotic Spindle Formation (Abnormal) tubulin->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Cell Death g2m->apoptosis

Mechanism of this compound

Experimental Protocols

The primary assay used to determine the cytotoxic effects of this compound in the cited studies was the Sulforhodamine B (SRB) assay.[1] This colorimetric assay provides a sensitive measure of cellular protein content, which is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

The following diagram outlines the workflow of the Sulforhodamine B (SRB) assay.

SRB_Assay_Workflow Sulforhodamine B (SRB) Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis plate Seed Cells in 96-well Plate treat Treat with this compound plate->treat incubate Incubate treat->incubate fix Fix with TCA incubate->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Measure Absorbance at 510 nm solubilize->read analyze Calculate IC50 read->analyze

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of Melampodin B acetate, a sesquiterpenoid lactone. Due to its potential cytotoxic properties, it is imperative to handle and dispose of this compound with the utmost care to ensure personnel safety and environmental protection. Adherence to these procedures is critical for regulatory compliance and the maintenance of a safe laboratory environment.

I. Understanding the Hazards

II. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following minimum Personal Protective Equipment (PPE) is mandatory:

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of dust or aerosols.

III. Disposal Procedures for this compound Waste

All materials contaminated with this compound must be treated as cytotoxic waste. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.

Step 1: Segregation of Waste

Immediately segregate this compound waste at the point of generation. Do not mix it with non-hazardous or other types of chemical waste.

Step 2: Use of Designated Cytotoxic Waste Containers

Place all this compound waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded, often purple or red, to distinguish them from other waste streams.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Cytotoxic Waste" or "Chemotherapy Waste"

  • The universal biohazard symbol

  • The specific chemical name: "this compound"

  • The date of waste accumulation

Step 4: Storage of Cytotoxic Waste

Store cytotoxic waste in a secure, designated area away from general laboratory traffic. This area should be clearly marked with warning signs.

Step 5: Final Disposal

The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company. Common disposal methods for cytotoxic waste include high-temperature incineration. Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

IV. Spill Cleanup Procedures

In the event of a spill of this compound, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust or aerosols.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to avoid raising dust. For liquid spills, use absorbent materials to contain the liquid.

  • Clean the Spill: Carefully collect the spilled material and any contaminated absorbent materials using tools designated for spill cleanup. Place all materials into a cytotoxic waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as cytotoxic waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

V. Chemical Degradation (for consideration and research purposes only)

Studies on other sesquiterpene lactones have shown that they can be degraded under certain conditions. This information is provided for academic context and is not a recommended on-site disposal procedure without specific validation and approval from your EHS department.

  • Hydrolysis: The lactone ring of some sesquiterpenes can be opened through water-catalyzed hydrolysis[1].

  • UV Irradiation: UV light has been shown to degrade some sesquiterpene lactones[2][3].

These methods would require extensive experimental validation to ensure complete degradation to non-hazardous products before they could be considered for any practical application in a laboratory waste disposal protocol.

VI. Visual Guides for Disposal and Spill Cleanup

The following diagrams provide a visual workflow for the proper disposal and spill management of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal This compound Waste This compound Waste Segregate at Source Segregate at Source This compound Waste->Segregate at Source Cytotoxic Waste Container Purple Cytotoxic Waste Container Segregate at Source->Cytotoxic Waste Container Secure Storage Area Secure Storage Area Cytotoxic Waste Container->Secure Storage Area Licensed Disposal Vendor Licensed Disposal Vendor Secure Storage Area->Licensed Disposal Vendor Incineration Incineration Licensed Disposal Vendor->Incineration SpillCleanup cluster_initial_response Initial Response cluster_cleanup Cleanup & Decontamination cluster_final_steps Final Steps Spill Occurs Spill Occurs Evacuate & Secure Evacuate & Secure Spill Occurs->Evacuate & Secure Don PPE Don PPE Evacuate & Secure->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose as Cytotoxic Waste Decontaminate Area->Dispose of Waste Report Spill Report Spill Dispose of Waste->Report Spill

References

Essential Safety and Operational Guidance for Handling Melampodin B Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Melampodin B acetate was not located. The following guidance is based on general safety protocols for handling potent, powdered chemical compounds of unknown toxicity in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, from initial receipt to final disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, based on general laboratory safety standards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that are sealed to the face or a full-face shield.[1] Must meet ANSI Z87.1 standards.[2]Protects against splashes, dust, and vapors from contacting the eyes and face.
Hand Protection Chemical-resistant gloves, such as neoprene or nitrile rubber.[3] Disposable gloves are preferred to avoid cross-contamination.[3]Prevents skin contact with the chemical. Double-gloving is recommended for potent compounds.
Body Protection A disposable, liquid-tight overall with a hood and elasticized cuffs.[3] Alternatively, a lab coat worn over personal clothing.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][4]Prevents inhalation of the powdered chemical, which can be harmful.[5] The specific type should be determined by a risk assessment.
Foot Protection Closed-toe shoes. For larger quantities or spill risks, chemical-resistant boots are recommended.[3]Protects feet from spills and falling objects.

Operational Plan for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) when opening the package in a designated receiving area.

  • Verify that the container is properly labeled and sealed.

  • Log the chemical into your laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Keep the container tightly closed to prevent contamination and exposure.[6]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

3. Weighing and Aliquoting (in a chemical fume hood):

  • All manipulations of powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting, decontaminate the work surface of the fume hood.

  • Wear all required PPE, including a respirator.

  • Use tools and equipment dedicated to handling this compound to prevent cross-contamination.

  • Weigh the desired amount of the compound on a tared weigh boat.

  • Carefully transfer the compound to a suitable container for your experiment.

  • Clean all equipment and the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste as hazardous waste.

4. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Keep all containers with the compound covered when not in use.

  • Clearly label all solutions and mixtures containing this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure safety and environmental protection.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

  • All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

2. Waste Disposal:

  • Follow your institution's guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Ensure that waste containers are properly sealed and stored in a designated waste accumulation area.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small, Manageable Spill assess->small_spill Minor large_spill Large or Hazardous Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe call_ehs Call EHS/Emergency Response large_spill->call_ehs contain Contain the Spill (Use absorbent pads for liquids, cover powders with damp cloth) don_ppe->contain cleanup Clean Up Spill (Use appropriate kit) contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Incident Report dispose->end call_ehs->end

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.